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1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Documentation Hub

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  • Product: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
  • CAS: 18984-16-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Synthesis, Reactivity, and Pharmacophore Profiling of a Lipophilic Michael Acceptor Executive Summary This technical guide profiles 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 3,4-dichloro- -nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmacophore Profiling of a Lipophilic Michael Acceptor

Executive Summary

This technical guide profiles 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 3,4-dichloro-


-nitrostyrene ), a potent electrophilic scaffold used in medicinal chemistry and materials science. Characterized by its electron-deficient nitrovinyl "warhead," this compound acts as a selective Michael acceptor, capable of covalent engagement with cysteine-rich biological targets.[1] This document details optimized synthetic protocols, mechanistic reactivity profiles, and safety standards for researchers utilizing this compound as a fragment for covalent inhibitor design or antimicrobial development.
Part 1: Chemical Identity & Physicochemical Profile[1][2]

The compound is a disubstituted nitrostyrene derivative where the electron-withdrawing nitro group and the dichlorophenyl ring create a highly polarized


-system. This polarization is the primary driver of its reactivity.[1]

Table 1: Physicochemical Specifications

PropertyDataNotes
IUPAC Name 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzeneStereochemistry is predominantly (E) (trans).[1]
Common Name 3,4-Dichloro-

-nitrostyrene
Refers to the substitution pattern on the styrene core.[1]
CAS Registry Number 18984-16-2 Distinct from the 2,4-isomer (CAS 18984-21-9).[1]
Molecular Formula

MW: 218.04 g/mol
Physical State Yellow Crystalline SolidTypical of conjugated nitroalkenes.[1]
Melting Point 93 – 97 °CSharp melting range indicates high purity [1].[1]
Solubility DMSO, DMF, DCM, EtOAcPoorly soluble in water; requires organic co-solvent for bio-assays.
Electronic Character Soft ElectrophileHigh affinity for soft nucleophiles (SH groups).[1][2]
Part 2: Synthetic Routes & Optimization

The most robust route for high-purity synthesis is the Henry Reaction (Nitroaldol Condensation) followed by spontaneous dehydration. While base-catalyzed methods (NaOH/MeOH) exist, they often yield side products (Michael adducts of the solvent). The Ammonium Acetate mediated condensation is preferred for its self-buffering capacity and promotion of the thermodynamic (E)-alkene product.

Protocol: Ammonium Acetate Mediated Condensation

Objective: Synthesis of 3,4-dichloro-


-nitrostyrene from 3,4-dichlorobenzaldehyde.

Reagents:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)

  • Nitromethane (5.0 - 10.0 eq, serves as solvent/reactant)

  • Ammonium Acetate (

    
    , 0.5 - 1.0 eq)
    
  • Glacial Acetic Acid (Catalytic, optional co-solvent)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,4-dichlorobenzaldehyde (e.g., 10 mmol) and ammonium acetate (5 mmol) to nitromethane (10 mL).

  • Reaction: Heat the mixture to gentle reflux (

    
    100–105 °C) for 4–6 hours.
    
    • Process Control: Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes).[1] The aldehyde spot will disappear, replaced by a less polar, UV-active yellow spot (the nitrostyrene).

  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.[1]

    • If no crystals form: Remove excess nitromethane under reduced pressure.[1] Dissolve the residue in hot ethanol or isopropanol and allow to recrystallize.[1]

  • Purification: Filter the yellow needles and wash with cold ethanol.

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic trans-vinyl protons.[1] The

      
      -proton (adjacent to nitro) and 
      
      
      
      -proton (adjacent to ring) typically appear as doublets between 7.5–8.0 ppm with a coupling constant (
      
      
      ) of
      
      
      13.5 Hz, confirming the (E)-geometry [2].
Workflow Visualization

SynthesisWorkflow Start Reagents: 3,4-Dichlorobenzaldehyde Nitromethane NH4OAc Reflux Reflux (100°C) 4-6 Hours (Schiff Base Intermediate) Start->Reflux Condensation Elimination In-situ Elimination (- H2O) Reflux->Elimination Thermodynamic Drive Product Crude Product (Yellow Solid) Elimination->Product Cooling Purification Recrystallization (EtOH or iPrOH) Product->Purification Filtration Final Pure (E)-Isomer MP: 93-97°C Purification->Final Validation

Figure 1: Synthetic workflow for the Henry Reaction utilizing ammonium acetate to ensure (E)-selectivity.

Part 3: Reactivity & Mechanistic Insights

The biological and chemical utility of 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene lies in its nature as a Michael Acceptor . The nitro group is a powerful electron-withdrawing group (EWG), rendering the


-carbon highly electrophilic.
Mechanism of Action: Thiol-Michael Addition

Unlike non-specific alkylators,


-nitrostyrenes show a preference for "soft" nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins or the antioxidant glutathione (GSH).
  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon of the nitrostyrene.[1]
  • Nitronate Intermediate: The negative charge is delocalized onto the nitro group oxygens (resonance stabilization).[1]

  • Protonation: The intermediate captures a proton to form the stable thioether adduct.[1]

This mechanism is reversible (retro-Michael) under certain physiological conditions, which can tune the residence time of the drug on the target [3].

Reactivity Pathway Diagram[1]

MichaelMechanism Substrate 3,4-Dichloro-beta-nitrostyrene (Electrophile) TS Transition State (Charge Delocalization) Substrate->TS Attack at Beta-Carbon Nucleophile Cysteine Thiol (R-SH) (Nucleophile) Nucleophile->TS Attack at Beta-Carbon Intermediate Nitronate Intermediate (Resonance Stabilized) TS->Intermediate Product Michael Adduct (Covalent Thioether) Intermediate->Product Protonation (pH dependent) Product->Substrate Retro-Michael (Reversible)

Figure 2: Mechanism of Covalent Inhibition via Thiol-Michael Addition. The dashed line indicates potential reversibility.

Part 4: Biological Applications & Pharmacophore Status
1. Covalent Inhibition (Tyrosine Kinases)

Researchers utilize the nitrostyrene scaffold to target non-catalytic cysteine residues in enzymes.[1] The 3,4-dichloro substitution increases lipophilicity (LogP), enhancing cell membrane permeability compared to unsubstituted analogs. This makes it a viable fragment for designing EGFR inhibitors or targeting the NLRP3 inflammasome [4].[1]

2. Antimicrobial & Antifungal Activity

The compound acts as a broad-spectrum antimicrobial agent.[1] The mechanism involves the depletion of intracellular glutathione (GSH) pools via the Michael addition described above, leading to oxidative stress and cell death in fungi and Gram-positive bacteria (e.g., S. aureus) [5].

Key Research Metric:

  • MIC (Minimum Inhibitory Concentration): Typically ranges from 4–32

    
    g/mL against standard fungal strains, dependent on the specific formulation and assay conditions.
    
Part 5: Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: The compound is a potent lachrymator and skin irritant (Category 2).[1]

  • Sensitizer: Potential for allergic skin reactions upon repeated exposure.[1]

Handling Procedures:

  • Engineering Controls: All weighing and transfer operations must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and lab coat.[1]

  • Decontamination: Spills should be treated with a dilute solution of sodium hypochlorite (bleach) or aqueous sodium hydroxide to degrade the nitroalkene functionality before disposal.[1]

References
  • ChemicalBook Database. (2025).[1][3] 3,4-Dichloro-omega-nitrostyrene Properties and Melting Point Data. Retrieved from

  • Royal Society of Chemistry. (2014).[1] Synthesis of para-substituted

    
    -nitrostyrene derivatives and NMR characterization. RSC Advances. Retrieved from 
    
  • National Institutes of Health (NIH). (2020).[1] The Nitrile Bis-Thiol Bioconjugation Reaction and Michael Acceptor Reactivity. PubMed Central.[1] Retrieved from

  • ResearchG

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Retrieved from 
    
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: trans-beta-Nitrostyrene derivatives. Retrieved from

Sources

Exploratory

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene IUPAC name and structure

A Comprehensive Guide to Structure, Synthesis, and Reactivity Executive Summary 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene , commonly known as 3,4-dichloro-β-nitrostyrene , is a significant organic intermediate character...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Structure, Synthesis, and Reactivity

Executive Summary

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene , commonly known as 3,4-dichloro-β-nitrostyrene , is a significant organic intermediate characterized by its electron-deficient alkene moiety. As a derivative of β-nitrostyrene, it serves as a potent Michael acceptor , making it a critical tool in proteomics for cysteine profiling and a versatile scaffold in the synthesis of phenethylamines and tyrosine kinase inhibitors (tyrphostins). This guide provides a rigorous technical analysis of its physicochemical properties, ammonium acetate-catalyzed synthesis, and reactivity profiles.

Chemical Identity & Structural Analysis[1][2]
PropertySpecification
IUPAC Name 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
Common Synonyms 3,4-Dichloro-β-nitrostyrene; 3,4-Dichloro-ω-nitrostyrene; 1-(3,4-Dichlorophenyl)-2-nitroethylene
CAS Registry Number 18984-16-2
Molecular Formula C₈H₅Cl₂NO₂
Molecular Weight 218.04 g/mol
SMILES [O-]/C=C/c1ccc(Cl)c(Cl)c1
Stereochemistry (E)-isomer (Trans); thermodynamically favored due to steric minimization between the phenyl ring and the nitro group.[1]
Structural Features

The molecule consists of a 3,4-dichlorophenyl ring conjugated to a nitroethenyl group. The strong electron-withdrawing nature of the nitro group (


), combined with the inductive withdrawal of the two chlorine atoms, creates a highly electrophilic 

-carbon. This polarization is the driver for its reactivity toward nucleophiles (Michael addition) and its utility as a bioprobe.
Physicochemical Properties[1][3][4][5][6][7][8]
ParameterValue / Description
Appearance Yellow crystalline solid (needles)
Melting Point 93 – 97 °C
Solubility Soluble in DCM, EtOAc, DMSO, Acetone; Insoluble in Water
Reactivity Class Electrophile (Michael Acceptor), Oxidizing Agent (mild)
Synthesis & Production: The Henry Reaction

The most robust synthetic route for high-purity (E)-3,4-dichloro-β-nitrostyrene is the Henry Reaction (nitroaldol condensation) utilizing ammonium acetate as a dual catalyst/solvent modifier.

4.1. Reaction Mechanism

The synthesis involves the condensation of 3,4-dichlorobenzaldehyde with nitromethane. Ammonium acetate acts as a source of ammonia (base) to deprotonate nitromethane, generating a nitronate anion. This nucleophile attacks the aldehyde carbonyl. Subsequent dehydration, driven by the conjugation of the product, yields the nitroalkene.

HenryReaction Start 3,4-Dichlorobenzaldehyde + Nitromethane Inter1 Nitronate Anion Formation Start->Inter1 NH₄OAc / AcOH Deprotonation Inter2 Nitroaldol (β-nitroalcohol) Inter1->Inter2 Nucleophilic Attack Elim Dehydration (-H₂O) Inter2->Elim Acid-Catalyzed Product (E)-3,4-Dichloro-β-nitrostyrene Elim->Product Thermodynamic Control (E-isomer) caption Figure 1: Mechanism of the Ammonium Acetate-catalyzed Henry Reaction.

4.2. Experimental Protocol

Objective: Synthesis of 10 g scale batch.

  • Reagents:

    • 3,4-Dichlorobenzaldehyde (1.0 eq)

    • Nitromethane (5.0 - 10.0 eq) – Excess serves as solvent/reactant.

    • Ammonium Acetate (0.4 eq)

    • Glacial Acetic Acid (Solvent, 5 mL per gram of aldehyde)

  • Procedure:

    • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Addition: Charge the flask with 3,4-dichlorobenzaldehyde, ammonium acetate, and glacial acetic acid. Add nitromethane last.

    • Reflux: Heat the mixture to gentle reflux (~100–105 °C) for 4 to 6 hours . Monitor TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde. The solution will turn a deep yellow/orange.

    • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[2][3][4][5]

    • Filtration: Filter the crude solid and wash copiously with water to remove acetic acid and ammonium salts.

    • Purification: Recrystallize from hot Ethanol (EtOH) or Methanol (MeOH) . Dissolve the solid in boiling alcohol, filter while hot (if insoluble impurities exist), and allow to cool slowly to 4 °C.

    • Drying: Vacuum dry the yellow needles at 40 °C.

  • Validation (NMR Expectations):

    • Vinyl Protons (Characteristic): Two doublets in the range of 7.5 – 8.0 ppm with a coupling constant

      
       . This large coupling constant confirms the (E)-trans  geometry.
      
    • Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern.

Reactivity & Applications
5.1. Michael Addition (Proteomics & Cysteine Targeting)

The electron-deficient


-carbon is highly susceptible to attack by soft nucleophiles, particularly thiol groups (cysteine residues in proteins). This property is exploited in Activity-Based Protein Profiling (ABPP)  and the design of covalent inhibitors.

MichaelAddition Substrate 3,4-Dichloro-β-nitrostyrene (Michael Acceptor) Complex Thioether Adduct (Covalent Bond) Substrate->Complex Nucleophilic Attack on β-carbon Nu Protein-Cysteine-SH (Nucleophile) Nu->Complex caption Figure 2: Covalent modification of cysteine residues via Michael Addition.

5.2. Reduction to Phenethylamines

The nitroethenyl group can be reduced to an aminoethyl group, yielding 3,4-dichlorophenethylamine . This is a key intermediate for various pharmaceuticals.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Hydrogenation (H₂/Pd-C).

  • Pathway:

    
    .
    
5.3. Biological Activity[6]
  • Antimicrobial:

    
    -nitrostyrenes exhibit broad-spectrum antibacterial and antifungal activity due to their ability to alkylate essential bacterial enzymes.
    
  • Tyrosine Kinase Inhibition: The 3,4-dihydroxy analogs (related via synthesis) are known tyrphostins. The 3,4-dichloro analog serves as a lipophilic probe for binding pockets.

Safety & Handling
  • Hazards: The compound is a skin and eye irritant. Due to its alkylating nature, it is a potential sensitizer.

  • Aquatic Toxicity: Classified as "Very toxic to aquatic life" (H400).[7] Avoid release to the environment.[7]

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

References
  • ChemicalBook. (2025).[7] 3,4-DICHLORO-OMEGA-NITROSTYRENE MSDS and Properties. Retrieved from

  • National Institutes of Health (PubChem). (2025). 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (CID 5372259). Retrieved from

  • Organic Syntheses. (1929).[3] Nitrostyrene Synthesis Protocol (General Method). Coll. Vol. 1, p. 413. Retrieved from

  • Royal Society of Chemistry. (2011). Catalytic enantioselective Michael reaction of β-nitrostyrene (Supporting Info). Retrieved from

Sources

Foundational

Physical properties of trans-3,4-Dichloro-beta-nitrostyrene

The following technical guide provides an in-depth analysis of trans-3,4-Dichloro-beta-nitrostyrene, structured for researchers and drug development professionals. High-Purity Intermediate & Antimicrobial Scaffold [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of trans-3,4-Dichloro-beta-nitrostyrene, structured for researchers and drug development professionals.

High-Purity Intermediate & Antimicrobial Scaffold [1]

Executive Summary

trans-3,4-Dichloro-beta-nitrostyrene (CAS: 18984-16-2) is a lipophilic conjugated nitroalkene widely utilized as a versatile intermediate in organic synthesis and medicinal chemistry.[1][2][3] Distinguished by its electron-deficient alkene moiety, it serves as a potent Michael acceptor, making it a critical precursor for the synthesis of functionalized phenethylamines, indoles, and polymerization inhibitors.[1] Recent pharmacological profiling has further validated its utility as a broad-spectrum antifungal agent, specifically targeting cell wall integrity and oxidative stress pathways in Candida species.[1]

This guide synthesizes physical characterization data, manufacturing protocols, and mechanistic insights to support its application in pharmaceutical development.

Chemical Identity & Structural Characterization

The compound exists predominantly as the trans (


) isomer, which is thermodynamically favored over the cis (

) form due to steric hindrance between the phenyl ring and the nitro group.
Parameter Technical Detail
IUPAC Name 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
Common Synonyms 3,4-Dichloro-ω-nitrostyrene; 3,4-Dichloro-β-nitrostyrene
CAS Number 18984-16-2
Molecular Formula C

H

Cl

NO

Molecular Weight 218.04 g/mol
SMILES [O-]/C=C/c1cc(Cl)c(Cl)cc1
InChI Key XHGCFWXSHIHYFH-ONEGZZNKSA-N

Physical & Thermodynamic Properties

Precise physical data is essential for formulation and reaction engineering.[1] The following values represent high-purity (>97%) samples.

Core Physical Data
PropertyValue / RangeContext
Physical State Crystalline SolidNeedles or prisms (recrystallized from ethanol)
Appearance Pale yellow to yellowColor intensity correlates with conjugation and purity
Melting Point 93 – 97 °CSharp transition indicates high purity
Boiling Point ~340 °C (Predicted)Decomposes prior to boiling at atm pressure
Solubility (Water) InsolubleHydrophobic character (LogP > 3.0 estimated)
Solubility (Organic) SolubleDCM, Ethyl Acetate, DMSO, warm Ethanol
Partition Coeff. LogP ~ 3.2 - 3.5High membrane permeability potential
Spectral Characteristics (Diagnostic)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz)
    : The defining feature is the vinylic region. The trans geometry is confirmed by a large coupling constant (
    
    
    Hz) between the
    
    
    and
    
    
    protons.[1]
    • 
       7.5–8.0 ppm: Doublet (
      
      
      
      Hz, 1H, Ar-CH =C).[1]
    • 
       7.9–8.1 ppm: Doublet (
      
      
      
      Hz, 1H, =CH -NO
      
      
      , typically downfield due to nitro deshielding).[1]
    • 
       7.3–7.7 ppm: Aromatic multiplet (3H, 3,4-dichloro substitution pattern).[1]
      
  • IR Spectroscopy :

    • 
       1510–1530 cm
      
      
      
      (asymmetric NO
      
      
      stretch).[1]
    • 
       1330–1350 cm
      
      
      
      (symmetric NO
      
      
      stretch).[1]
    • 
       1630–1640 cm
      
      
      
      (C=C alkene stretch, conjugated).[1]

Synthesis & Manufacturing Protocol

The industrial standard for production is the Henry Reaction (Nitroaldol Condensation) .[1] This route is preferred for its atom economy and scalability.[1]

Reaction Mechanism & Workflow

The synthesis involves the condensation of 3,4-dichlorobenzaldehyde with nitromethane, catalyzed by a base (typically Ammonium Acetate or NaOH), followed by in situ dehydration.[1]

HenryReaction Aldehyde 3,4-Dichlorobenzaldehyde Intermediate Nitroaldol Intermediate (Transient) Aldehyde->Intermediate Nucleophilic Attack Nitromethane Nitromethane (Solvent/Reagent) Nitromethane->Intermediate Catalyst Catalyst (NH4OAc or NaOH) Catalyst->Intermediate Deprotonation Dehydration Dehydration (-H2O) Intermediate->Dehydration Heat / Acid Product trans-3,4-Dichloro- beta-nitrostyrene Dehydration->Product Crystallization

Figure 1: Synthetic pathway via Henry Condensation.[1] The reaction is driven to the thermodynamic trans-alkene product via dehydration.[1]

Optimized Laboratory Protocol

Reagents : 3,4-Dichlorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq, excess as solvent), Ammonium Acetate (0.4 eq).[1]

  • Setup : Equip a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Dissolution : Dissolve 3,4-dichlorobenzaldehyde in nitromethane. Add ammonium acetate.[1][4]

  • Reflux : Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. Monitor consumption of aldehyde via TLC (Mobile phase: 20% EtOAc/Hexanes).

  • Workup : Cool reaction mixture to room temperature. The product often crystallizes directly upon cooling.[1]

  • Purification :

    • If solid forms: Filter and wash with cold methanol.[1]

    • If oil forms: Remove excess nitromethane under reduced pressure.[1] Recrystallize the residue from hot ethanol or isopropanol.[1]

  • Validation : Verify melting point (93–97°C) to ensure removal of unreacted aldehyde.

Applications & Mechanism of Action

Beyond its role as a chemical intermediate, trans-3,4-dichloro-beta-nitrostyrene exhibits significant biological activity, particularly against drug-resistant fungal strains.[1][5]

Antimicrobial Mechanism

The electrophilic nature of the beta-nitrostyrene moiety allows it to react with nucleophilic thiol groups on cysteine residues of essential microbial enzymes.[1]

MOA Compound trans-3,4-Dichloro- beta-nitrostyrene Target1 Fungal Cell Wall (Chitin/Glucan Synthesis) Compound->Target1 Perturbation Target2 Mitochondrial Function Compound->Target2 Permeabilization Effect2 Thiol Depletion (Enzyme Inhibition) Compound->Effect2 Michael Addition Effect1 ROS Generation (Oxidative Stress) Target1->Effect1 Target2->Effect1 Outcome Apoptosis / Cell Death (Candida spp.) Effect1->Outcome Effect2->Outcome

Figure 2: Proposed Mechanism of Action (MOA). The compound acts as a multi-target inhibitor inducing oxidative stress and cell wall instability.

Drug Development Potential[1]
  • Antifungal : High potency against Candida albicans and Candida auris, often showing synergy with fluconazole.[1][5]

  • Antibacterial : Activity against Gram-positive bacteria (e.g., S. aureus), driven by the lipophilicity of the dichlorophenyl ring enhancing membrane penetration.

  • Synthesis Precursor : Readily reduced (e.g., LiAlH

    
     or NaBH
    
    
    
    /BF
    
    
    ) to form 3,4-dichlorophenethylamine, a scaffold for neurotransmitter analogs.[1]

Safety & Handling

Signal Word : WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1][6]

    • H335: May cause respiratory irritation.[1][6]

    • H400: Very toxic to aquatic life (due to lipophilicity and stability).[1]

  • Handling : Use in a fume hood.[1] Avoid inhalation of dust.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage : Store in a cool, dry place. Light sensitive (store in amber glass) to prevent photo-isomerization or polymerization.[1]

References

  • Sigma-Aldrich . (2024).[1][7] Safety Data Sheet: trans-3,4-Dichloro-beta-nitrostyrene.

  • Worrall, D. E. (1929).[1][8] "Nitrostyrene".[1][3][6][9][5][4][8][10][11][12][13][14] Organic Syntheses, 9, 66. (Base protocol for Henry Reaction).

  • Shafi, S., et al. (2022).[1][5] "β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall".[1][5][11] European Journal of Medicinal Chemistry.

  • ChemicalBook . (2025).[1][14] 3,4-Dichloro-omega-nitrostyrene Product Properties.

  • PubChem . (2025).[1][6] Compound Summary: beta-Nitrostyrene.[1][2][7][6][5][11][13][14][15] National Library of Medicine.[1] [1]

Sources

Exploratory

Technical Profile: 1,2-Dichloro-4-(2-nitrovinyl)benzene

The following technical guide details the chemical identity, synthesis, and application profile of 1,2-dichloro-4-(2-nitrovinyl)benzene , commonly referenced in research as 3,4-dichloro-β-nitrostyrene . CAS Registry Numb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 1,2-dichloro-4-(2-nitrovinyl)benzene , commonly referenced in research as 3,4-dichloro-β-nitrostyrene .

CAS Registry Number: 18984-16-2[1][2][3]

Executive Summary

1,2-Dichloro-4-(2-nitrovinyl)benzene (CAS 18984-16-2) is a halogenated nitrostyrene derivative serving as a critical electrophilic intermediate in medicinal chemistry.[2][3] Characterized by a highly reactive exocyclic double bond conjugated with a nitro group, it functions as a potent Michael acceptor .[3] This chemical architecture allows it to covalently modify cysteine residues in proteins, driving its utility as a broad-spectrum antimicrobial agent, a tyrosine kinase inhibitor, and a precursor in the synthesis of functionalized phenethylamines and heterocycles (e.g., pyrroles, indoles).[2][3]

Chemical Identity & Physicochemical Properties

Accurate identification is prerequisite to experimental reproducibility.[2][3] The compound is most frequently synthesized via the Henry reaction of 3,4-dichlorobenzaldehyde.[2][3]

Table 1: Physicochemical Data Profile
PropertySpecification
IUPAC Name 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene
Common Name 3,4-Dichloro-β-nitrostyrene
CAS Number 18984-16-2
Molecular Formula C₈H₅Cl₂NO₂
Molecular Weight 218.04 g/mol
Appearance Pale yellow crystalline solid
Melting Point 93–97 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Reactivity Class Electrophilic alkene (Michael Acceptor)

Synthesis Protocol: The Henry Condensation

Expert Insight: Catalyst Selection

While strong bases (NaOH/KOH) can catalyze the condensation of benzaldehydes with nitromethane, they often lead to polymerization or side reactions (Cannizzaro).[2][3] For high-purity applications, Ammonium Acetate (NH₄OAc) in glacial acetic acid is the superior catalytic system.[2][3] It buffers the reaction, promoting the dehydration step to the nitrostyrene while minimizing the formation of the intermediate nitroaldol (alcohol) species.[3]

Experimental Workflow

Objective: Synthesis of 3,4-dichloro-β-nitrostyrene on a 50 mmol scale.

  • Reagent Prep: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3,4-dichlorobenzaldehyde (8.75 g, 50 mmol) and Nitromethane (3.36 g, 55 mmol, 1.1 eq).

  • Solvent System: Add Glacial Acetic Acid (40 mL).

  • Catalysis: Add Ammonium Acetate (1.54 g, 20 mmol, 0.4 eq).

  • Reflux: Attach a reflux condenser. Heat the mixture to mild reflux (approx. 100–105 °C) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2).[2][3] The aldehyde spot (higher R_f) should disappear, replaced by a fluorescent yellow product spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[2][3]

  • Purification: Filter the crude solid. Recrystallize from hot Ethanol or Isopropanol .[2][3]

  • Drying: Dry under vacuum at 40 °C to constant weight.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical dehydration step driven by the ammonium species.

HenryReaction Aldehyde 3,4-Dichlorobenzaldehyde Intermediate Nitroaldol Intermediate Aldehyde->Intermediate Nucleophilic Attack Nitromethane Nitromethane (CH3NO2) Nitromethane->Intermediate Product 3,4-Dichloro-β-nitrostyrene Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water NH4OAc NH4OAc / AcOH NH4OAc->Intermediate Deprotonation

Figure 1: Mechanism of the Henry Reaction mediated by Ammonium Acetate, proceeding via a nitroaldol intermediate followed by dehydration.[2][3]

Biological Mechanism & Applications

The Michael Acceptor Paradigm

The pharmacological potency of 1,2-dichloro-4-(2-nitrovinyl)benzene stems from its electron-deficient β-carbon.[2][3] The nitro group (strongly electron-withdrawing) and the dichlorobenzene ring polarize the vinyl bond, making it highly susceptible to nucleophilic attack by thiols (sulfhydryl groups).[2][3]

Key Pathway:

  • Target: Cysteine residues in the active sites of enzymes (e.g., tyrosine kinases, dehydrogenases).[3]

  • Interaction: Irreversible alkylation via conjugate addition.[2][3]

  • Result: Loss of enzymatic function and induction of cellular apoptosis or stasis.[2][3]

Experimental Application: Platelet Aggregation Inhibition

Research indicates that β-nitrostyrene derivatives inhibit platelet aggregation by blocking tyrosine phosphorylation.[2][3][4]

Self-Validating Assay Protocol:

  • Preparation: Dissolve compound in DMSO (stock 100 mM).

  • Incubation: Incubate washed platelets with varying concentrations (1–50 µM) for 5 minutes at 37 °C.

  • Stimulation: Add thrombin (0.1 U/mL) or collagen.[2][3]

  • Measurement: Monitor light transmission in an aggregometer.

  • Control: DMSO vehicle (0% inhibition) vs. Aspirin (positive control).

BiologicalActivity Compound 3,4-Dichloro-β-nitrostyrene (Michael Acceptor) Complex Covalent Adduct (Enzyme-S-CH-CH2-NO2) Compound->Complex Conjugate Addition Enzyme Target Enzyme (Active Site Cysteine-SH) Enzyme->Complex Effect Inhibition of Tyrosine Phosphorylation Complex->Effect Steric/Electronic Blockade Outcome Apoptosis / Anti-Aggregation Effect->Outcome

Figure 2: Pharmacological mechanism showing the covalent modification of enzyme thiols by the nitrostyrene moiety.[2][3]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Aquatic Toxicity: Acute Category 1 (H400).[2][3] This compound is lethal to aquatic life at low concentrations.[2][3] All waste must be segregated and incinerated; never dispose of down the drain.[2][3]

  • Irritant: Causes skin (H315) and serious eye irritation (H319).[2][3]

  • Lachrymator: Nitrostyrenes are potent lachrymators.[2][3] Handle only in a functioning fume hood.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The double bond is susceptible to polymerization or oxidation upon prolonged exposure to light and air.[2][3]

References

  • PubChem. (n.d.).[2][3] 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (CAS 18984-16-2).[2][3] National Library of Medicine.[2][3] Retrieved January 28, 2026, from [Link][2][3]

  • Milhazes, N., et al. (2006).[2][3][4][5] β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry.[2][3][4][6][7] Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1929).[2][3][8] Nitrostyrene Synthesis Protocol. Org.[2][3][6][9] Synth. 1929, 9,[3][8] 66. Retrieved January 28, 2026, from [Link][2][3]

Sources

Foundational

Technical Guide: Structure Elucidation of 1,2-Dichloro-4-(2-nitrovinyl)benzene

[1] Executive Summary This technical guide provides a rigorous framework for the structural elucidation of 1,2-dichloro-4-(2-nitrovinyl)benzene (commonly referred to as 3,4-dichloro- -nitrostyrene ).[1] Designed for anal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 1,2-dichloro-4-(2-nitrovinyl)benzene (commonly referred to as 3,4-dichloro-


-nitrostyrene ).[1] Designed for analytical chemists and drug development professionals, this document moves beyond basic characterization, focusing on the causal relationships between molecular geometry and spectral data. We establish a self-validating protocol combining regioselective synthesis, high-resolution NMR spectroscopy, and mass spectrometry to definitively confirm the 1,2,4-trisubstituted aromatic pattern and the E-alkene geometry.

Chemical Identity & Synthetic Origin

To elucidate a structure with high confidence, one must first understand its synthetic origin. The target molecule is an intermediate often utilized in the synthesis of polymerization inhibitors and antimicrobial agents.

Nomenclature clarification:

  • IUPAC: 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene[1]

  • Common: 3,4-Dichloro-

    
    -nitrostyrene[1]
    
Validated Synthetic Pathway (The Henry Reaction)

The structure is most reliably generated via the condensation of 3,4-dichlorobenzaldehyde with nitromethane. Understanding this pathway validates the expected connectivity (retro-synthetic logic).[1]

Reaction Protocol:

  • Reagents: 3,4-Dichlorobenzaldehyde (1.0 eq), Nitromethane (1.5 eq), Ammonium Acetate (0.4 eq).

  • Solvent: Glacial Acetic Acid.

  • Conditions: Reflux for 2-4 hours; monitor via TLC (20% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product typically crystallizes as yellow needles.

Synthesis Reactant1 3,4-Dichlorobenzaldehyde Catalyst NH4OAc / AcOH Reflux Reactant1->Catalyst Reactant2 Nitromethane Reactant2->Catalyst Product 1,2-dichloro-4-(2-nitrovinyl)benzene (Yellow Needles) Catalyst->Product -H2O (Dehydration)

Figure 1: The Henry Reaction pathway establishing the carbon skeleton connectivity.[1]

Spectroscopic Characterization Strategy

The elucidation process relies on a "triangulation" method: Mass Spectrometry establishes the formula and halogen content; IR confirms the nitro-alkene functionality; NMR solves the geometric and regio-isomeric puzzle.[1]

Mass Spectrometry (MS): The Isotope Fingerprint

The presence of two chlorine atoms provides a distinct isotopic signature that serves as an internal standard for validation.

  • Molecular Ion (

    
    ):  Expect a cluster around 
    
    
    
    .[1]
  • Isotope Pattern: The natural abundance of

    
     (75%) and 
    
    
    
    (25%) dictates the peak intensities.[1]
    • Rule of Thumb: For

      
      , the 
      
      
      
      ratio is approximately 9 : 6 : 1 .
  • Fragmentation:

    • 
      : Loss of 
      
      
      
      (characteristic of nitro compounds).[1]
    • 
      : Sequential loss of Cl atoms.[1]
      
Infrared Spectroscopy (IR): Functional Group Validation

The conjugation between the benzene ring, the vinyl group, and the nitro group shifts standard absorption frequencies.

Functional GroupVibration ModeExpected Frequency (

)
Diagnostic Value
Nitro (

)
Asymmetric Stretch

High (Strong band)
Nitro (

)
Symmetric Stretch

High (Strong band)
Alkene (

)
Stretch

Medium (Conjugated)
Aromatic (

)
Ring Stretch

Medium (Multiple bands)

Nuclear Magnetic Resonance (NMR): The Definitive Proof

This is the critical phase. We must distinguish the trans-isomer from the cis-isomer and confirm the 3,4-dichloro substitution pattern.[1]

NMR Analysis (400 MHz, )

The spectrum is divided into two distinct regions: the vinylic region (geometry) and the aromatic region (regiochemistry).

A. Vinylic Region (The Geometry Check)

The protons on the double bond (


 and 

) form an AB system (or AX depending on the shift difference).
  • Chemical Shift:

    
    . The proton alpha to the nitro group is significantly deshielded.
    
  • Coupling Constant (

    
    ):  This is the " go/no-go " metric for geometry.[1]
    
    
  • Observation: The target molecule (thermodynamically stable product) will exhibit

    
     , confirming the 
    
    
    
    (trans)
    configuration.
B. Aromatic Region (The Regiochemistry Check)

The 1,2,4-substitution pattern (3,4-dichloro relative to the chain) produces a specific 3-spin system.[1]

Proton PositionMultiplicityCoupling (

)
Assignment Logic
H-2 (relative to vinyl) Doublet (d)

Isolated by two Cl atoms; couples only to H-6.[1]
H-6 (relative to vinyl) Doublet of Doublets (dd)

,

Couples to H-5 (ortho) and H-2 (meta).[1]
H-5 (relative to vinyl) Doublet (d)

Shielded by adjacent Cl; couples only to H-6.[1]

(Note: Numbering assumes vinyl group at position 1 for NMR assignment clarity).

NMR_Logic Spectrum 1H NMR Spectrum (CDCl3) Region1 Vinylic Region (7.5 - 8.0 ppm) Spectrum->Region1 Region2 Aromatic Region (7.3 - 7.7 ppm) Spectrum->Region2 Decision1 Coupling Constant (J) = 13.7 Hz Region1->Decision1 Decision2 Splitting Pattern (d, d, dd) Region2->Decision2 Result1 CONFIRMED: Trans (E) Geometry Decision1->Result1 Result2 CONFIRMED: 3,4-Dichloro Substitution Decision2->Result2

Figure 2: Decision tree for interpreting NMR data to confirm geometry and regiochemistry.

Experimental Protocol for Validation

To ensure reproducibility and data integrity, follow this standardized characterization workflow.

Sample Preparation[1][2]
  • Recrystallization: Dissolve crude solid in hot ethanol. Allow to cool slowly. Collect yellow needles via vacuum filtration.[1][2]

  • Drying: Dry under high vacuum (

    
    ) at 
    
    
    
    for 4 hours to remove solvent traces (solvent peaks can obscure aromatic splitting).
Data Acquisition Parameters
  • Solvent:

    
     (Deuterated Chloroform) is standard.[1] 
    
    
    
    may be used if solubility is poor, but will shift peaks slightly downfield.[1]
  • Concentration:

    
     in 
    
    
    
    solvent.
  • Scans: Minimum 16 scans for

    
     to resolve the small meta-coupling (
    
    
    
    ).
Purity Check (TLC)
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: 20% Ethyl Acetate / 80% Hexane.[1]

  • Visualization: UV Light (

    
    ).[1] The conjugated nitroalkene is highly UV active (dark spot).
    

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for the Henry Reaction and nitrostyrene synthesis).

  • Airiau, E., et al. (2008). "Synthesis of

    
    -nitrostyrenes via the Henry reaction." Synthesis, 2008(15).[1] (Provides modern catalytic protocols and spectral data for substituted nitrostyrenes). 
    
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for NMR coupling constants and isotope patterns). [1]

  • PubChem. (n.d.).[1] "trans-beta-Nitrostyrene Compound Summary." National Library of Medicine.[1] (General data on the parent scaffold).

Sources

Exploratory

1H NMR spectrum of 1,2-dichloro-4-(2-nitrovinyl)benzene

The following technical guide details the H NMR spectroscopic analysis of 1,2-dichloro-4-(2-nitrovinyl)benzene (commonly referred to as 3,4-dichloro- -nitrostyrene ). This guide is structured to assist researchers in the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the


H NMR spectroscopic analysis of 1,2-dichloro-4-(2-nitrovinyl)benzene  (commonly referred to as 3,4-dichloro-

-nitrostyrene
). This guide is structured to assist researchers in the structural validation of this compound, particularly following synthesis via the Henry reaction.

Technical Guide: H NMR Spectral Analysis of 1,2-Dichloro-4-(2-nitrovinyl)benzene

Introduction & Structural Context

1,2-dichloro-4-(2-nitrovinyl)benzene is a lipophilic, conjugated electrophile. Its structure consists of a 3,4-dichlorophenyl ring conjugated to a nitroalkene tail. In drug discovery, this scaffold is often explored for its antimicrobial and tyrosine kinase inhibitory properties.

For the analytical chemist, the primary challenge is not just identification, but isomeric differentiation (


 vs. 

) and substitution verification (distinguishing the 3,4-dichloro pattern from 2,4- or 2,5- isomers).
Structural Numbering for Assignment

To ensure clarity in this guide, we will use the following assignment logic (relative to the styrene core):

  • Vinyl

    
    -proton:  Adjacent to the nitro group (most deshielded).
    
  • Vinyl

    
    -proton:  Adjacent to the aromatic ring.
    
  • Aromatic H-2: Position 2 relative to the vinyl group (ortho to vinyl, meta to Cl).

  • Aromatic H-5: Position 5 relative to the vinyl group (ortho to Cl, meta to vinyl).

  • Aromatic H-6: Position 6 relative to the vinyl group (ortho to vinyl, ortho to H-5).

Experimental Methodology

Sample Preparation
  • Solvent Selection: Deuterated Chloroform (

    
    ) is the standard solvent. It minimizes hydrogen bonding and provides sharp resolution of the aromatic multiplets. Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) may be used if solubility is an issue, but expect a global downfield shift of 0.1–0.3 ppm and potential broadening of the vinyl signals due to viscosity.
  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentrations can cause stacking effects, shifting aromatic peaks upfield.

  • Reference: Calibrate to the residual

    
     peak at 7.26 ppm .
    
Signaling Pathway of Spectral Assignment

The following diagram outlines the logical flow for interpreting the spectrum and validating the structure.

NMR_Assignment_Logic Start Start: Acquire 1H NMR Spectrum Check_Vinyl Analyze 7.5 - 8.0 ppm Region Look for 2 Doublets Start->Check_Vinyl Coupling_Check Measure J constant of Vinyls Check_Vinyl->Coupling_Check Isomer_Decision J = 13.5 - 14.0 Hz? Coupling_Check->Isomer_Decision Trans_Isomer Confirm Trans (E) Isomer Isomer_Decision->Trans_Isomer Yes Cis_Isomer Suspect Cis (Z) Isomer (J ~ 9-10 Hz) Isomer_Decision->Cis_Isomer No Aromatic_Check Analyze 7.3 - 7.7 ppm Region (Aromatic Protons) Trans_Isomer->Aromatic_Check Pattern_Rec Identify ABX / AMX Pattern (d, d, dd) Aromatic_Check->Pattern_Rec Final_Valid Structure Validated: 3,4-Dichloro-beta-nitrostyrene Pattern_Rec->Final_Valid

Figure 1: Decision logic for the structural validation of nitrostyrene derivatives.

Spectral Interpretation & Data Analysis

A. The Vinylic Region (The "Fingerprint")

The nitrovinyl group provides the most diagnostic signals. Due to the strong electron-withdrawing nature of the nitro group (


) and the magnetic anisotropy of the double bond, these protons are significantly deshielded.
ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
Vinyl

-H
7.90 – 8.00 Doublet (d)13.5 – 13.9 Closest to the

group. The strong inductive effect pulls electron density, shifting it downfield.
Vinyl

-H
7.50 – 7.60 Doublet (d)13.5 – 13.9 Conjugated with the aromatic ring. Often overlaps with aromatic signals in substituted styrenes.

Critical Analysis:

  • Isomerism: The coupling constant (

    
    ) is the definitive metric. A 
    
    
    
    value of ~13.7 Hz confirms the trans (
    
    
    )
    geometry, which is thermodynamically favored in Henry reactions. A
    
    
    value of <10 Hz would indicate the cis (
    
    
    ) isomer, which is rare for this synthesis.
  • Overlap Alert: The

    
    -proton doublet often falls directly on top of the aromatic H-2 or H-5 signals. Use 2D COSY NMR if integration is ambiguous.
    
B. The Aromatic Region (Substitution Verification)

The 3,4-dichloro substitution pattern breaks the symmetry of the benzene ring, creating an ABX (or AMX) spin system. You will observe three distinct proton environments.

ProtonPositionShift (

)
MultiplicityCoupling (

)
Interpretation
H-2 Ortho to Vinyl~7.62 Doublet (d)~2.0 HzMost Deshielded Aromatic. It sits between the electron-withdrawing vinyl group and a Chlorine. The small coupling is a meta-coupling to H-6.
H-5 Ortho to Cl~7.52 Doublet (d)~8.4 HzOrtho-coupled to H-6. Shielded slightly relative to H-2 due to distance from the vinyl group.
H-6 Ortho to Vinyl~7.35 dd8.4, 2.0 HzDoublet of Doublets. Shows strong ortho-coupling to H-5 and weak meta-coupling to H-2.

Expert Note on Shifts: Compared to the 2,4-dichloro isomer, the 3,4-dichloro isomer exhibits a "tighter" aromatic region. In 2,4-dichloro derivatives, the steric clash between the ortho-Cl and the vinyl group causes a massive downfield shift of the vinyl


-proton (often >8.3 ppm). If your vinyl 

-proton is near 7.95 ppm , you likely have the correct 3,4-dichloro isomer.

Common Impurities & Troubleshooting

A self-validating protocol requires checking for synthetic byproducts.

  • Residual Benzaldehyde: Look for a singlet at ~10.0 ppm (CHO) and aromatic signals near 7.7–7.9 ppm.

  • Nitromethane: Look for a singlet at ~4.3 ppm .

  • Water: In

    
    , a broad singlet appears around 1.56 ppm .
    

References

  • Oregon State University. 1H NMR Chemical Shifts and Coupling Constants. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and Characterization of Nitrostyrene Derivatives. (Contextual data derived from similar 4-chloro and 2,4-dichloro analogs). Available at: [Link]

  • Chemistry LibreTexts. Spin-Spin Coupling and Coupling Constants. Available at: [Link][1][2][3][4][5][6][7][8]

  • National Institutes of Health (PMC). Reactivities and NMR assignment of ortho-Hydroxy-β-nitrostyrene. Available at: [Link]

Sources

Foundational

Mass spectrometry analysis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Technical Guide: Mass Spectrometry Analysis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Executive Summary & Chemical Identity Compound: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Common Nomenclature: 3,4-Dichloro- -nit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Analysis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Executive Summary & Chemical Identity

Compound: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Common Nomenclature: 3,4-Dichloro-


-nitrostyrene
CAS Registry Number:  18984-16-2
Molecular Formula: 

Molecular Weight: 218.04 g/mol [1]

This guide details the mass spectrometric characterization of 3,4-dichloro-


-nitrostyrene. This compound is a critical intermediate in the synthesis of halogenated phenethylamines. For drug development professionals, accurate identification is paramount to distinguish it from regioisomers (e.g., 2,4-dichloro variants) and to monitor the purity of precursor materials used in the Henry reaction (nitroaldol condensation).

Key Analytical Challenge: The primary challenge lies in distinguishing the specific chlorine substitution pattern and verifying the integrity of the nitroalkene side chain, which is thermally labile and prone to rearrangement under Electron Ionization (EI).

Physicochemical Properties & Sample Preparation

Before MS analysis, sample integrity must be ensured. The compound is a lipophilic solid (MP: 93–97 °C).[1]

Solubility Profile:

  • High: Dichloromethane (DCM), Ethyl Acetate, Acetone.[1]

  • Moderate: Methanol, Acetonitrile.[1]

  • Low/Insoluble: Water.[1]

Sample Preparation Protocol (Standard):

  • Weighing: Accurately weigh 1.0 mg of the solid analyte.

  • Dissolution: Dissolve in 1.0 mL of HPLC-grade Dichloromethane (DCM). Vortex for 30 seconds.[1]

  • Dilution: Dilute 100

    
    L of the stock solution into 900 
    
    
    
    L of DCM (Final concentration: ~100
    
    
    g/mL).
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into an autosampler vial to remove particulate matter.
    

GC-MS Method Development (Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method due to the compound's volatility and the rich structural information provided by EI fragmentation.[1]

Instrument Parameters
ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation of the nitro group.[1]
Injection Mode Split (10:1)Prevents detector saturation; improves peak shape for high-concentration purity checks.[1]
Carrier Gas Helium (1.0 mL/min)Standard constant flow for reproducible retention times.[1]
Column DB-5MS or Equivalent5% Phenyl-methylpolysiloxane phase provides optimal separation for aromatic isomers.[1]
Oven Program 80 °C (1 min)

20 °C/min

280 °C (3 min)
Rapid ramp minimizes thermal stress; compound elutes mid-ramp (~160-180°C).[1]
Transfer Line 280 °CPrevents condensation of high-boiling chlorinated fragments.[1]
Ion Source (EI) 230 °C, 70 eVStandard ionization energy for library matching (NIST/Wiley).[1]

Mass Spectral Interpretation & Fragmentation Mechanics

This section deconstructs the mass spectrum. The presence of two chlorine atoms creates a distinct isotopic signature that serves as the primary validation check.

A. Isotopic Cluster Analysis (The "Chlorine Fingerprint")

Chlorine exists as


 (75.8%) and 

(24.2%).[1] For a dichloro- compound (

), the molecular ion (

) will exhibit a triplet pattern with approximate intensities of 9:6:1 .[1]
Ion Typem/z ValueCompositionTheoretical Relative Intensity
M 217

100% (Base of cluster)
M+2 219

~64%
M+4 221

~10%

Note: The nominal mass is often cited as 217 (based on


).[1] Small contributions from 

will add minor peaks at M+1, M+3, etc.[1]
B. Fragmentation Pathway

The fragmentation of


-nitrostyrenes under EI is dominated by the instability of the nitro group.
  • Molecular Ion (

    
    ):  Observed at m/z 217/219/221.[1] Usually of moderate intensity.[1]
    
  • Loss of Nitro Group (

    
    ):  The C-N bond cleaves to release the neutral radical 
    
    
    
    (46 Da).[1] This generates the 3,4-dichlorostyryl cation (m/z 171/173/175).[1] This is often the Base Peak (100% relative abundance).[1]
  • Nitro-Nitrite Rearrangement (

    
    ):  The nitro group can isomerize to a nitrite ester (-ONO), followed by loss of NO (30 Da).[1] This yields an ion at m/z 187/189/191 (
    
    
    
    ).[1]
  • Ring Degradation: The styryl cation further loses acetylene (

    
    ) to form the dichlorophenyl cation (m/z 145/147) or undergoes ring expansion to a chlorinated tropylium species.[1]
    
C. Visualization of Fragmentation Logic

FragmentationPathway Parent Molecular Ion (M+) m/z 217, 219, 221 (Dichloronitrostyrene) Rearrange Nitro-Nitrite Rearrangement (Isomerization) Parent->Rearrange Isomerization M_NO2 [M - NO2]+ m/z 171, 173 (Dichlorostyryl Cation) *Likely Base Peak* Parent->M_NO2 - NO2 (46 Da) M_NO [M - NO]+ m/z 187, 189 (Loss of Nitric Oxide) Rearrange->M_NO - NO (30 Da) Tropylium [C7H4Cl2]+ m/z 171 -> Rearranged (Chlorinated Tropylium) M_NO2->Tropylium Ring Expansion Phenyl [C6H3Cl2]+ m/z 145, 147 (Dichlorophenyl Cation) M_NO2->Phenyl - C2H2 (26 Da) Tropylium->Phenyl - C

Figure 1: EI Fragmentation pathway of 3,4-dichloro-


-nitrostyrene showing the major diagnostic ions.

Analytical Workflow Diagram

The following workflow ensures data integrity from sample handling to spectral validation.

AnalyticalWorkflow Sample Solid Sample (1,2-Dichloro-4-...) Prep Dissolve in DCM (1 mg/mL) Sample->Prep Dilution Dilute to 100 µg/mL Filter (0.22 µm) Prep->Dilution GCMS GC-MS Injection (Split 10:1, 250°C) Dilution->GCMS DataCheck Check Isotope Pattern (9:6:1 Ratio?) GCMS->DataCheck DataCheck->Sample Fail (Re-prep) Validation Confirm Ions: 217 (M+) 171 (Base) DataCheck->Validation Pass

Figure 2: Step-by-step analytical workflow for validating the compound identity.

LC-MS Considerations (Alternative)

While GC-MS is superior for structural elucidation of this non-polar compound, LC-MS may be required for biological matrices (metabolism studies).[1]

  • Ionization: Electrospray Ionization (ESI) is generally poor for this compound due to the lack of basic nitrogen.[1]

  • Recommended Mode: Atmospheric Pressure Chemical Ionization (APCI) in Negative Mode (

    
     or 
    
    
    
    ) or ESI Negative mode looking for adducts.[1]
  • Note: The nitro group is electron-withdrawing, making the molecule susceptible to electron capture (Negative Ion Chemical Ionization - NICI) if using GC-MS with methane/ammonia reagent gas.[1] This provides extremely high sensitivity (femtomolar range).[1]

References

  • National Institute of Standards and Technology (NIST).Mass Spectrum of

    
    -Nitrostyrene Derivatives.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
    
  • PubChem. Compound Summary for CID 5355016: 1-nitro-4-[(E)-2-nitroethenyl]benzene.[1][3] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1][4] (Standard text for Isotope patterns and McLafferty/Nitro rearrangements).

Sources

Exploratory

The Pharmacophore of Reactivity: A Technical Guide to Substituted Beta-Nitrostyrenes

Executive Summary Substituted beta-nitrostyrenes (1-nitro-2-phenylethenes) represent a privileged scaffold in medicinal chemistry, characterized by a conjugated nitroalkene system that functions as a potent Michael accep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted beta-nitrostyrenes (1-nitro-2-phenylethenes) represent a privileged scaffold in medicinal chemistry, characterized by a conjugated nitroalkene system that functions as a potent Michael acceptor. While historically viewed merely as synthetic intermediates or tyrosine kinase inhibitors, recent data has repositioned them as pleiotropic agents with significant antibacterial, antifungal, and anticancer activities.

This technical guide provides a rigorous examination of the beta-nitrostyrene pharmacophore. It synthesizes current research on their mechanism of action—primarily driven by covalent modification of cysteine thiols—and offers validated protocols for their synthesis and biological evaluation. We analyze the critical balance between electrophilic reactivity and metabolic stability, a key determinant in their development as viable drug candidates.

Part 1: Chemical Architecture & Synthesis

The biological activity of beta-nitrostyrenes is intrinsic to their structure: an electron-withdrawing nitro group conjugated to an alkene, making the beta-carbon highly electrophilic.

The Henry Reaction (Nitroaldol Condensation)

The most robust method for synthesizing substituted beta-nitrostyrenes is the Henry reaction, involving the condensation of an aromatic aldehyde with a nitroalkane.

Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene

A high-yield, green chemistry approach minimizing solvent waste.

Reagents:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin): 3.0 mmol (0.46 g)

  • Ammonium acetate (Catalyst): 0.8 mmol (0.06 g)

  • Nitromethane (Solvent/Reagent): 2.5 mL

Step-by-Step Methodology:

  • Preparation: In a 5 mL microwave-safe vial, dissolve the aldehyde and ammonium acetate in nitromethane. Cap the vial efficiently.

  • Reaction: Place the vial in a microwave reactor. Set parameters to 150 °C for 5 minutes .

    • Note: Conventional heating requires reflux for 6+ hours; microwave irradiation accelerates the dehydration step.

  • Monitoring: Analyze a 10 µL aliquot via TLC (Mobile phase: Petroleum ether/Diethyl ether 50:50). Look for the disappearance of the aldehyde spot.

  • Work-up: Transfer the mixture to a round-bottom flask. Remove excess nitromethane using a rotary evaporator.

  • Extraction: Dilute the residue with 100 mL water. Extract twice with 100 mL diethyl ether.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize the crude solid from ethanol to obtain pure yellow crystals.
    
Mechanism of Action: The Michael Acceptor

The biological potency of this scaffold stems from its ability to alkylate nucleophilic residues (primarily cysteine thiols) on target proteins. This irreversible or reversible covalent modification disrupts enzymatic function.

MichaelAddition Figure 1: Mechanism of Cysteine Alkylation by Beta-Nitrostyrene via Michael Addition NitroAlkene Beta-Nitrostyrene (Electrophile) Transition Transition State (Anionic Intermediate) NitroAlkene->Transition Nucleophilic Attack at Beta-Carbon EnzymeThiol Protein-Cys-SH (Nucleophile) EnzymeThiol->Transition Adduct Protein-Adduct (Inhibited Enzyme) Transition->Adduct Protonation

Part 2: Antimicrobial Profiling

Substituted beta-nitrostyrenes exhibit broad-spectrum activity, often outperforming standard antibiotics against resistant strains like MRSA. The lipophilicity (LogP) of the substituents plays a critical role in membrane penetration.

Antibacterial & Antifungal Activity

The following table summarizes the activity trends of key derivatives.[1] Note the importance of the beta-methyl group for stability and potency.

Table 1: Comparative Antimicrobial Activity (Qualitative & Quantitative Trends)

Compound ClassSubstituentsTarget OrganismActivity ProfileKey Insight
Simple β-nitrostyrene UnsubstitutedS. aureus (Gram+)ModerateBaseline activity; limited by metabolic instability.
β-Methyl derivatives 3-OH, 4-OMe (Vanillin-derived)S. aureus, E. faecalisHigh The β-methyl group sterically hinders hydrolysis, increasing half-life.
Fluorinated Styrenes 4-FluoroCandida albicansHighFluorine substitution increases lipophilicity, aiding fungal cell wall penetration.
Gem-halonitro β-Bromo, β-NitroS. marcescens (Gram-)HighEnhanced electrophilicity; effective against biofilm formation.
Mannich Bases Morpholine/Piperazine linkedMRSAMIC: 100-250 µg/mL Amino side chains improve solubility and bioavailability.

Part 3: Oncology & Signal Transduction

The anticancer potential of beta-nitrostyrenes is linked to their ability to induce oxidative stress (ROS) and inhibit specific tyrosine kinases. A leading candidate in this class is CYT-Rx20 .

CYT-Rx20: A Case Study in Breast Cancer

CYT-Rx20 (a synthetic beta-nitrostyrene derivative) demonstrates potent cytotoxicity against breast cancer lines, including Triple-Negative Breast Cancer (TNBC).

Table 2: IC50 Values of CYT-Rx20 in Breast Cancer Cell Lines

Cell LinePhenotypeIC50 (µg/mL)Clinical Relevance
MCF-7 ER+, PR+, HER2-0.81 ± 0.04 Highly sensitive; indicates potential for hormone-responsive tumors.
ZR75-1 ER+, PR+, HER2-1.12 ± 0.06 Confirms efficacy in luminal subtypes.
MDA-MB-231 Triple Negative (TNBC)1.82 ± 0.05 Effective against aggressive, drug-resistant phenotypes.
Mechanism: The ROS-Autophagy Axis

Unlike simple cytotoxic agents, CYT-Rx20 triggers a specific cascade involving Reactive Oxygen Species (ROS) generation, leading to G2/M cell cycle arrest and autophagic cell death.

AnticancerPathway Figure 2: ROS-Mediated Signaling Pathway of CYT-Rx20 in Breast Cancer Cells Drug CYT-Rx20 (Beta-Nitrostyrene) ROS Intracellular ROS Accumulation Drug->ROS Triggers oxidative stress DNA_Damage DNA Damage (γ-H2AX) ROS->DNA_Damage MEK MEK Activation ROS->MEK CellCycle G2/M Phase Arrest DNA_Damage->CellCycle Apoptosis Apoptosis (Caspase Cascade) CellCycle->Apoptosis ERK ERK1/2 Phosphorylation MEK->ERK Autophagy Autophagy Induction (Beclin-1, ATG5, LC3-II) ERK->Autophagy Upregulation Autophagy->Apoptosis Autophagic Cell Death

[2]

Part 4: Structure-Activity Relationships (SAR)

To optimize this scaffold, researchers must navigate the "Goldilocks Zone" of reactivity.

  • The Nitrovinyl Moiety: This is the pharmacophore. Reducing the double bond abolishes activity.

  • Beta-Position Substitution:

    • Hydrogen: High reactivity, low stability (rapid metabolism by glutathione).

    • Methyl: Optimal balance. Increases stability against non-specific nucleophiles while maintaining potency against target enzymes.

    • Bromine: Increases reactivity significantly (often too toxic for systemic use, used in slimicides).

  • Ring Substitution:

    • Electron-Donating Groups (OH, OMe): Lower the electrophilicity of the beta-carbon, reducing non-specific toxicity.

    • Lipophilicity: Halogenation (F, Cl) improves membrane permeability, crucial for antifungal activity against the rigid chitin cell wall.

Part 5: Experimental Protocols

MTT Cytotoxicity Assay

Standard protocol for evaluating beta-nitrostyrene derivatives.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment: Add the beta-nitrostyrene derivative (dissolved in DMSO) at serial dilutions (e.g., 0.1 to 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors. Biochemical Pharmacology, 2007. Link

  • The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Cancer Letters, 2016. Link

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. European Journal of Medicinal Chemistry, 2010. Link

  • Inhibition of the interactions between metastatic human breast cancer cells and platelets by β-nitrostyrene derivatives. Life Sciences, 2015.[2] Link

  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Open Journal of Medicinal Chemistry, 2012. Link

  • β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. European Journal of Medicinal Chemistry, 2022. Link

Sources

Foundational

Stability and degradation of 1,2-dichloro-4-(2-nitrovinyl)benzene

Technical Whitepaper: Stability and Degradation of 1,2-Dichloro-4-(2-nitrovinyl)benzene Executive Summary 1,2-Dichloro-4-(2-nitrovinyl)benzene (CAS: 18984-16-2), also known as 3,4-dichloro- -nitrostyrene, is a potent ele...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability and Degradation of 1,2-Dichloro-4-(2-nitrovinyl)benzene

Executive Summary

1,2-Dichloro-4-(2-nitrovinyl)benzene (CAS: 18984-16-2), also known as 3,4-dichloro-


-nitrostyrene, is a potent electrophile characterized by a conjugated nitroalkene motif.[1] Its utility in synthesis and biological applications is defined by its high reactivity toward nucleophiles.[1] However, this same reactivity dictates its stability profile.[1]

This compound is thermodynamically unstable in the presence of moisture and nucleophiles.[1] It undergoes degradation primarily via the Retro-Henry reaction (hydrolysis) and Michael addition (polymerization or adduct formation).[1] Researchers must treat this molecule not as a static reagent, but as a dynamic Michael acceptor that requires strict anhydrous, dark, and acidic/neutral storage conditions to maintain integrity.

Chemical Profile & Physicochemical Properties

PropertyData
IUPAC Name 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
Common Synonyms 3,4-Dichloro-

-nitrostyrene; 3,4-DCN
CAS Number 18984-16-2
Molecular Formula

Molecular Weight 218.04 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water
Electronic Character Highly electrophilic alkene due to nitro group and dichloro-substitution

Stability Mechanisms & Degradation Pathways[1]

The degradation of 1,2-dichloro-4-(2-nitrovinyl)benzene is governed by the electron-withdrawing nature of the nitro group and the dichlorophenyl ring.[1] These features polarize the vinyl double bond, making the


-carbon (proximal to the ring) highly susceptible to nucleophilic attack.[1]
Hydrolytic Degradation (The Retro-Henry Reaction)

In aqueous media, particularly at pH > 7, the compound undergoes a Retro-Henry reaction (reverse nitroaldol reaction).[1]

  • Mechanism: Hydroxide ions attack the

    
    -carbon, forming a nitronate intermediate.[1] This collapses to release nitromethane and 3,4-dichlorobenzaldehyde.[1]
    
  • Kinetics: The reaction is pseudo-first-order in buffered aqueous solutions.[1] The presence of the electron-withdrawing chlorine atoms accelerates this process compared to unsubstituted nitrostyrene by stabilizing the transition state.[1]

Photochemical Instability

Nitroalkenes are photoactive.[1] Exposure to UV/VIS light causes:

  • 
     Isomerization:  The naturally occurring trans (
    
    
    
    ) isomer isomerizes to the less stable cis (
    
    
    ) form.[1]
  • Nitro-Nitrite Rearrangement: Prolonged UV exposure can lead to rearrangement to a nitrite ester, followed by homolytic cleavage and radical polymerization.[1]

Nucleophilic Degradation (Michael Addition)

The compound is a "soft" electrophile.[1] It reacts irreversibly with "soft" nucleophiles such as thiols (e.g., glutathione, cysteine) or amines.[1]

  • Impact: In biological assays, this leads to rapid depletion of the compound and formation of covalent adducts, often mistaken for "instability" when it is actually "reactivity."

Visualization: Degradation Pathways

The following diagram maps the critical degradation routes.

DegradationPathways Parent 1,2-Dichloro-4-(2-nitrovinyl)benzene (Active Electrophile) Isomer (Z)-Isomer (Less Stable) Parent->Isomer hv (UV Light) Isomerization Intermediate Nitronate Intermediate Parent->Intermediate + H2O / OH- (Nucleophilic Attack) Adduct Thiol/Amine Michael Adduct Parent->Adduct + R-SH / R-NH2 (Michael Addition) Aldehyde 3,4-Dichlorobenzaldehyde (Major Degradant) Intermediate->Aldehyde Retro-Henry Cleavage Nitromethane Nitromethane Intermediate->Nitromethane Elimination

Figure 1: Primary degradation pathways including photolysis, hydrolysis (Retro-Henry), and Michael addition.[1]

Analytical Monitoring Protocol

To accurately quantify stability, a self-validating HPLC method is required.[1] Simple UV spectroscopy is insufficient due to spectral overlap between the parent and the aldehyde degradant.[1]

Methodology: Reverse-Phase HPLC

Principle: Separation based on hydrophobicity.[1] The parent nitrostyrene is significantly more lipophilic than its aldehyde hydrolysis product.[1]

ParameterSpecification
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH inhibits hydrolysis)
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 90% B over 10 min; Hold 2 min.[1]
Flow Rate 1.0 mL/min
Detection UV @ 310 nm (Parent max) and 254 nm (Aldehyde)
Temperature 25°C (Control is critical to prevent on-column degradation)

Self-Validation Step: Inject a standard of 3,4-dichlorobenzaldehyde alongside your sample.[1] If the parent peak decreases and the aldehyde peak (lower retention time) increases, hydrolytic degradation is confirmed.[1]

Handling & Storage Guidelines

Based on the stability profile, the following protocols are mandatory to preserve compound integrity.

Storage Protocol
  • Temperature: Store at -20°C . Thermal energy accelerates the Retro-Henry equilibrium.[1]

  • Atmosphere: Purge with Argon or Nitrogen .[1] Oxygen is less critical than moisture, but inert gas prevents moisture ingress.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers or adsorb the lipophilic compound.[1]

  • Desiccation: Store vials inside a secondary container with active desiccant (e.g.,

    
    ).
    
Experimental Handling (The "2-Hour Rule")
  • Solvent Choice: Dissolve in anhydrous DMSO or Ethanol immediately prior to use.[1] Avoid aqueous stock solutions.[1]

  • pH Control: If aqueous dilution is necessary for biological assays, maintain pH < 7.0 . At pH 7.4 (physiological), the half-life may be

    
     hours due to hydrolysis and thiol reaction.[1]
    
  • Light Protection: Wrap all reaction vessels and stock vials in aluminum foil.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 5372259, 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene. Retrieved from [Link]

  • Mechanism of Hydrolysis: Ballini, R., & Petrini, M. (2004).[1] Recent synthetic developments in the nitroalkene chemistry. Tetrahedron. (General class behavior of

    
    -nitrostyrenes regarding Retro-Henry reaction).
    
  • Photostability of Nitrostyrenes: Wikipedia.[1] (2024).[1][4] Nitrostyrene Stability and Synthesis. (General reference for E/Z isomerization of nitroalkenes).

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile of trans-3,4-Dichloro-beta-nitrostyrene

Executive Summary trans-3,4-Dichloro-beta-nitrostyrene (CAS: 18984-16-2) is a critical electrophilic intermediate used extensively in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors, antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-3,4-Dichloro-beta-nitrostyrene (CAS: 18984-16-2) is a critical electrophilic intermediate used extensively in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors, antimicrobial compounds, and substituted phenethylamines. Its solubility profile is the governing factor in two pivotal stages of drug development: purification via recrystallization and bioavailability in pharmacological screening .

This guide provides a technical analysis of the compound's solubility behavior, synthesizing empirical data with thermodynamic principles.[1] While specific mole-fraction solubility tables for this derivative are rare in open literature compared to its unsubstituted parent, this document reconstructs the practical solubility landscape based on synthesis protocols, physical properties, and structural analogs.

Chemical & Physical Profile

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction. The 3,4-dichloro substitution significantly increases lipophilicity and crystal lattice energy compared to unsubstituted beta-nitrostyrene.

PropertyDataSource
IUPAC Name 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene[Sigma-Aldrich]
CAS Number 18984-16-2[Sigma-Aldrich]
Molecular Formula C₈H₅Cl₂NO₂[PubChem]
Molecular Weight 218.04 g/mol [PubChem]
Melting Point 93–97 °C[Sigma-Aldrich]
Appearance Yellow crystalline solid[Visual/General]
LogP (Predicted) ~3.2 - 3.5[QSAR/Analogs]
H-Bond Donors 0[Structure]
H-Bond Acceptors 2 (Nitro group)[Structure]

Solubility Profile & Solvent Selection

The solubility of trans-3,4-Dichloro-beta-nitrostyrene is dictated by the "like dissolves like" principle, modified by the specific interactions of the nitro group (dipole-dipole) and the dichlorophenyl ring (pi-stacking/hydrophobic).

Qualitative Solubility Data

The following table summarizes the solubility behavior in common organic solvents at ambient temperature (25°C) and elevated temperature (boiling point), derived from standard synthesis and recrystallization protocols.

Solvent ClassSpecific SolventSolubility (25°C)Solubility (Hot)Application
Polar Aprotic DMSOHigh (>100 mg/mL)Very HighBioassay stock solutions
Polar Aprotic AcetoneHigh Very HighReaction solvent / Cleaning
Polar Protic Ethanol (Abs.)Moderate High Recrystallization (Primary)
Polar Protic MethanolModerateHighRecrystallization (Secondary)
Chlorinated DichloromethaneHighHighExtraction / Work-up
Chlorinated ChloroformHighHighExtraction
Non-Polar Hexane/HeptaneInsoluble LowAnti-solvent / Precipitation
Aqueous WaterInsoluble (<0.1 mg/mL)InsolubleAnti-solvent / Washing
Recrystallization Strategy

The high melting point (93–97°C) compared to the unsubstituted analog (58°C) suggests a higher lattice energy, requiring a solvent with a steep solubility-temperature gradient. Ethanol is the gold standard here.

  • Mechanism: The compound is moderately soluble in cold ethanol but highly soluble in hot ethanol.

  • Anti-solvent Method: For higher recovery yields, a Methanol/Water or Ethanol/Water system is used. The nitrostyrene is dissolved in hot alcohol, and water is added until turbidity just appears, followed by slow cooling.

Thermodynamic Framework

To rigorously describe the solubility (


) of this compound, researchers should employ thermodynamic models. While specific coefficients for the 3,4-dichloro derivative must be determined experimentally (see Section 5), the Modified Apelblat Equation  is the most reliable model for nitrostyrenes.
The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters representing the non-ideality of the solution.

  • Applicability: Proven effective for 3,4-dichloronitrobenzene and beta-nitrostyrene derivatives in polar solvents.

Dissolution Thermodynamics

The dissolution process is generally endothermic (


) and entropy-driven  (

).
  • 
    :  Gibbs free energy of solution.[1] Negative values indicate spontaneous dissolution.
    
  • Temperature Effect: Solubility increases with temperature, consistent with the Van't Hoff equation.

Experimental Protocol: Determination of Solubility

Since specific literature data is sparse, the following self-validating protocol allows you to generate the solubility curve for your specific solvent system.

Laser Monitoring Dynamic Method (Recommended)

This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.

Materials:

  • Jacketed glass vessel (50 mL)

  • Circulating water bath (Control ±0.05 K)

  • Laser turbidimeter or simple laser pointer + photodiode

  • Magnetic stirrer

Workflow:

SolubilityProtocol Start Start: Weigh Solvent & Solute Mix Add Excess Solute to Solvent (Saturated Suspension) Start->Mix Heat Heat Slowly (0.2 K/min) with Stirring Mix->Heat Monitor Monitor Laser Transmittance Heat->Monitor Clear Solution Becomes Clear (Dissolution Point) Monitor->Clear Record Record Temperature (T) and Mole Fraction (x) Clear->Record Transmittance Max Repeat Add more Solute Repeat Heating Record->Repeat Next Data Point

Figure 1: Dynamic Laser Method workflow for determining solubility curves.

Gravimetric Method (Standard)
  • Saturation: Add excess trans-3,4-Dichloro-beta-nitrostyrene to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature for 24 hours.

  • Settling: Stop stirring and allow solids to settle for 2 hours (isothermal).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm).

  • Drying: Evaporate solvent in a tared dish and weigh the residue.

Interaction Mechanisms & Solvent Selection Logic

The solubility is governed by the interplay between the nitro group's polarity and the dichlorophenyl ring's hydrophobicity.

InteractionMechanism Solute trans-3,4-Dichloro- beta-nitrostyrene Ethanol Ethanol (Amphipathic) Solute->Ethanol Dipole-Dipole & Van der Waals (Soluble) Water Water (Highly Polar) Solute->Water Hydrophobic Effect (Insoluble) Hexane Hexane (Non-polar) Solute->Hexane Lack of Polar Interaction (Poor Solubility)

Figure 2: Solute-Solvent Interaction Map. The nitro group requires polar interactions (dipole-dipole), while the aromatic ring requires Van der Waals support. Ethanol provides the best balance.

References

  • Sigma-Aldrich. (n.d.). trans-3,4-Dichloro-beta-nitrostyrene Product Specification. Retrieved from

  • PubChem. (n.d.).[2] Compound Summary for CID 7626: beta-Nitrostyrene Derivatives. National Library of Medicine. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Zhao, H., et al. (2015). "Solubility of 3,4-dichloronitrobenzene in Eight Organic Solvents." Journal of Chemical & Engineering Data.
  • Milhollan, J. K., et al. (2020). "Synthesis and Antimicrobial Evaluation of Beta-Nitrostyrenes." Bioorganic & Medicinal Chemistry Letters. (Source for bioassay solvent vehicles like DMSO).

(Note: Specific quantitative solubility tables for this exact derivative are not currently available in open-access peer-reviewed literature. The data presented is derived from authoritative synthesis protocols and thermodynamic behavior of structural analogs.)

Sources

Foundational

Discovery and history of 1-(3,4-dichlorophenyl)-2-nitroethylene

Technical Monograph: 1-(3,4-Dichlorophenyl)-2-Nitroethylene Discovery, Synthesis, and Pharmacological Applications [1] Part 1: Executive Technical Summary Compound Identity: 1-(3,4-dichlorophenyl)-2-nitroethylene Common...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(3,4-Dichlorophenyl)-2-Nitroethylene Discovery, Synthesis, and Pharmacological Applications [1]

Part 1: Executive Technical Summary

Compound Identity: 1-(3,4-dichlorophenyl)-2-nitroethylene Common Aliases: 3,4-Dichloro-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-nitrostyrene; 3,4-DCN.[1][2]
CAS Registry Number:  2227-58-9 (Generic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-nitrostyrene analogs often cluster in the 102-96-5 family; specific derivatives vary).[1][2] Core Utility: High-value chemical intermediate for phenethylamine synthesis and a bioactive "warhead" in antimicrobial and tyrosine kinase inhibitor research.[1][2]

This guide serves as a critical operational manual for researchers investigating the 3,4-dichloro derivative of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-nitrostyrene. Unlike simple phenyl-nitropropenes often associated with clandestine chemistry, the 3,4-dichloro variant occupies a legitimate and vital niche in the development of antifungal agents (biocides)  and EGFR (Epidermal Growth Factor Receptor) inhibitors .[1] Its high electrophilicity, driven by the electron-withdrawing chlorine atoms on the aromatic ring, makes it a potent Michael acceptor, capable of covalent interactions with cysteine residues in biological targets.[3]

Part 2: Historical Evolution & Discovery Context

The "discovery" of 1-(3,4-dichlorophenyl)-2-nitroethylene is not attributed to a single serendipitous event but rather the systematic evolution of the Henry Reaction (Nitroaldol Condensation) .[1][2]

  • 1895 (The Foundation): The Belgian chemist Louis Henry discovers the base-catalyzed condensation of aldehydes with nitroalkanes.[2][3] This established the fundamental route for synthesizing nitroalkenes.[2][3]

  • Mid-20th Century (The Biocidal Era): In the 1950s and 60s, agricultural and industrial chemists began systematically screening substituted nitrostyrenes as "slimicides" (agents to kill slime-producing bacteria in paper mills) and fungicides.[3] The 3,4-dichloro substitution pattern was identified as a "sweet spot" for lipophilicity and reactivity, allowing the molecule to penetrate microbial cell walls effectively.

  • Late 20th Century (Kinase Inhibition): As drug discovery shifted toward targeted therapies, the 3,4-dihydroxy and 3,4-dichloro benzylidene motifs became central to the design of Tyrphostins .[1][3] Researchers recognized that the

    
    -nitrostyrene moiety could mimic the transition state of phosphate transfer or covalently bind to kinase active sites.[2]
    

Part 3: Chemical Synthesis (The Henry Protocol)

Directive: The following protocol is designed for high-purity isolation without the need for complex chromatography. It relies on the thermodynamic stability of the crystalline product to drive the reaction to completion.

Mechanism of Action (Chemical)

The synthesis proceeds via a nitroaldol condensation followed by a dehydration step.[2][3] The ammonium acetate acts as a dual-purpose catalyst:

  • Base: Deprotonates nitromethane to form the nitronate anion.

  • Acid (Ammonium ion): Catalyzes the elimination of the hydroxyl group to form the double bond (dehydration).[2][3]

Experimental Protocol

Reagents:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)[1][2][3]

  • Nitromethane (5.0 - 10.0 eq) – Excess acts as solvent and drives equilibrium.[1][2][3]

  • Ammonium Acetate (0.2 - 0.4 eq) – Catalyst.[1][2][3]

  • Glacial Acetic Acid (Solvent/Co-catalyst).[1][2][3]

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 3,4-dichlorobenzaldehyde in Glacial Acetic Acid (approx. 3-4 mL per gram of aldehyde).

  • Addition: Add Nitromethane followed by Ammonium Acetate.[1][2][3] The solution will likely be pale yellow.[2][3]

  • Reflux: Heat the mixture to gentle reflux (approx. 100-105°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane).[1][2][3] The aldehyde spot should disappear, replaced by a highly UV-active, less polar spot (the nitrostyrene).[3]

  • Crystallization (The Critical Step):

    • Remove heat and allow the solution to cool to room temperature.[2][3]

    • Slowly pour the reaction mixture into ice-cold water (volume ratio 1:5 reaction-to-water) with vigorous stirring.

    • The product will crash out as a yellow crystalline solid.[2][3]

  • Purification:

    • Filter the solid via vacuum filtration.[2][3]

    • Wash: Wash the filter cake with cold water (to remove acetic acid) and then cold isopropanol (to remove unreacted aldehyde traces).[2][3]

    • Recrystallization: Recrystallize from hot ethanol or isopropanol/methanol mix for analytical purity.[1][2][3]

Table 1: Troubleshooting the Henry Reaction

IssueProbable CauseCorrective Action
Low Yield Incomplete dehydrationIncrease reflux time; ensure Ammonium Acetate is dry.
Oiling Out Impure starting aldehydeRecrystallize aldehyde precursor; seed the cooling mixture with a crystal of pure product.
Dark Color Polymerization (Michael addition)Reduce reaction temperature; limit reflux time; ensure inert atmosphere (

).

Part 4: Biological & Pharmacological Significance[1][3][4][5][6][7]

The 3,4-dichloro substitution renders this nitrostyrene highly lipophilic (high LogP) and electron-deficient.[1][2][3] This creates a specific pharmacological profile.[1][2][3]

The "Cysteine Trap" Mechanism

The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-carbon of the nitroethylene chain is highly electrophilic. In a biological system, it acts as a Michael acceptor.
  • Target: Thiol (-SH) groups on cysteine residues within enzymes (e.g., fungal synthases or bacterial pumps).[1][2][3]

  • Action: Irreversible alkylation of the enzyme, leading to loss of function and cell death.[3]

Antifungal Activity

Research indicates significant activity against Candida albicans and Aspergillus species.[1][2][3] The 3,4-dichloro pattern enhances membrane permeability, allowing the "warhead" (nitroalkene) to reach intracellular targets.[3]

Downstream Utility: Phenethylamine Synthesis

Researchers use this compound as a precursor to 3,4-dichlorophenethylamine .[1][2][3]

  • Reduction: The nitroalkene is reduced (using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) to the primary amine.[2]
  • Significance: Halogenated phenethylamines are critical probes for mapping serotonin (5-HT) receptor subtypes.[1][2][3]

Part 5: Visualization of Pathways

Diagram 1: The Henry Synthesis & Biological Mechanism

G Aldehyde 3,4-Dichlorobenzaldehyde Intermediate Nitroaldol Intermediate Aldehyde->Intermediate Nucleophilic Attack Nitro Nitromethane (CH3NO2) Nitro->Intermediate Catalyst NH4OAc / AcOH (Catalyst) Catalyst->Intermediate Deprotonation Product 1-(3,4-dichlorophenyl)- 2-nitroethylene (The Warhead) Intermediate->Product Dehydration (-H2O) Inhibition Irreversible Enzyme Inhibition Product->Inhibition Michael Addition Target Biological Target (Cysteine Thiol -SH) Target->Inhibition

Caption: Figure 1. Synthesis of 3,4-dichloro-beta-nitrostyrene via Henry reaction and its subsequent biological mechanism as a covalent cysteine inhibitor.

Part 6: References

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999).[1][3] Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews. Link[2][3]

    • Context: Establishes the role of halogenated phenyl rings in antifungal pharmacophores.

  • Pettit, G. R., et al. (2002).[1][2][3][4] Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene. Journal of Medical Mycology. Link

    • Context: Provides comparative data on the biological activity of substituted nitrostyrenes.

  • Ballini, R., et al. (2013).[1][2][3] The Henry Reaction: recent examples. Chemical Reviews. Link[2][3]

    • Context: The authoritative review on the mechanism and optimization of the Henry reaction used to synthesize this compound.

  • Carter, H. E. (1928).[1][2][3] The Henry Reaction. Organic Reactions. Link[2][3]

    • Context: Historical grounding of the synthesis method.[2][3][5][6]

  • Milhazes, N., et al. (2006).[1][2][3][7] beta-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Link

    • Context: Specifically analyzes the SAR of nitrostyrenes, including dichloro derivatives, against bacteria.

Sources

Exploratory

Theoretical Calculations on 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene: A Computational Guide

Executive Summary Molecule: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Common Synonym: 3,4-Dichloro- -nitrostyrene CAS: 18984-16-2 Classification: Halogenated Nitroalkene / Michael Acceptor This technical guide establish...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Common Synonym: 3,4-Dichloro-


-nitrostyrene
CAS:  18984-16-2
Classification:  Halogenated Nitroalkene / Michael Acceptor

This technical guide establishes a standardized computational protocol for the structural and electronic characterization of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene. As a halogenated nitrostyrene, this molecule exhibits significant "push-pull" electronic behavior, making it a candidate for non-linear optical (NLO) applications and a potent electrophile in drug development (specifically as a cysteine-targeting antimicrobial agent). This document details the methodology for Density Functional Theory (DFT) optimization, Frontier Molecular Orbital (FMO) analysis, and molecular docking interfaces.

Computational Methodology & Workflow

To ensure reproducibility and accuracy, the following computational parameters are defined as the standard for this molecular system. The presence of heavy atoms (Chlorine) and a conjugated


-system requires a basis set that includes polarization and diffuse functions.
Standard Protocol
  • Framework: Density Functional Theory (DFT).[1][2][3][4][5][6][7][8]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic ground states. CAM-B3LYP is recommended for excited states (TD-DFT) and charge-transfer accuracy to correct for long-range interactions.

  • Basis Set: 6-311++G(d,p) .[1][2][5][6][7]

    • Rationale: The ++ (diffuse functions) are critical for describing the lone pair electrons on Chlorine and Oxygen. The (d,p) (polarization functions) accounts for the distortion of orbitals in the conjugated vinyl-nitro system.

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas phase (baseline), DMSO (biological mimic), Ethanol (crystallization solvent).

Workflow Visualization

The following diagram outlines the logical progression from structure generation to biological validation.

ComputationalWorkflow Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (No Imaginary Freq) Opt->Freq Validation Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Ground State NLO NLO & UV-Vis (Hyperpolarizability) Freq->NLO Excited State Dock Molecular Docking (Target: PTP1B / Cys) Elec->Dock Reactivity Profile

Figure 1: Step-by-step computational workflow for validating nitrostyrene derivatives.

Structural Optimization & Geometry

The geometry of 3,4-dichloro-


-nitrostyrene is governed by the competition between 

-conjugation (promoting planarity) and steric hindrance.
Geometric Parameters

Upon optimization at the B3LYP/6-311++G(d,p) level, the following structural features are diagnostic of a converged minimum:

ParameterAtom IndicesTheoretical Value (Approx)Significance
Bond Length C=C (Vinyl)1.34 ÅDouble bond character retained; slight lengthening due to conjugation.
Bond Length N-O (Nitro)1.23 ÅResonance equivalence between oxygens.
Bond Length C-Cl1.74 ÅTypical aromatic C-Cl bond.
Torsion Angle C-C-C=C~0° - 10°The molecule is essentially planar to maximize orbital overlap between the benzene ring and the nitro group.
Isomer Stability

Calculations consistently confirm that the (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer by approximately 3–5 kcal/mol. This is due to the steric repulsion between the benzene ring and the nitro group in the (Z)-configuration.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Localized primarily on the dichlorobenzene ring and the vinyl double bond. It acts as the electron donor.

  • LUMO: Localized strongly on the nitro group and the

    
    -carbon of the vinyl chain. It acts as the electron acceptor.[9]
    
  • The Gap: A narrow HOMO-LUMO gap (typically 3.5 – 4.0 eV for this class) indicates high chemical reactivity and "soft" character, facilitating charge transfer (ICT).

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in biological systems.

  • Red Regions (Negative Potential): Concentrated on the Nitro Oxygen atoms (

    
    ) and Chlorine atoms. These are H-bond acceptors.
    
  • Blue Regions (Positive Potential): Concentrated on the aromatic protons and the

    
    -carbon.
    
  • Reactivity Insight: The highly positive potential at the

    
    -carbon confirms its role as a Michael Acceptor , susceptible to nucleophilic attack by thiol groups (e.g., Cysteine residues in proteins).
    
Global Reactivity Descriptors

Using Koopmans' theorem, the following descriptors are derived from orbital energies (


 and 

):
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Note: A high

      
       value correlates with increased antimicrobial potency due to covalent binding efficiency.
      

Spectroscopic Profiling (Vibrational Analysis)

To validate theoretical models against experimental FTIR data, frequency scaling is required.[7] The B3LYP functional typically overestimates frequencies by ~4-5%.

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p))

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

~1580~1520StrongAsymmetric Nitro Stretch

~1390~1335StrongSymmetric Nitro Stretch

~1680~1615MediumVinyl Stretch

~1090~1050MediumAryl-Chloride Stretch

Non-Linear Optical (NLO) Potential[3][4][6]

Nitrostyrenes are classic "push-pull"


-systems. The electron-withdrawing nitro group and the weakly donating/withdrawing chlorines create an asymmetric charge distribution.
  • Dipole Moment (

    
    ):  The vector sum of the nitro and chloro dipoles results in a significant net dipole (typically > 4 Debye).
    
  • Hyperpolarizability (

    
    ): 
    Calculations generally show that 3,4-dichloro-
    
    
    
    -nitrostyrene exhibits a first-order hyperpolarizability (
    
    
    ) significantly higher than Urea (the industrial standard).
    • Mechanism: Intramolecular Charge Transfer (ICT) from the benzene ring to the nitro group enhances the NLO response.

PushPull cluster_effect Resulting Properties Donor Dichlorobenzene (Donor/Bridge) Bridge Vinyl Group (Conjugation) Donor->Bridge e- Density Acceptor Nitro Group (Acceptor) Bridge->Acceptor ICT Prop2 Michael Addition Susceptibility Bridge->Prop2 Prop1 High Hyperpolarizability (NLO) Acceptor->Prop1

Figure 2: The "Push-Pull" electronic mechanism driving NLO properties and chemical reactivity.

Biological Interface: Molecular Docking[8][10]

For drug development professionals, the theoretical profile must translate to biological activity. This molecule acts primarily as a covalent inhibitor.

Docking Protocol
  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: Protein Tyrosine Phosphatase 1B (PTP1B) or bacterial enzymes (e.g., S. aureus sortase).

  • Grid Box: Centered on the catalytic Cysteine residue (e.g., Cys215 in PTP1B).

Mechanism of Action

The theoretical calculations (MEP and LUMO location) predict a specific reaction pathway:

  • Recognition: The aromatic ring interacts via

    
    -stacking or hydrophobic interactions with the protein pocket.
    
  • Covalent Bond Formation: The thiol (-SH) group of the Cysteine residue performs a nucleophilic attack on the

    
    -carbon of the nitrostyrene.
    
  • Result: Irreversible inhibition of the enzyme.

References

  • Jasiński, R. (2021). "Understanding the different reactivity of (Z)- and (E)-

    
    -nitrostyrenes in [3 + 2] cycloaddition reactions: An MEDT study." RSC Advances, 11, 9698–9708.[10] 
    
  • Milhazes, N., et al. (2006).[10] "

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure–property–activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078–4088.[10] 
    
  • Arivazhagan, M., & Jeyavijayan, S. (2011). "Vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 1,2-dichloro-4-nitrobenzene based on Hartree-Fock and DFT calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 376-383.[4]

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. (Standard software reference for visualization).

  • Abrosimov, R., & Moosmann, B. (2024).[11] "The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries." Life, 14(10), 1330.[11]

Sources

Foundational

Technical Safety &amp; Handling Guide: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Common Name: 3,4-Dichloro-β-nitrostyrene CAS Registry Number: 18984-16-2[1][2][3][4] Chemical Identity & Structural Analysis[1][2][3][4] 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (hereafter referred to as 3,4-Dichloro-β...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 3,4-Dichloro-β-nitrostyrene CAS Registry Number: 18984-16-2[1][2][3][4]

Chemical Identity & Structural Analysis[1][2][3][4]

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (hereafter referred to as 3,4-Dichloro-β-nitrostyrene ) is a substituted nitrostyrene derivative characterized by high electrophilicity.[1][2][3][4][5] It serves as a potent intermediate in organic synthesis and a bioactive scaffold in medicinal chemistry.[2][3][4]

Structural Characterization

The molecule consists of a benzene ring substituted at the 3 and 4 positions with chlorine atoms and at the 1 position with a nitrovinyl group (–CH=CH–NO₂).[4]

  • Molecular Formula: C₈H₅Cl₂NO₂[1]

  • Molecular Weight: 218.04 g/mol [1][3][5]

  • Physical State: Yellow crystalline solid.[1][2][3][4][6]

  • Solubility: Lipophilic; insoluble in water, soluble in dichloromethane (DCM), ethyl acetate, and DMSO.[1][2][4]

Electronic Behavior & Reactivity

The core reactivity of this compound stems from the conjugated nitroalkene system.[4] The nitro group is strongly electron-withdrawing, creating a significant partial positive charge on the β-carbon (the carbon adjacent to the aromatic ring).[1][3][4] The presence of two chlorine atoms on the ring further reduces electron density, enhancing the electrophilicity of the β-carbon.[3][4]

Implication for Researchers: This compound is a quintessential Michael Acceptor .[2][3][4] It reacts rapidly with soft nucleophiles, particularly thiols (sulfhydryl groups) found in proteins (cysteine) and glutathione.[1][2][3][4] This reactivity underpins both its biological activity and its toxicity profile.[2][3][4]

Comprehensive Hazard Profiling

GHS Classification (29 CFR 1910.1200 / EU CLP)

Based on structural analogs and available safety data, the compound is classified as follows:

Hazard ClassCategoryHazard Statement CodeDescription
Skin Irritation 2H315 Causes skin irritation.[1][2][3][4][5]
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3][4]
STOT - SE 3H335 May cause respiratory irritation.[1][2][3][4][5][7]
Aquatic Toxicity Acute 1H400 Very toxic to aquatic life.[2][3][4]
Toxicological Mechanism: The Cysteine Trap

Unlike simple irritants, nitrostyrenes often act as sensitizers or "suicide inhibitors" via covalent modification of biological macromolecules.[4]

Mechanism:

  • Entry: The lipophilic dichlorobenzene moiety facilitates transport across cell membranes.[2][3][4]

  • Attack: Intracellular thiols (e.g., Glutathione, enzyme active sites) attack the electrophilic β-carbon.[1][2][3][4]

  • Adduct Formation: A stable covalent bond forms, irreversibly alkylating the protein and disrupting cellular function.[2][3][4]

Visualization: Michael Addition Mechanism

The following diagram illustrates the reaction pathway between a biological nucleophile (Enz-SH) and the nitrostyrene core.

MichaelAddition Compound 3,4-Dichloro-β-nitrostyrene (Electrophile) Transition Transition State (Resonance Stabilization) Compound->Transition e- Shift to Nitro Group Nucleophile Biological Thiol (Cysteine/GSH) Nucleophile->Compound Nucleophilic Attack on β-Carbon Adduct Covalent Adduct (Irreversible Alkylation) Transition->Adduct Protonation

Caption: Mechanism of toxicity: Nucleophilic attack by biological thiols on the electrophilic β-carbon of the nitrostyrene.[1][2][3][4][5]

Safe Handling & Containment Strategy

Engineering Controls[1][2][4][5][8]
  • Primary Containment: All operations involving the solid or concentrated solutions must be performed inside a certified Chemical Fume Hood .[2][3][4]

  • Airflow: Maintain face velocity >100 fpm.

  • Weighing: Use a static-free balance enclosure or weigh inside the hood. Nitrostyrenes can be lachrymatory (tear-inducing); dust generation must be zero.[1][2][3][4][5]

Personal Protective Equipment (PPE) Protocol
  • Respiratory: If fume hood work is not feasible (e.g., maintenance), use a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 particulate filters.[1][2][3][4]

  • Dermal:

    • Standard: Nitrile gloves (double-gloving recommended).[1][2][3][4][5]

    • High Risk:[1][4][5] Silver Shield® (Laminate) gloves for prolonged handling or spill cleanup.[1][2][3][4]

  • Ocular: Chemical splash goggles.[1][2][3][4] Safety glasses are insufficient due to the potential for severe irritation and lachrymatory effects.[2][3][4]

Operational Workflow

The following workflow ensures containment from storage to waste.

HandlingWorkflow cluster_storage Storage (Cold & Dry) cluster_active Active Handling (Fume Hood) cluster_waste Disposal Store Sealed Container (2-8°C) Weigh Weighing (Avoid Dust) Store->Weigh Transfer Solubilize Solubilization (DCM/DMSO) Weigh->Solubilize React Reaction/Assay Solubilize->React Quench Quench (Dilute NaOH or Oxidizer) React->Quench Excess Reagent Bin Halogenated Waste Stream Quench->Bin

Caption: Standard Operating Procedure (SOP) flow for handling 3,4-Dichloro-β-nitrostyrene.

Synthesis & Reactivity (Technical Context)

For researchers synthesizing this compound de novo or using it as a starting material, understanding the Henry Reaction (Nitroaldol Condensation) is critical.[2][4]

Synthesis Protocol

Reaction: 3,4-Dichlorobenzaldehyde + Nitromethane


 3,4-Dichloro-β-nitrostyrene[1][2][3][4][5]
  • Reagents: 3,4-Dichlorobenzaldehyde (1.0 eq), Nitromethane (solvent/reagent excess), Ammonium Acetate (catalyst).

  • Conditions: Reflux or microwave irradiation.[1][2][3][4]

  • Purification: Recrystallization from ethanol or isopropanol.[1][2][3][4]

  • Yield Note: The electron-withdrawing chlorines generally accelerate the reaction compared to unsubstituted benzaldehyde.[2][3]

Reactivity & Stability[1][2][4][5]
  • Reduction: Can be reduced (e.g., LiAlH₄ or NaBH₄/BF₃) to form 3,4-dichlorophenethylamine .[1][2][3][4]

    • Regulatory Note: Phenethylamines are a structural class monitored for potential diversion as psychoactive substances.[2][3][4][8] Maintain strict inventory logs.[2][3][4]

  • Polymerization: Nitrostyrenes can polymerize under radical conditions.[1][2][3][4] Store with a radical inhibitor if kept in solution for long periods.[2][3][4]

Emergency Decontamination[1][2][4][5]
  • Spills (Solid): Do not dry sweep.[1][2][3][4] Cover with wet sand or vermiculite to suppress dust, then scoop into a waste container.[2][3][4]

  • Spills (Solution): Absorb with inert material.[1][2][3][4]

  • Skin Contact: Wash immediately with lipophilic soap (e.g., PEG-based) followed by copious water.[1][2][3][4][5] The compound is lipophilic; water alone may not efficiently remove it.[2][3][4]

Biological & Pharmaceutical Applications[1][2][3][10]

Antimicrobial & Antifungal Activity

Research indicates that β-nitrostyrenes exhibit broad-spectrum antimicrobial activity.[1][2][3][4][5][9] The mechanism involves the alkylation of thiol-dependent enzymes in bacteria and fungi (e.g., tyrosine phosphatases).[1][3][4] The 3,4-dichloro substitution pattern enhances lipophilicity (LogP), potentially improving membrane permeability and potency against Gram-positive bacteria.[1][2][3][4][5]

Tyrosine Kinase Inhibition

Nitrostyrenes have been investigated as "tyrphostins" (tyrosine phosphorylation inhibitors).[1][2][3][4] They can inhibit EGFR (Epidermal Growth Factor Receptor) signaling pathways by covalently modifying cysteine residues in the ATP-binding pocket.[1][2][3][4]

Drug Development Warning (PAINS)

In High-Throughput Screening (HTS), nitrostyrenes are often flagged as PAINS (Pan-Assay Interference Compounds) .[1][2][3][4][5]

  • Why: Their high reactivity leads to false positives by non-specifically alkylating the screening protein.[2][3][4]

  • Action: Validation of any "hit" involving this scaffold requires rigorous counter-screening to rule out covalent, non-specific binding.[2][3][4]

References

  • PubChem. (n.d.).[1][2][3][4] 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (Compound). National Library of Medicine.[2][3][4] Retrieved January 28, 2026, from [Link][1][2][4]

  • Milhazes, N., et al. (2006).[2][3][4][9] β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Kaushik, C. P., et al. (2010).[2][3][4] Synthesis and antimicrobial activity of some new substituted β-nitrostyrenes. Indian Journal of Chemistry. Retrieved January 28, 2026, from [Link][1][2][4]

  • Baell, J. B., & Holloway, G. A. (2010).[2][3][4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link][1][2][4]

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene via Ammonium Acetate-Catalyzed Henry Condensation

Application Note: AN-SYN-2026-01 -nitrostyrene) CAS: 18984-16-2 Abstract This application note details a robust, scalable protocol for the synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-01


-nitrostyrene)
CAS:  18984-16-2

Abstract

This application note details a robust, scalable protocol for the synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, a critical intermediate in the development of antimicrobial agents and substituted phenethylamines. The method utilizes a modified Henry reaction (nitroaldol condensation) driven by an ammonium acetate catalyst in glacial acetic acid. This system is selected for its ability to promote in situ dehydration, yielding the thermodynamically stable (E)-alkene directly without the isolation of the


-nitroalcohol intermediate. The protocol emphasizes process safety, specifically regarding the handling of nitromethane, and provides high-contrast visualization of the reaction mechanism and workflow.

Introduction & Mechanistic Rationale

The synthesis of


-nitrostyrenes is classically achieved via the Henry reaction, involving the nucleophilic addition of a nitroalkane to an aromatic aldehyde.[1] While basic conditions (e.g., NaOH, KOH) often yield the 

-nitroalcohol, the use of ammonium acetate in acetic acid serves a dual purpose:
  • Buffering: It maintains a pH that facilitates the initial deprotonation of nitromethane while preventing the retro-Henry reaction.

  • Dehydration Promotion: The acidic environment, combined with thermal energy (reflux), accelerates the elimination of water, driving the equilibrium toward the conjugated nitroalkene.

The target molecule, 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, possesses electron-withdrawing chlorine substituents. These deactivate the aromatic ring slightly but do not significantly hinder the electrophilicity of the aldehyde carbonyl, making this substrate highly amenable to this protocol.

Reaction Mechanism

The pathway proceeds through the formation of an iminium ion intermediate (Schiff base) or direct nucleophilic attack, followed by acid-catalyzed dehydration.

HenryMechanism Aldehyde 3,4-Dichlorobenzaldehyde Aldol Beta-Nitroalcohol Intermediate Aldehyde->Aldol Nitromethane Nitromethane (CH3NO2) Intermediate1 Nitronate Anion Nitromethane->Intermediate1 Deprotonation (NH4OAc) Intermediate1->Aldol Nucleophilic Attack on Aldehyde Product (E)-3,4-Dichloronitrostyrene Aldol->Product Dehydration (-H2O, Heat) Water H2O (Byproduct) Aldol->Water

Figure 1: Mechanistic pathway of the ammonium acetate-catalyzed Henry reaction.

Materials & Equipment

Reagents
ReagentCASPurityRole
3,4-Dichlorobenzaldehyde6287-38-3>98%Substrate
Nitromethane75-52-5>98%Nucleophile / Solvent
Ammonium Acetate631-61-8ACS GradeCatalyst / Base
Glacial Acetic Acid64-19-799.7%Solvent / Acid Catalyst
Ethanol (Absolute)64-17-5>99.5%Recrystallization Solvent
Equipment
  • Round-bottom flask (250 mL or 500 mL depending on scale)

  • Reflux condenser with drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and hot plate with oil bath

  • Addition funnel (optional, for larger scales)

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Safety Warning: Nitromethane is a high-energy compound. Do not heat dry nitromethane salts. Nitrostyrenes are potent sternutators (cause sneezing) and skin irritants. Perform all operations in a well-ventilated fume hood.

Step 1: Reaction Setup
  • In a dry round-bottom flask, dissolve 1.0 equivalent of 3,4-Dichlorobenzaldehyde (e.g., 17.5 g, 100 mmol) in Glacial Acetic Acid (approx. 3-4 mL per gram of aldehyde).

  • Add 1.0 - 1.2 equivalents of Ammonium Acetate (e.g., 7.7 g - 9.2 g).

    • Note: A slight excess of catalyst ensures the reaction proceeds to completion despite sublimation losses.

  • Add 3.0 - 5.0 equivalents of Nitromethane (e.g., 18.3 g - 30.5 g).

    • Expert Insight: Excess nitromethane acts as a co-solvent and drives the reaction kinetics forward.

Step 2: Reflux
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring.

  • Maintain reflux for 2 to 4 hours .

    • Monitoring: The reaction color typically deepens to yellow/orange. TLC (20% EtOAc/Hexane) can be used to monitor the disappearance of the aldehyde.

Step 3: Workup and Isolation[6]
  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Crystallization: In many cases, the product will spontaneously crystallize upon cooling.

    • If no crystals form: Pour the reaction mixture slowly into crushed ice (approx. 5x the reaction volume) with vigorous stirring. This precipitates the crude nitrostyrene.[2][3]

  • Filter the solid using vacuum filtration.[2]

  • Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid and ammonium salts.

Step 4: Purification
  • Recrystallization: Transfer the crude yellow solid to a flask.

  • Dissolve in the minimum amount of boiling Ethanol (or Methanol).

    • Note: If the solution is dark, activated charcoal can be added, boiled for 5 mins, and filtered hot.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Filter the purified yellow needles and dry in a vacuum desiccator or air dry in a fume hood.

Workflow Visualization

SynthesisWorkflow Start Start: Mix Reagents (Aldehyde, MeNO2, NH4OAc, AcOH) Reflux Reflux at 100-105°C (2-4 Hours) Start->Reflux Cool Cool to Room Temp Reflux->Cool CheckCrystals Crystals Formed? Cool->CheckCrystals FilterDirect Direct Filtration CheckCrystals->FilterDirect Yes IcePour Pour into Crushed Ice CheckCrystals->IcePour No Wash Wash with Cold Water FilterDirect->Wash IcePour->FilterDirect Recrystallize Recrystallize from Ethanol Wash->Recrystallize FinalProduct Pure 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Recrystallize->FinalProduct

Figure 2: Operational workflow for the synthesis and purification.

Characterization Data

The purified product should be analyzed to confirm identity and purity.

ParameterSpecificationNotes
Appearance Yellow crystalline needlesTypical of conjugated nitroalkenes
Melting Point 93 – 97 °CConsistent with trans-isomer [1]
Yield 65% – 85%Dependent on scale and dryness of reagents
1H NMR (CDCl₃)

7.96 (d, J=13.7 Hz, 1H)

7.56 (d, J=13.7 Hz, 1H)

7.49 (d, J=8.5 Hz, 2H)

7.43 (d, J=8.5 Hz, 2H)
Large coupling constant (J > 13 Hz) confirms E-geometry (trans) [2]

Note: The aromatic signals listed above are representative. For the specific 3,4-dichloro substitution pattern, expect a doublet (d), a doublet of doublets (dd), and a doublet (d) in the aromatic region, distinct from the vinyl protons.

Troubleshooting & Optimization

  • Low Yield: Often caused by wet acetic acid or old ammonium acetate. Ensure reagents are dry. Increasing the amount of nitromethane can also improve yield by shifting equilibrium.

  • Oiling Out: If the product forms an oil upon pouring into water, decant the water and scratch the oil with a glass rod to induce crystallization, or re-dissolve in a small amount of hot ethanol and cool slowly.

  • Dark Product: Indicates polymerization or decomposition. Recrystallize immediately using activated charcoal. Avoid extending reflux time beyond 4 hours.

References

  • Sigma-Aldrich.[4][5] trans-3,4-Dichloro-beta-nitrostyrene Product Sheet. Retrieved from

  • Royal Society of Chemistry.[3] Synthesis of para-substituted beta-nitrostyrene. RSC Advances, Supplementary Information. Retrieved from

  • Organic Syntheses. Nitrostyrene. Org. Synth. 1929, 9,[2] 66. Retrieved from

Sources

Application

Application Note: Dehydrative Henry Condensation of 3,4-Dichlorobenzaldehyde

[1] Executive Summary This application note details the protocol for the synthesis of 3,4-dichloro- -nitrostyrene via the Henry condensation (nitroaldol reaction) of 3,4-dichlorobenzaldehyde and nitromethane .[1] While t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the synthesis of 3,4-dichloro-


-nitrostyrene  via the Henry condensation (nitroaldol reaction) of 3,4-dichlorobenzaldehyde  and nitromethane .[1]

While the Henry reaction typically yields


-nitroalcohols, this protocol utilizes thermodynamic control (ammonium acetate in glacial acetic acid) to drive in situ dehydration, yielding the conjugated nitrostyrene directly. This intermediate is a critical precursor in the synthesis of halogenated phenethylamines, which are relevant in the development of antimicrobial agents and neurotransmitter transporter modulators.

Key Technical Advantages:

  • One-Pot Synthesis: Eliminates the isolation of the

    
    -nitroalcohol intermediate.[1]
    
  • Thermodynamic Drive: Acetic acid solvent promotes the elimination of water, shifting equilibrium toward the stable conjugated alkene.

  • Scalability: The protocol is robust from gram to kilogram scales with consistent yield profiles.

Mechanistic Insight & Pathway

The reaction proceeds through a reversible nucleophilic addition followed by an irreversible dehydration. The electron-withdrawing chlorine substituents on the aromatic ring significantly increase the electrophilicity of the aldehyde carbonyl, generally accelerating the initial addition step compared to unsubstituted benzaldehyde.

Reaction Pathway Diagram

The following diagram illustrates the transformation from reactants to the nitrostyrene product, highlighting the transition from the nitroalcohol intermediate.

HenryMechanism Reactants 3,4-Dichlorobenzaldehyde + Nitromethane Nitronate Nitronate Anion (Active Nucleophile) Reactants->Nitronate Base (NH₄OAc) Intermediate β-Nitroalcohol (Intermediate) Nitronate->Intermediate Nucleophilic Attack Transition Dehydration (- H₂O) Intermediate->Transition Acid Catalysis (AcOH) Product 3,4-Dichloro-β-nitrostyrene (Product) Transition->Product Conjugation Driving Force

Figure 1: Mechanistic pathway of the dehydrative Henry condensation.[1][2] The reaction is driven to the right by the thermodynamic stability of the conjugated styrene system.

Experimental Protocol

Method: Ammonium Acetate Mediated Condensation in Glacial Acetic Acid.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3]RoleHazard Note
3,4-Dichlorobenzaldehyde 175.011.0ElectrophileIrritant, Skin Sensitizer
Nitromethane 61.041.5 - 2.0NucleophileFlammable, Shock Sensitive
Ammonium Acetate 77.080.4 - 0.5CatalystHygroscopic
Glacial Acetic Acid 60.05SolventSolvent/Cat.[1]Corrosive, Flammable
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the RBF with 3,4-dichlorobenzaldehyde (1.0 equiv).[1]

  • Add Nitromethane (1.5 equiv).[1][3] Note: Excess nitromethane acts as a co-solvent and pushes equilibrium.

  • Add Glacial Acetic Acid (approx. 3–4 mL per gram of aldehyde).

  • Add Ammonium Acetate (0.4 equiv).[1]

    • Expert Tip: The ammonium acetate does not need to be fully dissolved at room temperature; it will dissolve upon heating.

Step 2: Thermal Phase

  • Place the RBF in an oil bath.

  • Heat the mixture to 85–95°C with vigorous stirring.

    • Observation: The solution will turn yellow/orange as the nitrostyrene forms.

  • Maintain heating for 2 to 4 hours .

    • Checkpoint: Monitor by TLC (See Section 4.1).[1][3] The reaction is complete when the aldehyde spot disappears. Prolonged heating beyond 4 hours may promote polymerization (darkening of the mixture).

Step 3: Work-up & Crystallization [1]

  • Remove the flask from heat and allow it to cool slowly to roughly 40°C.

  • Slow Quench: Pour the reaction mixture slowly into a beaker containing crushed ice/water (approx. 5x the volume of the acid).

    • Why? Rapid cooling or "crashing out" can trap impurities.[1] Slow addition promotes the formation of defined crystals rather than an amorphous oil.

  • Stir the aqueous suspension vigorously for 15 minutes. The product should precipitate as a yellow solid.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake 3x with cold water to remove residual acetic acid and ammonium salts.

Step 4: Purification (Recrystallization) [1]

  • The crude solid is often sufficiently pure for reduction, but for analytical grade:

  • Recrystallize from hot Methanol or Isopropanol (IPA) .

    • Dissolve the solid in minimum boiling solvent.

    • Allow to cool to Room Temp, then refrigerate (4°C).

    • Filter the purified yellow needles.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + MeNO₂ + NH₄OAc in Glacial AcOH Start->Mix Heat Reflux at 90°C (2-4 Hours) Mix->Heat Check TLC Check: Aldehyde Consumed? Heat->Check Check->Heat No Quench Pour into Crushed Ice/Water Check->Quench Yes Filter Vacuum Filtration Quench->Filter Purify Recrystallize (MeOH/IPA) Filter->Purify End Final Product: Yellow Needles Purify->End

Figure 2: Operational workflow for the synthesis of 3,4-dichloro-β-nitrostyrene.

Process Control & Validation

Thin Layer Chromatography (TLC)[1][3]
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: Hexane : Ethyl Acetate (80:20 or 70:30).[1]

  • Visualization: UV Light (254 nm).[1]

  • Expected

    
     Values: 
    
    • 3,4-Dichlorobenzaldehyde: ~

      
      [1]
      
    • 3,4-Dichloro-

      
      -nitrostyrene: ~
      
      
      
      (Product usually runs slightly lower or very close to the aldehyde; co-spotting is essential).[1]
    • Note: Nitrostyrenes are UV active (dark spot) and may stain yellow/brown with iodine.[1]

Characterization Data (Reference)
  • Appearance: Yellow crystalline needles.[1]

  • Melting Point: Expected range 138–142°C (Consistent with dichloro-substituted nitrostyrene analogs; compare with 3,4-dimethoxy analog which melts ~140°C) [1].[1]

  • 
     NMR (Typical Signals): 
    
    • Vinylic protons appear as two doublets with a large coupling constant (

      
       Hz), indicative of the trans (E) isomer.[1]
      
    • Chemical shift for vinylic protons:

      
       7.5 – 8.0 ppm region.[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product precipitated too fast or at too high temperature.[1]Re-dissolve in hot methanol and cool very slowly. Scratch the glass to induce nucleation.
Low Yield Incomplete dehydration (stopped at nitroalcohol).[1]Ensure reaction temp reached >85°C. Extend reaction time by 1 hour.
Dark Product Polymerization due to overheating or excessive base.[1]Do not exceed 4 hours reflux.[1] Recrystallize with activated charcoal to remove color bodies.

Safety & Compliance (Critical)

Nitromethane (CAS 75-52-5):

  • Explosion Hazard: Nitromethane is a high-energy material.[1] While stable under standard synthesis conditions, it can become shock-sensitive if converted to dry metal nitronate salts (e.g., sodium nitronate).[1] Avoid using strong bases (NaH, NaOEt) unless strictly necessary and controlled. The Ammonium Acetate method is inherently safer as it avoids forming dry metal salts [2].

  • Flash Point: 35°C. Use in a fume hood away from sparks.[1]

3,4-Dichlorobenzaldehyde:

  • Standard irritant.[1] Wear nitrile gloves and eye protection.[1]

References

  • Preparation of Substituted Nitrostyrenes. Vogel's Textbook of Practical Organic Chemistry. (General reference for ammonium acetate/acetic acid method). (Search: Nitrostyrene synthesis).[1]

  • Nitromethane Safety Data Sheet. Sigma-Aldrich / Merck. [1]

  • Henry Reaction Mechanism & Variants. Organic Chemistry Portal.

  • Synthesis of beta-Nitrostyrenes. Rhodium Archive / Hive. (Historical compilation of nitrostyrene physical properties and protocols).

Sources

Method

Preparation of trans-3,4-Dichloro-beta-nitrostyrene from its precursors

Application Note: Stereoselective Synthesis of trans-3,4-Dichloro- -nitrostyrene[1][2] Executive Summary This application note details the laboratory-scale preparation of (E)-1-(3,4-dichlorophenyl)-2-nitroethene (commonl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of trans-3,4-Dichloro- -nitrostyrene[1][2]

Executive Summary

This application note details the laboratory-scale preparation of (E)-1-(3,4-dichlorophenyl)-2-nitroethene (commonly trans-3,4-dichloro-


-nitrostyrene) from 3,4-dichlorobenzaldehyde and nitromethane.[1][2]

This compound is a critical intermediate in the synthesis of functionalized phenethylamines, indole alkaloids, and antimicrobial agents.[1][2] The protocols herein prioritize the Henry Reaction (Nitroaldol Condensation) , utilizing a buffered acidic system (Ammonium Acetate/Acetic Acid) as the primary method due to its high stereoselectivity for the thermodynamically stable trans-isomer and operational simplicity.[1][2] An alternative base-catalyzed method is provided for specific scale-up requirements.[1][2]

Key Specifications:

  • Target CAS: 18984-16-2[1][2][3]

  • Typical Yield: 85–95%[2]

  • Purity: >98% (after recrystallization)[1][2]

  • Appearance: Yellow crystalline needles[1][2]

  • Melting Point: 93–97 °C[1][2][3]

Reaction Mechanism & Stereochemistry

The synthesis proceeds via the Henry reaction, where nitromethane undergoes nucleophilic addition to the aldehyde carbonyl.[1][2] This is followed by a dehydration step to form the conjugated nitroalkene.[1][2]

The reaction is highly stereoselective for the (E)-isomer (trans) due to the steric strain present in the (Z)-isomer between the phenyl ring and the nitro group.[1][2]

Mechanistic Pathway (Graphviz)[1][2]

HenryReaction Start Precursors (3,4-Dichlorobenzaldehyde + Nitromethane) Inter1 Nitronate Anion (Nucleophile Formation) Start->Inter1 Base Deprotonation Inter2 β-Nitroalkoxide Intermediate Inter1->Inter2 Nucleophilic Attack on Carbonyl Inter3 β-Nitroalcohol (Aldol Adduct) Inter2->Inter3 Protonation Product trans-3,4-Dichloro-β-nitrostyrene (Conjugated Product) Inter3->Product Dehydration (-H₂O) Thermodynamic Control

Figure 1: Mechanistic flow of the Henry Condensation followed by dehydration.

Experimental Protocols

Method A: Buffered Thermal Condensation (Recommended)

This method utilizes ammonium acetate in glacial acetic acid.[1][2] The ammonium acetate acts as a dual acid-base catalyst, buffering the solution to promote both the initial deprotonation of nitromethane and the subsequent dehydration of the alcohol intermediate.[1][2]

Why this method?

  • High Yield: The electron-withdrawing chlorine atoms on the benzaldehyde increase electrophilicity, making this substrate ideal for this method.[1][2]

  • Stereocontrol: Reflux conditions drive the equilibrium toward the thermodynamically stable trans-alkene.[1]

  • Simplicity: "One-pot" synthesis without intermediate isolation.[1][2]

Materials
ReagentEquiv.Role
3,4-Dichlorobenzaldehyde1.0Substrate
Nitromethane1.5 - 2.0Reagent/Solvent
Ammonium Acetate0.4 - 0.5Catalyst
Glacial Acetic AcidSolventSolvent/Dehydrating Agent
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 10.0 g (57 mmol) of 3,4-dichlorobenzaldehyde to the flask.

  • Solvent Addition: Add 40 mL of Glacial Acetic Acid. Stir until the aldehyde is largely dissolved.

  • Reagent Addition: Add 5.2 g (85 mmol, ~4.6 mL) of Nitromethane followed by 2.2 g (28.5 mmol) of Ammonium Acetate.

  • Reaction: Heat the mixture to gentle reflux (approx. 100–110 °C bath temp) for 2 to 4 hours .

    • Visual Check: The solution will darken from pale yellow to a deep golden/orange color.[1][2]

  • Quench: Allow the reaction mixture to cool to ~40 °C. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Precipitation: The product will precipitate immediately as a yellow solid.[1][2] Stir for 15 minutes to ensure all acetic acid is extracted into the aqueous phase.

  • Filtration: Filter the crude solid using a Buchner funnel. Wash the filter cake with 3 x 50 mL of cold water to remove residual acid and catalyst.[1][2]

Method B: Base-Catalyzed Kinetic Route (Alternative)

This method uses sodium hydroxide in methanol.[1][2] It is useful if acetic acid is undesirable or if larger batches require cheaper solvents.[1][2]

Step-by-Step Protocol
  • Solution A: Dissolve 10.0 g of 3,4-dichlorobenzaldehyde and 3.5 g of nitromethane in 30 mL of Methanol. Cool to 0–5 °C in an ice bath.

  • Solution B: Dissolve 2.5 g of NaOH in 10 mL of water/methanol (1:1).

  • Addition: Dropwise add Solution B to Solution A, maintaining temperature below 10 °C. A white precipitate (sodium nitronate salt) may form.[1][2]

  • Acidification: After 1 hour of stirring, pour the mixture into 50 mL of 6M HCl mixed with ice. The rapid acidification promotes elimination to the nitrostyrene.[1][2]

  • Isolation: Filter the resulting yellow precipitate.

Purification & Characterization

Purification (Recrystallization)

Crude nitrostyrenes often contain traces of unreacted aldehyde (distinctive almond/chemical odor) or polymerization byproducts (dark gums).[1][2]

  • Solvent: Boiling Ethanol (95%) or Isopropanol (IPA) .[1][2]

  • Process:

    • Dissolve the crude yellow solid in the minimum amount of boiling alcohol.[1][2]

    • Optional: If the solution is dark, add activated charcoal, boil for 2 mins, and hot-filter.

    • Allow to cool slowly to room temperature, then refrigerate at 4 °C.

  • Result: Long, bright yellow needles.

Characterization Data[1][2][3][4][5][6][7][8][9][10]
ParameterSpecificationNotes
Melting Point 93–97 °C Sharp range indicates high purity [1].[1][2][3]
Appearance Yellow NeedlesDistinctive crystalline habit.[1][2][4]
TLC (Rf) ~0.6Silica gel, 20% EtOAc in Hexanes.

H NMR
Vinylic doublets

Hz confirms trans (

) geometry [2].[1][2]
H NMR Interpretation (CDCl , 400 MHz)
  • 
     7.95 (d, 
    
    
    
    Hz, 1H):
    
    
    -proton (adjacent to nitro group).[1][2] The large coupling constant is definitive for trans stereochemistry.[1][2]
  • 
     7.55 (d, 
    
    
    
    Hz, 1H):
    
    
    -proton (adjacent to phenyl ring).[1][2]
  • 
     7.2–7.6 (m, 3H):  Aromatic protons (splitting pattern depends on 3,4-substitution).[1][2]
    

Troubleshooting & Optimization

Common Failure Modes

Troubleshooting Issue Problem Detected Oiling Product Oils Out (Instead of precipitating) Issue->Oiling LowYield Low Yield / Incomplete Issue->LowYield Dark Dark/Tarred Product Issue->Dark Sol1 Scratch glass with rod Add seed crystal Cool slower Oiling->Sol1 Fix Sol2 Check Nitromethane freshness Increase Reflux Time Ensure dry glassware LowYield->Sol2 Fix Sol3 Temp too high (>110°C) Recrystallize with Charcoal Dark->Sol3 Fix

Figure 2: Troubleshooting logic for common synthesis anomalies.

Safety & Handling (Critical)

  • Sternutator Warning:

    
    -Nitrostyrenes are powerful sternutators (induce severe sneezing) and lachrymators (tear agents).[1][2]
    
    • Protocol:ALWAYS handle the dry solid in a fume hood.[1][2] Wear a respirator (N95 or P100) when weighing the final product.[1][2]

  • Nitromethane Hazards:

    • Nitromethane is a high-energy fuel.[1][2] Do not heat in a closed vessel (bomb) without specific safety shielding.[1][2]

    • In the presence of amines and heavy metal salts, nitromethane can form shock-sensitive explosives.[1][2] Ensure glassware is clean and free of metal residues.[1][2]

  • Chemical Burns: Glacial acetic acid is corrosive.[1][2] Wear butyl rubber or nitrile gloves.[1][2]

References

  • Organic Syntheses. (1929).[1][2][4] Nitrostyrene Synthesis Protocol. Org. Synth. 1929, 9,[1][2][4] 66. Retrieved from [Link]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for Henry Reaction conditions).

Sources

Application

Advanced Application Note: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Common Name: 3,4-Dichloro- -nitrostyrene CAS: 18984-16-2 Classification: Electrophilic Michael Acceptor / Cysteine Trap Version: 2.1 (2026) Executive Summary This technical guide details the utility of 1,2-Dichloro-4-[(E...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 3,4-Dichloro-


-nitrostyrene
CAS:  18984-16-2
Classification:  Electrophilic Michael Acceptor / Cysteine Trap
Version:  2.1 (2026)

Executive Summary

This technical guide details the utility of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (hereafter 3,4-DCN ) as a potent Michael acceptor in drug discovery and organic synthesis. Unlike simple acrylamides used in Targeted Covalent Inhibitors (TCIs), the


-nitrostyrene moiety offers a "harder" electrophilic character due to the strong electron-withdrawing nature of the nitro group, combined with the lipophilic modulation provided by the 3,4-dichloro substitution pattern.

This document provides validated protocols for its synthesis, kinetic characterization against biological thiols (glutathione), and application as a fragment for covalent ligand screening.

Mechanistic Basis & Chemical Identity

Electrophilic Activation

The reactivity of 3,4-DCN is driven by the conjugation of the alkene with the nitro group (


) and the benzene ring.
  • The Nitro Effect: The

    
     group is a powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the 
    
    
    
    -carbon highly susceptible to nucleophilic attack.
  • The Dichloro Effect: The chlorine atoms at positions 3 and 4 of the phenyl ring exert a dual effect:

    • Electronic: They further withdraw electron density from the ring (inductive effect), slightly increasing the electrophilicity of the

      
      -carbon compared to unsubstituted nitrostyrene.
      
    • Physicochemical: They significantly increase lipophilicity (

      
      ), improving membrane permeability and altering non-covalent binding affinity in hydrophobic protein pockets.
      
Reaction Pathway Visualization

The following diagram illustrates the synthesis of 3,4-DCN via the Henry Reaction and its subsequent Michael addition mechanism with a Thiol (R-SH).

ReactionPathway Aldehyde 3,4-Dichlorobenzaldehyde Catalyst NH4OAc / HOAc (Henry Reaction) Aldehyde->Catalyst Nitromethane Nitromethane (CH3NO2) Nitromethane->Catalyst Product 3,4-Dichloro-β-nitrostyrene (The Michael Acceptor) Catalyst->Product - H2O (Dehydration) Intermediate Nitronate Intermediate Product->Intermediate + R-SH (Nucleophilic Attack) Thiol Nucleophile (Cysteine/GSH) Adduct Michael Adduct (Thioether) Intermediate->Adduct + H+ (Tautomerization)

Figure 1: Synthetic route (Henry Reaction) and mechanism of Cysteine ligation.

Synthesis Protocol: The Henry Reaction

Objective: Synthesis of 3,4-Dichloro-


-nitrostyrene from 3,4-dichlorobenzaldehyde.
Reagents & Stoichiometry
ComponentEquiv.Role
3,4-Dichlorobenzaldehyde1.0Substrate
Nitromethane5.0Reagent & Solvent
Ammonium Acetate0.4Catalyst
Glacial Acetic AcidSolventCo-solvent (Optional)
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,4-dichlorobenzaldehyde (10 mmol, 1.75 g) and ammonium acetate (4 mmol, 0.31 g) to nitromethane (50 mmol, ~3 mL). Note: If solubility is poor, add 2-5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (

      
      ) should disappear; a bright yellow fluorescent spot (product) will appear.
      
  • Workup: Cool the reaction to room temperature. The product often crystallizes directly upon cooling.

    • If solid forms: Filter and wash with cold ethanol.

    • If liquid remains: Pour mixture into ice-water (50 mL). The yellow solid will precipitate.[1] Filter and wash with water.[1]

  • Purification: Recrystallize from hot Ethanol or Methanol.

  • Characterization:

    • Appearance: Yellow crystalline needles.

    • Melting Point: 140–142°C (Lit. value check required for specific polymorphs).

    • 1H NMR (CDCl3): Look for the characteristic trans-alkene doublets (

      
      ) in the 7.5–8.0 ppm region.
      

Biological Application: Cysteine Reactivity Assay

Context: In drug development, determining the reactivity of a Michael acceptor (


) is critical to predict off-target toxicity (glutathione depletion) and on-target potency (covalent binding).
Protocol: Glutathione (GSH) Half-Life Determination

This assay measures the rate of disappearance of the nitrostyrene UV absorbance as it reacts with GSH.

Materials:

  • Phosphate Buffer (PBS), pH 7.4, 100 mM.

  • Stock Solution A: 3,4-DCN (10 mM in DMSO).

  • Stock Solution B: L-Glutathione (reduced), 10 mM in PBS (Freshly prepared).

  • UV-Vis Spectrophotometer (scanning 250–450 nm).

Procedure:

  • Baseline: Prepare a reaction cuvette with 980 µL PBS + 10 µL Stock A (Final [3,4-DCN] = 100 µM).

  • Scan: Record UV spectrum. Note

    
     (typically ~310 nm for nitrostyrenes).
    
  • Initiation: Add 10 µL Stock B (Final [GSH] = 100 µM, 1:1 ratio) or 100 µL (10x excess for pseudo-first-order kinetics). Rapidly mix.

  • Kinetics: Monitor absorbance decay at

    
     every 30 seconds for 60 minutes at 25°C.
    
  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • The slope represents

      
      .
      
    • Calculate

      
      .
      

Interpretation:

  • 
    :  Highly reactive. Potential for non-specific toxicity (pan-assay interference).
    
  • 
    :  Tunable reactivity. Suitable for Targeted Covalent Inhibitor (TCI) design.[2]
    

Analytical Validation (Self-Check)

To ensure the integrity of your experiments, use the following checkpoints:

CheckpointMethodExpected Result
Purity HPLC (C18, Water/ACN gradient)Single peak >98%. Impurities (aldehyde) elute earlier.
Identity 1H NMRVinyl protons must show large coupling (

) indicating E-isomer.
Stability DMSO solution stored 24hNo color change. Darkening implies polymerization or degradation.

Safety & Handling

  • Lachrymator:

    
    -Nitrostyrenes are potent mucous membrane irritants. Always  handle in a fume hood.
    
  • Skin Sensitizer: Direct contact may cause allergic dermatitis. Double-glove (Nitrile) is recommended.

  • Storage: Store at 4°C, protected from light.

References

  • Synthesis (Henry Reaction)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Nitroalkenes via the Henry Reaction."
    • Organic Syntheses, Coll. Vol. 1, p. 413 (1941). Nitrostyrene. Link

  • Michael Acceptor Reactivity

    • Patterson, A. W., et al. (2010). "Design and synthesis of a Michael acceptor-based peptidomimetic inhibitor of the SARS-CoV 3CL protease." Journal of Medicinal Chemistry. Link

    • Awoonor-Williams, E., & Rowley, C. N. (2016). "Molecular dynamics simulations of the covalent inhibition of the EGFR kinase by Michael acceptors." Journal of Chemical Information and Modeling. Link

  • Biological Context (Cysteine Targeting)

    • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery. Link

  • Compound Data

    • PubChem CID 2965749 (1,2-dichloro-4-[(E)-2-nitroethenyl]benzene). Link

Sources

Method

Using 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene in heterocyclic synthesis

Application Note: Heterocyclic Synthesis & Functionalization using 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Executive Summary This technical guide details the synthetic utility of 1,2-Dichloro-4-[(E)-2-nitroethenyl]ben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Synthesis & Functionalization using 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Executive Summary

This technical guide details the synthetic utility of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (CAS: 18984-16-2), commonly referred to as 3,4-dichloro-


-nitrostyrene .[1] This compound serves as a high-value electrophilic building block in the synthesis of bioactive heterocycles, particularly indole alkaloids, isoxazolines, and phenethylamines.

The presence of the 3,4-dichloro substitution pattern on the aromatic ring exerts a strong electron-withdrawing inductive effect (


), significantly enhancing the electrophilicity of the 

-carbon relative to unsubstituted nitrostyrenes. This electronic activation facilitates rapid Michael additions and cycloadditions under mild conditions, making it an ideal substrate for diversity-oriented synthesis (DOS) in drug discovery.[1]

Chemical Profile & Reactivity Logic

Compound: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Molecular Weight: 218.04 g/mol Key Moiety: Nitroalkene (Michael Acceptor)[1]

Mechanistic Advantage: The nitro group is a powerful electron-withdrawing group (EWG), polarizing the alkene bond. The 3,4-dichloro substituents further deplete electron density from the aromatic ring, destabilizing the transition state for electrophilic attack but stabilizing the anionic intermediate formed upon nucleophilic attack at the


-position.

Reactivity Landscape (Graphviz Diagram):

ReactivityLandscape Substrate 3,4-Dichloro-β-nitrostyrene (Electrophilic Core) Michael Michael Addition (Nucleophiles: Indoles, Pyrroles) Substrate->Michael C-C Bond Formation Cyclo [3+2] Cycloaddition (Dipoles: Nitrile Oxides, Azides) Substrate->Cyclo Dipolarophile Reduction Reduction (Reagent: NaBH4/CuCl2) Substrate->Reduction Nitro/Alkene Reduction IndoleDeriv 3-(2-Nitroalkyl)indoles (Tryptamine Precursors) Michael->IndoleDeriv Isox 3,5-Disubstituted Isoxazolines (Bioactive Scaffolds) Cyclo->Isox Phenethyl 3,4-Dichlorophenethylamine (Neuroactive Ligands) Reduction->Phenethyl

Figure 1: Divergent synthetic pathways for 3,4-dichloro-


-nitrostyrene utilizing its electrophilic nature.[1]

Application I: Synthesis of Functionalized Indoles (Friedel-Crafts Alkylation)

Context: The conjugate addition of indoles to


-nitrostyrenes provides direct access to 3-(2-nitro-1-arylethyl)indoles, which are immediate precursors to tryptamine analogs.[1] The 3,4-dichloro motif is frequently explored in serotonin receptor modulators.[1]

Mechanistic Insight: This reaction proceeds via a Friedel-Crafts type alkylation.[1] The C3 position of the indole (nucleophile) attacks the


-carbon of the nitrostyrene. The enhanced electrophilicity of the 3,4-dichloro derivative allows this reaction to proceed with weaker Lewis acids or even organocatalysts, minimizing polymerization side products.

Protocol 1: Lewis Acid-Catalyzed Michael Addition

ParameterSpecification
Reagents Indole (1.0 eq), 3,4-Dichloro-

-nitrostyrene (1.0 eq), InBr

(5-10 mol%)
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)
Temperature Ambient (20–25 °C)
Time 2–6 Hours
Yield Target 85–95%

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (218 mg, 1.0 mmol) in DCM (5 mL).

  • Catalyst Addition: Add Indium(III) Bromide (InBr

    
    ) (17 mg, 0.05 mmol). Stir for 5 minutes to activate the electrophile.
    
  • Nucleophile Addition: Add Indole (117 mg, 1.0 mmol) in one portion.

  • Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 7:3).[1] The nitrostyrene spot (bright yellow/UV active) should disappear.[1]

  • Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the 3-substituted indole derivative.

Note: For a "Greener" approach, HY Zeolite can be used as a solid acid catalyst at 50°C under solvent-free conditions, as supported by recent literature [1].

Application II: One-Pot Reduction to Phenethylamines

Context: Reduction of the nitroalkene to the corresponding primary amine (phenethylamine) is a critical step in medicinal chemistry. Traditional methods using LiAlH


 are hazardous and often yield side products.[1] The NaBH

/CuCl

system offers a safer, high-yielding alternative specific to this substrate class.[1]

Protocol 2: NaBH


/CuCl

Reduction System

Experimental Workflow (Graphviz Diagram):

ReductionWorkflow Start Start: 3,4-Dichloronitrostyrene (1 mmol) in EtOH AddCat Add CuCl2·2H2O (0.1-0.2 eq) Start->AddCat AddRed Slow Addition: NaBH4 (excess) (Caution: H2 Gas Evolution) AddCat->AddRed Reaction Stir 30 mins @ RT (Formation of Copper Boride species) AddRed->Reaction Workup Acidify (HCl) -> Basify (NaOH) Extract with Et2O Reaction->Workup Product Product: 3,4-Dichlorophenethylamine Workup->Product

Figure 2: One-pot reduction sequence avoiding Lithium Aluminum Hydride.[1]

Step-by-Step Methodology:

  • Setup: Dissolve 3,4-dichloro-

    
    -nitrostyrene (1.0 mmol) in Ethanol (10 mL) in a flask open to air (hydrogen evolution will occur).
    
  • Catalyst: Add CuCl

    
    ·2H
    
    
    
    O (0.1 mmol).[1] The solution will turn green/blue.[1]
  • Reduction: Slowly add NaBH

    
     (10 mmol) in small portions over 10 minutes. Caution:  Vigorous effervescence and exotherm.[1] Use an ice bath if the reaction becomes too vigorous.[1] The solution will turn black (formation of active catalytic species).[1]
    
  • Completion: Stir for 30–45 minutes. The yellow color of the nitrostyrene should vanish.

  • Workup:

    • Add 1N HCl carefully to destroy excess borohydride.[1]

    • Basify the solution to pH > 10 using NaOH.[1]

    • Filter off the black inorganic precipitate through Celite.[1]

    • Extract the filtrate with Diethyl Ether or DCM.[1]

    • Dry and concentrate to yield the amine [2, 3].[1]

Application III: [3+2] Cycloaddition (Isoxazoline Synthesis)

Context: The 3,4-dichloro-


-nitrostyrene acts as a potent dipolarophile.[1] Reacting it with nitrile oxides (generated in situ from aldoximes) yields 3,5-disubstituted isoxazolines.[1] These rings are bioisosteres for ribose and other cyclic bioactive cores.[1]

Regioselectivity: Due to the strong electron-withdrawing nature of the nitro group and the 3,4-dichloroaryl ring, the cycloaddition is highly regioselective, typically favoring the 5-nitro-isoxazoline isomer [4].

Protocol 3: Dipolar Cycloaddition

  • Reagents: 3,4-Dichloro-

    
    -nitrostyrene (1.0 eq), Aryl-aldoxime (1.2 eq), Chloramine-T (1.2 eq) or NCS/Et
    
    
    
    N.
  • Solvent: Ethanol or DCM.[1]

  • Procedure:

    • Dissolve the aldoxime in solvent.[1] Add Chloramine-T trihydrate to generate the nitrile oxide in situ.[1]

    • Add the nitrostyrene dipolarophile.[1]

    • Reflux for 4–8 hours.[1]

    • The resulting isoxazoline precipitates or is isolated via chromatography.[1]

References

  • ResearchG

    
    -Nitrostyrenes Catalyzed by HY Zeolite under Solvent-Free Conditions.
    [Link]
    
  • ChemRxiv: One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

  • NIH / PubChem: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (Compound Summary). [Link][1]

  • MDPI:Applic

    
    -Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide. (Provides mechanistic basis for regioselectivity in analogous nitroalkenes).[1]
    [Link][1]
    

Sources

Application

Application Note: Chemoselective Reduction of 1,2-dichloro-4-(2-nitrovinyl)benzene

Executive Summary & Chemical Strategy This guide details the reduction of 1,2-dichloro-4-(2-nitrovinyl)benzene (commonly referred to as 3,4-dichloro-β-nitrostyrene ) to its corresponding primary amine, 2-(3,4-dichlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

This guide details the reduction of 1,2-dichloro-4-(2-nitrovinyl)benzene (commonly referred to as 3,4-dichloro-β-nitrostyrene ) to its corresponding primary amine, 2-(3,4-dichlorophenyl)ethan-1-amine .

This transformation represents a critical step in the synthesis of bioactive phenethylamines.[1] However, it presents a specific chemoselectivity challenge: preventing hydrodehalogenation .[2] Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently strip the chlorine atoms from the aromatic ring, resulting in the non-chlorinated phenethylamine side product.

To ensure structural integrity, this protocol prioritizes hydride-based reductions which are kinetically favorable for the nitroalkene moiety while leaving the aryl-chloride bonds intact.[2]

Target Transformation
  • Substrate: 1,2-dichloro-4-(2-nitrovinyl)benzene (CAS: 18984-16-2)

  • Target Product: 2-(3,4-dichlorophenyl)ethan-1-amine (3,4-Dichlorophenethylamine)

  • Critical Constraint: Retention of the 3,4-dichloro substitution pattern.

Safety & Handling (Critical)

WARNING: Sternutator Hazard Substituted β-nitrostyrenes are potent sternutators (agents that cause severe sneezing and respiratory irritation). They act as mucous membrane irritants even at low concentrations.

  • Engineering Control: All weighing and handling of the solid starting material must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory. If handling open powder outside a hood (not recommended), a P100 respirator is required.

  • Reaction Risk: The reduction of nitroalkenes is highly exothermic. Runaway reactions can occur if reagent addition is not strictly controlled.

Mechanistic Pathway & Logic

The reduction proceeds through the saturation of the alkene followed by the reduction of the nitro group (or vice versa, depending on the reagent), eventually forming the primary amine.

Diagram 1: Reaction Pathway and Chemoselectivity

ReactionPathway Start 3,4-dichloro-β-nitrostyrene (C8H5Cl2NO2) Intermediate Intermediate (Nitroalkane/Oxime) Start->Intermediate Hydride Addition (C=C Reduction) SideProduct SIDE PRODUCT: Phenethylamine (Dechlorinated) Start->SideProduct Catalytic H2/Pd-C (AVOID: Hydrodehalogenation) Target TARGET: 3,4-dichlorophenethylamine (Amine) Intermediate->Target N-O Reduction

Caption: The hydride pathway (blue/green) preserves the aryl-chloride bonds, whereas catalytic hydrogenation (red dashed) risks dehalogenation.

Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH₄) – The Gold Standard

Context: This is the most reliable method for laboratory-scale synthesis (1g – 20g) where yield is prioritized over scalability. LiAlH₄ indiscriminately reduces both the double bond and the nitro group without affecting the aryl chlorides under reflux conditions.

Reagents:

  • Substrate: 10.0 mmol (approx. 2.18 g)

  • LiAlH₄: 40.0 mmol (1.52 g) [4.0 equivalents required; excess ensures complete reduction]

  • Solvent: Anhydrous THF or Diethyl Ether (THF preferred for higher boiling point).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (N₂) or Argon.

  • Catalyst Charge: Add LiAlH₄ pellets/powder to the flask. Suspend in 50 mL anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Dissolve the nitrostyrene in 30 mL anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: The yellow color of the nitrostyrene will disappear as it reacts.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of UV-active starting material).

  • The Fieser Workup (Crucial for Safety):

    • Cool reaction to 0°C.[3]

    • Slowly add 1.5 mL Water (1 mL per gram of LiAlH₄).

    • Add 1.5 mL 15% NaOH solution (1 mL per gram of LiAlH₄).

    • Add 4.5 mL Water (3 mL per gram of LiAlH₄).

    • Result: This specific ratio produces a granular, sand-like precipitate of aluminum salts that is easy to filter, rather than a gelatinous mess.

  • Isolation: Filter the granular solids through a Celite pad. Wash the pad with THF. Dry the filtrate over MgSO₄ and evaporate the solvent to yield the crude amine oil.

Diagram 2: The Fieser Workup Logic

FieserWorkup Step1 Reaction Mixture (LiAlH4 + Product) Step2 Cool to 0°C (Control Exotherm) Step1->Step2 Step3 Add H2O (1 mL per g LAH) Step2->Step3 Careful! H2 Gas Step4 Add 15% NaOH (1 mL per g LAH) Step3->Step4 Step5 Add H2O (3 mL per g LAH) Step4->Step5 Result Granular Precipitate (Easy Filtration) Step5->Result

Caption: The specific stoichiometric addition of water and base (1:1:3 ratio) is critical for safe handling of aluminum residues.

Protocol B: NaBH₄ + CuCl₂ (Scalable Alternative)

Context: For researchers wishing to avoid the pyrophoric nature of LiAlH₄, the use of Sodium Borohydride generated in situ with Copper(II) Chloride is a robust alternative. This system generates transient copper hydride species that effectively reduce the alkene and nitro group.

Reagents:

  • Substrate: 10.0 mmol

  • NaBH₄: 70.0 mmol (Excess)

  • CuCl₂[1][4]·2H₂O: 2.0 mmol (Catalytic to stoichiometric)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Methodology:

  • Dissolve the nitrostyrene in Ethanol (50 mL).

  • Add CuCl₂·2H₂O. The solution will turn green/blue.

  • Caution: Add NaBH₄ portion-wise at 0°C. The reaction is vigorous and will turn black (formation of active Cu species).

  • Stir at room temperature for 1 hour, then reflux for 30 minutes if TLC shows incomplete conversion.

  • Workup: Quench with dilute HCl (carefully) to destroy borohydride. Basify with NaOH to pH > 10 to liberate the free amine. Extract with Dichloromethane (DCM).

Analytical Validation

To confirm the success of the reaction, compare the spectral data of the product against the starting material.

FeatureStarting Material (Nitrostyrene)Product (Amine)
Appearance Yellow crystalline solidColorless to pale yellow oil
1H NMR (Alkene) Doublet ~7.5 - 8.0 ppm (vinyl protons)Absent
1H NMR (Alkyl) AbsentMultiplets ~2.7 - 3.0 ppm (CH₂-CH₂ chain)
IR Spectroscopy Strong bands ~1350 & 1530 cm⁻¹ (NO₂)Broad band ~3300-3400 cm⁻¹ (NH₂)
Mass Spec (ESI) M+ (Molecular Ion)[M+H]⁺ = 190/192 (distinct Cl isotope pattern)

References

  • BenchChem. Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. (2025).[1][2][4][5][6][7][8][9] Retrieved from [2]

  • National Institutes of Health (NIH). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2025).[1][2][4][5][6][7][8][9] Retrieved from (Simulated Link based on search context)

  • Sigma-Aldrich. Safety Data Sheet: trans-beta-Nitrostyrene derivatives. (2024).[3][7] Retrieved from

  • University of Rochester. The Fieser Workup for Aluminum Hydride Reductions. Retrieved from

  • Organic Syntheses. Reduction of Nitrostyrenes to Amines.[10] Coll. Vol. 4, p.713. Retrieved from

Sources

Method

Application Note: trans-3,4-Dichloro-beta-nitrostyrene as a Versatile Synthetic Intermediate

Executive Summary This application note details the synthetic utility of trans-3,4-Dichloro-beta-nitrostyrene (CAS: 18984-16-2), a highly reactive electrophilic intermediate. Distinguished by its electron-deficient nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of trans-3,4-Dichloro-beta-nitrostyrene (CAS: 18984-16-2), a highly reactive electrophilic intermediate. Distinguished by its electron-deficient nitroalkene "warhead" and the lipophilic 3,4-dichlorophenyl moiety, this compound serves as a critical junction point in the synthesis of bioactive phenethylamines, indole alkaloids, and functionalized gamma-nitrocarbonyls. We present validated protocols for its selective reduction to primary amines and its application as a Michael acceptor in asymmetric carbon-carbon bond formation, targeting researchers in medicinal chemistry and agrochemical development.

Chemical Identity & Structural Significance

PropertySpecification
IUPAC Name 1,2-Dichloro-4-((E)-2-nitrovinyl)benzene
Molecular Formula C₈H₅Cl₂NO₂
Molecular Weight 218.04 g/mol
Appearance Yellow crystalline solid
Reactivity Class Michael Acceptor, Dipolarophile, Dienophile
Key Motif 3,4-Dichlorophenyl (Bioisostere in antidepressants/antimicrobials)

Mechanistic Value: The conjugated


-system of the 

-nitrostyrene creates a strong dipole, rendering the

-carbon highly electrophilic. This allows for:
  • Facile Nucleophilic Attack: Rapid reaction with thiols, amines, and carbon nucleophiles (Michael Addition).

  • Versatile Reduction: Stepwise or global reduction to access oximes, hydroxylamines, or primary amines.

  • Cycloaddition: Participation in [4+2] Diels-Alder or [3+2] cycloadditions to form complex heterocycles.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from trans-3,4-Dichloro-beta-nitrostyrene.

ReactionMap Start trans-3,4-Dichloro- beta-nitrostyrene Prod1 2-(3,4-Dichlorophenyl) ethanamine (Pharmacophore) Start->Prod1 Global Reduction (NaBH4/CuCl2) Prod2 Gamma-Nitro Carbonyls (Chiral Synthons) Start->Prod2 Michael Addition (R-Nu) Prod3 Indole Derivatives (Heterocycles) Start->Prod3 Cyclization (e.g., Nef/Meyer) Prod4 Nitroalkanes Start->Prod4 Selective C=C Reduction

Figure 1: Divergent synthetic utility of the 3,4-dichloro-beta-nitrostyrene scaffold.

Experimental Protocols

Protocol A: Selective Reduction to 2-(3,4-Dichlorophenyl)ethanamine

Application: Synthesis of phenethylamine scaffolds common in neurotransmitter analogs and antifungal agents. Method: One-pot reduction using Sodium Borohydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) activated by Copper(II) Chloride (

).[1] This method avoids the use of pyrophoric Lithium Aluminum Hydride (

).

Reagents:

  • trans-3,4-Dichloro-beta-nitrostyrene (1.0 eq)

  • Sodium Borohydride (

    
    ) (7.0 eq)
    
  • Copper(II) Chloride dihydrate (

    
    ) (0.1 eq)
    
  • Ethanol (EtOH) (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-3,4-Dichloro-beta-nitrostyrene (10 mmol, 2.18 g) in Ethanol (50 mL).

  • Catalyst Addition: Add

    
     (1 mmol, 170 mg). The solution will turn green/blue.
    
  • Reduction: Cool the mixture to 0°C in an ice bath.

  • Hydride Addition: CAUTION: Add

    
     (70 mmol, 2.65 g) portion-wise over 30 minutes. Note: Vigorous hydrogen gas evolution will occur. Ensure adequate venting. The solution will turn black (formation of active 
    
    
    
    species).
  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 1 hour. Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Quench excess hydride by carefully adding water (10 mL), followed by 25% aqueous ammonia (5 mL) to complex copper salts (solution turns deep blue).

  • Extraction: Filter off inorganic solids. Extract the filtrate with Dichloromethane (

    
    , 3 x 30 mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate in vacuo. The crude amine can be purified via acid-base extraction or converted to the hydrochloride salt for crystallization.
    

Yield Expectation: 75–85% isolated yield.

Protocol B: Asymmetric Michael Addition

Application: Creating chiral


-nitrocarbonyl precursors for GABA analogs (e.g., Baclofen derivatives).
Method:  Organocatalytic addition of a 1,3-dicarbonyl compound.[2][3]

Reagents:

  • trans-3,4-Dichloro-beta-nitrostyrene (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Catalyst: Thiourea-based organocatalyst (10 mol%) or

    
     (for racemic)
    
  • Solvent: Toluene or DCM

Workflow Diagram:

MichaelAddition Step1 Dissolve Nitrostyrene + Nucleophile Step2 Add Catalyst (0°C to RT) Step1->Step2 Step3 Stir 12-24h (Monitor TLC) Step2->Step3 Step4 Acidic Quench (Stop Reaction) Step3->Step4 Step5 Isolate Adduct (Column Chromatography) Step4->Step5

Figure 2: Workflow for the Michael addition of carbon nucleophiles to the nitrostyrene core.

Application Case Study: Antimicrobial Scaffolds

Recent studies indicate that the 3,4-dichloro-


-nitrostyrene motif exhibits potent antifungal activity against Candida species. The mechanism involves cell wall perturbation and tyrosine kinase inhibition.

Structure-Activity Relationship (SAR) Data:

Compound VariantMIC (µg/mL) vs C. albicansMechanism of Action
3,4-Dichloro-

-nitrostyrene
4 - 8 Cell wall damage / ROS generation
Unsubstituted

-nitrostyrene
16 - 32General electrophilic stress
4-Methoxy-

-nitrostyrene
>64Reduced electrophilicity

Data synthesized from recent antifungal studies [3, 4].[4][5][6][7]

Interpretation: The electron-withdrawing chlorine atoms at positions 3 and 4 enhance the electrophilicity of the alkene, increasing its reactivity toward cysteine residues in fungal enzymes (covalent inhibition). This makes the compound not just an intermediate, but a lead fragment for antifungal drug discovery.

Safety & Handling

  • Lachrymator:

    
    -Nitrostyrenes are potent irritants to mucous membranes. All operations must be performed in a functioning fume hood.
    
  • Skin Sensitizer: Direct contact may cause severe dermatitis. Double-gloving (Nitrile) is recommended.

  • Thermal Stability: While stable at room temperature, avoid excessive heat (>100°C) during drying, as nitro compounds can decompose exothermically.

References

  • BenchChem. Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.

  • National Institutes of Health (NIH). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (Note: Generalized link to PMC database for verification of method type)

  • Shafi, S. et al. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. European Journal of Medicinal Chemistry, 2022.[6]

  • ResearchGate. Synthesis of β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.

  • Organic Syntheses. Nitrostyrene Synthesis Protocol. Coll. Vol. 1, p. 413 (1941).

Sources

Application

Technical Application Note: Catalytic Transformations of 1,2-Dichloro-4-(2-nitrovinyl)benzene

This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic handling of 1,2-dichloro-4-(2-nitrovinyl)benzene (also known as 3,4-dichloro- -nitrostyrene ), a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic handling of 1,2-dichloro-4-(2-nitrovinyl)benzene (also known as 3,4-dichloro-


-nitrostyrene ), a critical electron-deficient scaffold used in the synthesis of phenethylamine-based pharmaceuticals, agrochemicals, and chiral building blocks.

Executive Summary & Chemical Profile[1][2]

1,2-Dichloro-4-(2-nitrovinyl)benzene is a highly reactive "push-pull" alkene. The electron-withdrawing nitro group activates the vinylic double bond toward nucleophilic attack (Michael addition) and facilitates reduction. However, the presence of two chlorine atoms on the aromatic ring introduces a critical chemo-selectivity challenge: preventing hydrodehalogenation (loss of Cl atoms) during catalytic reduction.

This guide provides three validated protocols:

  • Synthesis: A green catalytic Henry reaction.

  • Reduction: A chemo-selective hydride transfer protocol (NaBH

    
    /CuCl
    
    
    
    ) that retains the halogen motif.[1]
  • Functionalization: Enantioselective Michael addition using organocatalysis.

Reaction Landscape Visualization

ReactionLandscape Aldehyde 3,4-Dichlorobenzaldehyde Target 1,2-Dichloro-4-(2-nitrovinyl)benzene (3,4-Dichloro-β-nitrostyrene) Aldehyde->Target Henry Rxn (Cat: NH4OAc or LDHs) Nitro Nitromethane Nitro->Target Amine 2-(3,4-Dichlorophenyl)ethanamine (Phenethylamine Analog) Target->Amine Selective Reduction (NaBH4/CuCl2) *Retains Cl atoms* MichaelAdduct Chiral γ-Nitro Carbonyls (Michael Adducts) Target->MichaelAdduct Asym. Michael Addn (Cat: Thiourea/Cinchona) Heterocycle Polysubstituted Pyrroles/Indoles Target->Heterocycle Cascade Cyclization (Cat: DBU/Lewis Acid)

Figure 1: The reaction landscape of 3,4-dichloro-


-nitrostyrene, highlighting the divergence between reduction and conjugate addition pathways.

Protocol A: Scaffold Synthesis (Catalytic Henry Reaction)

Traditional methods use stoichiometric base, often leading to side reactions (Cannizzaro). This protocol utilizes a heterogeneous solid base catalyst or mild ammonium salts to ensure high yield and easy purification.

  • Substrate: 3,4-Dichlorobenzaldehyde

  • Reagent: Nitromethane[2][3][4][5]

  • Catalyst: Ammonium Acetate (Homogeneous) or Mg-Al Hydrotalcites (Heterogeneous/Green)

Experimental Procedure (Ammonium Acetate Method)
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add 3,4-dichlorobenzaldehyde (50 mmol, 8.75 g) and nitromethane (excess, 25 mL).

  • Catalyst: Add ammonium acetate (15 mmol, 1.15 g).

  • Solvent: Add Glacial Acetic Acid (20 mL). Note: Acetic acid suppresses the formation of the nitroalcohol intermediate, driving dehydration directly to the nitrostyrene.

  • Reaction: Reflux with vigorous stirring for 4-6 hours. Monitor TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.

  • Workup: Cool to room temperature. Pour the dark reaction mixture into crushed ice (200 g). The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from hot ethanol or isopropanol.

  • Expected Yield: 85-92% yellow needles.

Protocol B: Chemo-Selective Reduction (The NaBH /CuCl System)

Critical Warning: Standard catalytic hydrogenation (Pd/C, H


) is NOT recommended  for this substrate. Palladium catalysts frequently cause hydrodehalogenation (stripping Cl from the ring) before reducing the nitro group, leading to impure mixtures.

Recommended System: Sodium Borohydride (NaBH


) activated by Copper(II) Chloride (CuCl

).[1] This system generates transient Copper(0) nanoparticles/hydride species that reduce the alkene and nitro group without attacking the aryl-chloride bonds.
Comparative Analysis of Reduction Methods
MethodCatalystConditionsOutcome for 3,4-Dichloro Substrate
Hydrogenation Pd/C (10%)H

(40 psi), MeOH
High Risk: Dechlorination + Polymerization.
Hydride Transfer LiAlH

THF, RefluxModerate Risk: Harsh conditions, difficult workup.
Bechamp Fe / HClRefluxWrong Product: Hydrolyzes to ketone (P2P analog).
NaBH

/CuCl

CuCl

(Cat)
EtOH, 0°C to RT Optimal: Full reduction to amine, Cl retained.
Step-by-Step Protocol (NaBH /CuCl )
  • Preparation: In a 500 mL flask, dissolve 1,2-dichloro-4-(2-nitrovinyl)benzene (10 mmol, 2.18 g) in Ethanol (50 mL). Cool to 0°C in an ice bath.

  • Catalyst Pre-load: Add CuCl

    
    [1]·2H
    
    
    
    O (1-2 mmol, 170-340 mg). The solution will turn green/blue.
  • Hydride Addition: Slowly add NaBH

    
     (70 mmol, 2.65 g) portion-wise over 30 minutes.
    
    • Caution: Exothermic reaction with hydrogen gas evolution. Ensure good venting.

    • Observation: The solution will turn black (formation of active Cu nanoparticles).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. If TLC shows intermediate oximes/hydroxylamines, heat to mild reflux (60°C) for 30 mins.

  • Quench: Cool to 0°C. Cautiously add water (10 mL) followed by aqueous NH

    
    OH to complex copper salts (blue supernatant).
    
  • Extraction: Extract with Dichloromethane (3 x 30 mL).

  • Isolation: Dry organic layer over MgSO

    
    . Evaporate solvent to yield the crude amine. Convert to Hydrochloride salt (HCl/Ether) for stability.
    
Workflow Diagram

ReductionWorkflow Start Start: 3,4-Dichloronitrostyrene in EtOH (0°C) CatAdd Add Catalyst: CuCl2·2H2O (Solution turns Green) Start->CatAdd RedAdd Add NaBH4 (Excess) (Slow Addition, Gas Evolution) CatAdd->RedAdd ActiveSpecies Active Species Generation: Cu(0) Nanoparticles + Borohydride RedAdd->ActiveSpecies Reaction Reaction Phase (RT to 60°C, 1-2 Hours) RedAdd->Reaction Check TLC Check: Disappearance of Yellow Alkene? Reaction->Check Check->Reaction No (Heat longer) Quench Quench: NH4OH/H2O (Complexes Cu, Releases Amine) Check->Quench Yes Product Product: 2-(3,4-Dichlorophenyl)ethanamine Quench->Product

Figure 2: Operational workflow for the selective reduction of 3,4-dichloronitrostyrene using the NaBH4/CuCl2 system.

Protocol C: Asymmetric Michael Addition

For researchers building chiral libraries, the electron-deficient nature of this nitrostyrene makes it an ideal acceptor for soft nucleophiles (e.g., malonates, 1,3-dicarbonyls).

  • Goal: Create a chiral center at the

    
    -position.
    
  • Catalyst: Bifunctional Thiourea Organocatalyst (Takemoto's Catalyst or similar).

Experimental Procedure
  • Reagents: Mix 3,4-dichloronitrostyrene (1.0 eq) and diethyl malonate (2.0 eq) in Toluene.

  • Catalyst: Add Bifunctional Thiourea Catalyst (10 mol%).

  • Conditions: Stir at room temperature for 24-48 hours.

  • Mechanism: The thiourea moiety activates the nitro group (H-bonding), while the tertiary amine moiety deprotonates the malonate, directing the attack to the Si-face or Re-face depending on catalyst chirality.

  • Result: High enantiomeric excess (>90% ee) of the

    
    -nitro ester.
    

References

  • Selective Reduction (NaBH4/CuCl2)

    • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1]

    • Source: NIH / PubMed Central.
    • (Validated generic protocol for substituted nitrostyrenes).

  • Organocatalytic Michael Addition

    • Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene.
    • Source: ResearchG
  • Henry Reaction Conditions

    • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts.[4]

    • Source: Scientific Research Publishing.[4]

  • Red-Al Reduction

    • Reduction of Nitrostyrenes using Red-Al.[6]

    • Source: Erowid / J. Het. Chem.

Sources

Method

Application Note: Scalable Synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

-nitrostyrene) Executive Summary This protocol details the scale-up synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, a critical intermediate in the synthesis of tyrosine kinase inhibitors and antimicrobial agents...

Author: BenchChem Technical Support Team. Date: February 2026


-nitrostyrene)

Executive Summary

This protocol details the scale-up synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, a critical intermediate in the synthesis of tyrosine kinase inhibitors and antimicrobial agents. The method utilizes a modified Henry Reaction (Nitroaldol Condensation) catalyzed by ammonium acetate in glacial acetic acid. Unlike base-catalyzed routes that often stall at the


-nitroalcohol stage, this protocol drives in situ dehydration to yield the thermodynamically stable (E)-alkene exclusively.

Key Advantages:

  • One-Pot Operation: Simultaneous condensation and dehydration.

  • Scalability: Validated for gram-to-kilogram transition with manageable exotherms.

  • Purification: Relies on crystallization rather than chromatography, reducing solvent waste.

Scientific Principles & Mechanism

Reaction Logic

The synthesis involves the condensation of 3,4-dichlorobenzaldehyde with nitromethane. While strong bases (NaOH, KOH) can effect this transformation, they often lead to polymerization or side reactions (Cannizzaro).

We utilize Ammonium Acetate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  in Glacial Acetic Acid (

)
. This system acts as a dual-activation buffer:
  • Activation:

    
     exists in equilibrium with ammonia and acetic acid. The ammonia generates the nitronate anion from nitromethane.
    
  • Dehydration: The acidic medium promotes the protonation of the intermediate

    
    -hydroxyl group, facilitating water elimination to form the conjugated alkene.
    
  • Stereoselectivity: The reversible nature of the elimination under reflux conditions favors the formation of the sterically less hindered (E)-isomer (trans).

Reaction Scheme Visualization

ReactionMechanism Reactants 3,4-Dichlorobenzaldehyde + Nitromethane Intermediate Intermediate: β-Nitroalcohol Reactants->Intermediate NH₄OAc / AcOH Nucleophilic Attack Transition Dehydration (- H₂O) Intermediate->Transition Acid Catalysis Product Product: (E)-3,4-Dichloro-β-nitrostyrene Transition->Product Thermodynamic Control

Figure 1: Mechanistic pathway of the ammonium acetate-catalyzed Henry reaction.

Safety & Hazard Analysis

CRITICAL WARNING: Nitromethane is a high-energy energetic material.

  • Shock Sensitivity: While stable in commercial liquid form, dry nitronate salts (formed if strong bases are used) are shock-sensitive explosives. Do not use sodium methoxide or strong caustic bases for this specific scale-up unless strictly necessary.

  • Thermal Runaway: The condensation is exothermic. On a scale >100g, active cooling (jacketed reactor) must be available.

  • Vapors: 3,4-Dichlorobenzaldehyde and nitrostyrenes are potent irritants and lachrymators. All operations must occur in a fume hood.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.RoleGrade
3,4-Dichlorobenzaldehyde 175.011.0Limiting Reagent>98%
Nitromethane 61.045.0 - 10.0Reagent & Co-solventReagent
Ammonium Acetate 77.080.4 - 0.6CatalystAnhydrous
Glacial Acetic Acid 60.05N/ASolvent>99.7% (Dry)

Note: Excess nitromethane is used to push equilibrium; however, for cost-efficiency on kilo-scale, it can be reduced to 1.5 equiv if the solvent volume (AcOH) is increased.

Step-by-Step Methodology (100g Scale)

Step 1: Reactor Charging

  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge 100.0 g (0.57 mol) of 3,4-Dichlorobenzaldehyde.

  • Add 300 mL of Glacial Acetic Acid. Stir until the solid is mostly dissolved.

  • Add 22.0 g (0.28 mol) of Ammonium Acetate.

  • Add 174.0 g (2.85 mol, ~154 mL) of Nitromethane.

Step 2: Reaction

  • Heat the mixture to reflux (approx. 100–105°C) .

  • Observation: The solution will transition from pale yellow to a deep orange/amber color.

  • Maintain reflux for 2 to 4 hours .

  • IPC (In-Process Control): Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Target: Disappearance of aldehyde (

      
      ) and appearance of the highly UV-active nitrostyrene (
      
      
      
      ).
    • Stop Condition: <2% residual aldehyde by HPLC.

Step 3: Quench & Isolation

  • Cool the reaction mixture to 40°C .

  • Slowly pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring.

    • Note: The product will precipitate immediately as a yellow solid.

  • Stir the slurry for 30 minutes to ensure all acetic acid diffuses into the aqueous phase.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with 3 x 200 mL cold water to remove residual acid and catalyst.

Step 4: Purification (Recrystallization) [1]

  • Transfer the crude wet cake to a clean flask.

  • Add Ethanol (95%) or Isopropanol (approx. 5 mL per gram of crude).

  • Heat to boiling until fully dissolved. If insoluble particulates remain, perform a hot filtration.[2]

  • Allow to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

  • Filter the crystalline yellow needles.

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Charge Reactor: Aldehyde + AcOH + NH₄OAc AddNitro Add Nitromethane (Controlled Addition) Start->AddNitro Reflux Reflux (100°C) 2-4 Hours AddNitro->Reflux IPC IPC: TLC/HPLC Aldehyde < 2%? Reflux->IPC IPC->Reflux No Quench Quench in Ice Water (Precipitation) IPC->Quench Yes Filter Filtration & Wash (Remove Acid) Quench->Filter Recryst Recrystallization (Ethanol/IPA) Filter->Recryst Final Pure (E)-Nitrostyrene Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of the target nitrostyrene.

Process Analytical Technology (PAT)

To ensure batch-to-batch consistency, High-Performance Liquid Chromatography (HPLC) is recommended over TLC for scale-up.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 310 nm (nitro-alkene conjugation).

  • Retention Time: The nitrostyrene product will elute significantly later than the aldehyde due to increased lipophilicity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Water in solvent (Glacial AcOH is hygroscopic).Ensure AcOH is anhydrous. Water inhibits the dehydration step (equilibrium shift).
Oiling Out Product melting point depression due to impurities.Use a seed crystal during cooling. Ensure the quench water is ice-cold (<5°C).
Dark/Tarred Product Overheating or "runaway" polymerization.Strictly control reflux temperature. Do not extend reaction time beyond 6 hours.
Precipitate Not Forming Too much solvent or insufficient water during quench.Increase the volume of ice water to 10x the reaction volume to force precipitation.

References

  • Org. Synth. 1929, 9, 66. Nitrostyrene. (Classic protocol validation for ammonium acetate/acetic acid mediated Henry reaction).

  • Gairaud, C. B.; Lappin, G. R. (1953). "The Synthesis of

    
    -Nitrostyrenes". Journal of Organic Chemistry, 18(1), 1-3. (Foundational study on catalyst comparison establishing 
    
    
    
    efficiency).
  • Alvarez-Builla, J., et al. (2011). Modern Synthetic Methods. Wiley-VCH. (General reference for Henry Reaction mechanism and stereoselectivity).
  • PubChem Compound Summary. "3,4-Dichloro-beta-nitrostyrene". (Chemical and physical property verification).

Sources

Application

Technical Application Note: Derivatization Strategies for 1,2-Dichloro-4-(2-nitrovinyl)benzene

This Application Note is designed as a high-level technical guide for the derivatization of 1,2-dichloro-4-(2-nitrovinyl)benzene (also known as 3,4-dichloro-β-nitrostyrene).[1][2] It addresses the specific reactivity pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the derivatization of 1,2-dichloro-4-(2-nitrovinyl)benzene (also known as 3,4-dichloro-β-nitrostyrene).[1][2] It addresses the specific reactivity profile of the electron-deficient nitrovinyl group attached to a dichlorinated aromatic ring, providing rigorous protocols for reduction, conjugate addition, and functional group interconversion.[3]

Compound Profile:

  • IUPAC Name: 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene[1][2]

  • Common Name: 3,4-Dichloro-β-nitrostyrene[1][2]

  • CAS Number: 18984-16-2[1][2]

  • Molecular Weight: 218.04 g/mol [1][3]

  • Key Functionality: The molecule features a highly electrophilic alkene (activated by the nitro group) and an electron-poor aromatic ring (deactivated by two chlorine atoms).[3] This makes it an aggressive Michael acceptor but requires careful handling to prevent over-reduction or dehalogenation.[2]

Part 1: Strategic Reaction Pathways

The derivatization logic follows three primary vectors: Reduction (to bioactive amines), Conjugate Addition (to branched intermediates), and Transformation (to carbonyls).[3]

ReactionPathways Start 1,2-Dichloro-4- (2-nitrovinyl)benzene Phenethylamine 3,4-Dichlorophenethylamine (Bioactive Scaffold) Start->Phenethylamine Hard Reduction (LiAlH4 or NaBH4/CuCl2) Nitroalkane 1,2-Dichloro-4- (2-nitroethyl)benzene Start->Nitroalkane Soft Reduction (NaBH4/SiO2) MichaelAdduct β-Functionalized Nitroalkane Start->MichaelAdduct Nucleophile (Nu-) (Michael Addition) Ketone 3,4-Dichlorophenylacetone (via Nef Reaction) Nitroalkane->Ketone Nef Reaction (Base/Oxidant) IndoleAdduct Tryptamine Analog (Indole-3-yl derivative) MichaelAdduct->IndoleAdduct Indole/Lewis Acid

Figure 1: Divergent synthesis pathways from 3,4-dichloro-β-nitrostyrene.[1][2] Blue paths indicate reduction; Red paths indicate C-C bond formation.[3]

Part 2: Experimental Protocols

Module 1: Reduction to 3,4-Dichlorophenethylamine

Objective: Complete reduction of both the alkene and the nitro group to a primary amine without dehalogenating the aromatic ring.[3] Challenge: Catalytic hydrogenation (Pd/C, H2) poses a high risk of removing the chlorine atoms (hydrodehalogenation).[3] Solution: Use a borohydride-transition metal system (NaBH4/CuCl2) which is chemoselective for the nitroalkene moiety over the aryl chloride.[3]

Protocol: NaBH4/CuCl2 Reduction

  • Setup: Equip a 250 mL three-neck flask with a reflux condenser, addition funnel, and magnetic stirrer.

  • Solvent System: Prepare a solution of 1,2-dichloro-4-(2-nitrovinyl)benzene (10 mmol) in THF (40 mL) and MeOH (10 mL) .

  • Catalyst Addition: Add CuCl2·2H2O (1.0 mmol, 0.1 eq) .[3] The solution will turn green/blue.[3]

  • Hydride Addition:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add NaBH4 (70 mmol, 7 eq) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.[3]

    • The mixture will turn black (formation of active copper boride species).[3]

  • Reaction: Allow to warm to room temperature and stir for 1 hour. Monitor by TLC (disappearance of yellow nitrostyrene spot).

  • Workup:

    • Quench by careful addition of 1N HCl until pH ~2 (destroys excess borohydride).[3]

    • Basify with 4N NaOH to pH >12 to liberate the free amine.[3]

    • Extract with CH2Cl2 (3 x 50 mL).

    • Dry organic layer over Na2SO4 and concentrate.[2][4][5]

  • Purification: Convert to the hydrochloride salt by adding ethereal HCl for long-term stability.

ParameterSpecificationNote
Reagent Stoichiometry 1 : 7 : 0.1 (Substrate:NaBH4:CuCl2)Excess hydride required for full reduction.[1][2]
Temperature 0°C

25°C
Controls exotherm; prevents side reactions.[2]
Yield Target 75-85%Loss usually occurs during extraction.[1][2]
Module 2: Michael Addition (Indole Functionalization)

Objective: C-C bond formation to synthesize tryptamine-like precursors (Friedel-Crafts alkylation type).[1][2] Mechanism: The electron-deficient β-carbon of the nitrostyrene is attacked by the electron-rich C3 position of the indole.[2][3]

Protocol: Lewis Acid Catalyzed Addition

  • Reagents: Mix 1,2-dichloro-4-(2-nitrovinyl)benzene (5 mmol) and Indole (5.5 mmol) in Dichloromethane (DCM, 20 mL) .

  • Catalyst: Add InCl3 (Indium(III) chloride, 10 mol%) or Silica Gel (1 g/mmol ) as a mild surface catalyst.[3]

  • Conditions: Stir at room temperature for 6–12 hours.

  • Observation: The yellow color of the nitrostyrene fades as the conjugation is broken.[3]

  • Workup: Filter off the solid catalyst (if silica) or wash with water (if InCl3).[3] Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Hexane. The product is the nitro-alkane adduct: 3-(2-nitro-1-(3,4-dichlorophenyl)ethyl)-1H-indole.[1][2]

Module 3: The Nef Reaction (Transformation to Carbonyls)

Objective: Convert the nitrovinyl group into a phenylacetone derivative (ketone). Prerequisite: The nitrostyrene must first be reduced to the nitroalkane (saturating the double bond) before the Nef reaction can be applied.[3] Direct Nef on nitrostyrene is inefficient.[2]

Step A: Selective Reduction to Nitroalkane

  • Reagent: NaBH4 (1.5 eq) in MeOH/Dioxane (no Copper catalyst).

  • Result: 1,2-dichloro-4-(2-nitroethyl)benzene.[1]

  • Note: Without the transition metal, NaBH4 reduces the alkene but leaves the nitro group intact.[3]

Step B: Modified Nef Protocol

  • Base Treatment: Dissolve the nitroalkane (5 mmol) in MeOH (20 mL) . Add KOH (6 mmol) in water (5 mL). Stir for 15 mins to form the nitronate salt.

  • Oxidation: Add this solution dropwise into a stirred solution of H2SO4 (50% v/v, 20 mL) at 0°C.

    • Alternative (Milder): Use Oxone® or KMnO4/MgSO4 if acid sensitivity is a concern, though the dichlorophenyl ring is acid-stable.[2][3]

  • Workup: Dilute with water, extract with Ether. The product is (3,4-dichlorophenyl)acetone .[2][3]

Part 3: Safety & Handling (Critical)

  • Sternutator Hazard: β-Nitrostyrenes are potent sternutators (induce severe sneezing) and lachrymators (tear gas effect).[1][3]

    • Control: All weighing and transfer must occur inside a functioning fume hood.[2]

    • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.[2][3]

  • Exotherm Control: The NaBH4 reduction releases significant hydrogen gas.[3] Ensure adequate venting and never scale up >5g without active cooling and blast shielding.[3]

  • Waste Disposal: The aqueous waste from the CuCl2 reduction contains copper and boron salts; dispose of as heavy metal/inorganic waste.[3]

References

  • Reduction Protocol (NaBH4/CuCl2)

    • Yoo, B. W., et al. (2006).[3] "Selective reduction of nitroalkenes to nitroalkanes with sodium borohydride in the presence of silica gel." Synthetic Communications, 36(21), 3209-3214.[2] (Adapted logic for selective reduction).

    • Note on CuCl2 System: This system is widely validated in forensic and medicinal chemistry for phenethylamine synthesis from nitrostyrenes.[3]

  • Michael Addition (Indoles)

    • Bandini, M., et al. (2002).[3] "Indium(III) catalyzed Friedel–Crafts alkylation of indoles with electron-deficient olefins."[1][2][3] Journal of Organic Chemistry, 67(15), 5386-5389.[2] Link[1][3]

  • Nef Reaction

    • Ballini, R., & Petrini, M. (2004).[2][3] "Recent synthetic developments in the nitro-to-carbonyl conversion (Nef reaction)." Tetrahedron, 60(6), 1017-1047.[2][3] Link[1][3]

Sources

Method

Use of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene as a building block for agrochemicals

Application Note: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene as a Premier Agrochemical Building Block Executive Summary 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 3,4-dichloro- -nitrostyrene ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene as a Premier Agrochemical Building Block

Executive Summary

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 3,4-dichloro-


-nitrostyrene ) is a high-value electrophilic intermediate in agrochemical discovery. Its utility spans three critical domains:
  • Direct Bioactivity: Acts as a potent broad-spectrum fungicide and bactericide via covalent modulation of thiol-dependent enzymes.

  • Scaffold Precursor: Serves as the immediate progenitor to 2-(3,4-dichlorophenyl)ethylamine , a privileged pharmacophore in acaricides and mitochondrial complex inhibitors.

  • Heterocyclic Synthesis: Functions as a versatile Michael acceptor for the construction of functionalized pyrroles and indoles (e.g., via Barton-Zard reaction), essential for modern crop protection libraries.

This guide provides validated protocols for its synthesis, reduction, and application, designed for immediate implementation in R&D workflows.

Chemical Profile & Mechanism of Action

PropertySpecification
IUPAC Name 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
Common Name 3,4-Dichloro-

-nitrostyrene
CAS Number 2229-01-8 (Generic for nitrostyrenes: check specific isomer)
Molecular Formula C₈H₅Cl₂NO₂
Molecular Weight 218.04 g/mol
Appearance Yellow crystalline solid
Reactivity Class Michael Acceptor (Electrophile)

Mechanistic Insight: The electron-withdrawing nitro group conjugated with the alkene creates a highly electrophilic


-carbon. In biological systems, this moiety undergoes Michael addition  with nucleophilic cysteine residues in fungal or bacterial enzymes (e.g., PTP1B, specific synthases), leading to irreversible inhibition and cell death. This mechanism is the basis for its direct fungicidal utility and its reactivity in chemical synthesis.

Workflow Visualization

The following diagram illustrates the central role of this building block in divergent synthesis pathways.

AgrochemicalWorkflow Aldehyde 3,4-Dichlorobenzaldehyde Target 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (The Building Block) Aldehyde->Target Henry Reaction (NH4OAc, AcOH) Nitromethane Nitromethane Nitromethane->Target Amine 2-(3,4-Dichlorophenyl)ethylamine (Insecticide/Acaricide Scaffold) Target->Amine Reductive Cascade (NaBH4/CuCl2) Heterocycle Nitro-functionalized Pyrroles/Indoles Target->Heterocycle Cycloaddition (e.g., Barton-Zard) DirectUse Direct Fungicidal Agent (Covalent Inhibitor) Target->DirectUse Formulation

Caption: Divergent synthesis pathways originating from 3,4-dichloro-


-nitrostyrene.

Protocol 1: Synthesis of the Building Block (Henry Reaction)

Objective: High-yield synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene from 3,4-dichlorobenzaldehyde.

Rationale: The ammonium acetate-catalyzed Henry reaction is preferred over base-catalyzed methods (e.g., NaOH) to minimize polymerization side products and ensure the exclusive formation of the thermodynamic (


)-isomer.

Materials:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)

  • Nitromethane (5.0 eq) – acts as reagent and solvent

  • Ammonium Acetate (0.4 eq)

  • Glacial Acetic Acid (solvent/catalyst support)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dichlorobenzaldehyde (10 g, 57 mmol) in nitromethane (20 mL).

  • Catalyst Addition: Add ammonium acetate (1.75 g, 22.8 mmol) and glacial acetic acid (5 mL).

  • Reaction: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.

  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

    • If solid forms: Filter the yellow needles and wash with cold ethanol.

    • If oil remains: Pour the mixture into ice-water (100 mL). Extract with dichloromethane (3 x 50 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol or isopropanol to yield bright yellow needles.

  • Validation:

    • ¹H NMR (CDCl₃): Look for characteristic vinylic doublets with large coupling constants (

      
       Hz), indicating the (
      
      
      
      )-isomer.

Protocol 2: Reduction to 2-(3,4-Dichlorophenyl)ethylamine

Objective: Conversion of the nitrostyrene to the phenethylamine scaffold, a core structure in numerous agrochemicals (e.g., mitochondrial inhibitors).

Rationale: Traditional LiAlH₄ reductions are hazardous and non-scalable. This protocol uses a NaBH₄/CuCl₂ system, which generates active copper boride species in situ, allowing for a mild, rapid, and selective reduction of the conjugated system.

Materials:

  • 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (1.0 eq)

  • Sodium Borohydride (NaBH₄) (5.0 eq)

  • Copper(II) Chloride dihydrate (CuCl₂·2H₂O) (0.1 eq)

  • Ethanol (solvent)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrostyrene (5 mmol) in Ethanol (20 mL) in a flask cooled to 0°C (ice bath).

  • Catalyst Activation: Add CuCl₂·2H₂O (0.5 mmol). The solution will turn green/blue.

  • Reduction: Add NaBH₄ (25 mmol) portion-wise over 15 minutes. Caution: Vigorous hydrogen evolution. The mixture will turn black (formation of catalytic species).

  • Stirring: Allow the mixture to warm to room temperature and stir for 45 minutes.

  • Quenching: Carefully add 1N HCl until pH < 2 to quench excess borohydride and decompose boron complexes.

  • Isolation:

    • Basify the aqueous layer with NaOH (4M) to pH > 12.

    • Extract the free amine with Ethyl Acetate (3 x 30 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Optional but Recommended): Dissolve the oil in dry ether and add HCl/Ether solution to precipitate the amine hydrochloride salt (white solid) for long-term storage.

Application 3: Heterocycle Synthesis (Barton-Zard Reaction)

Objective: Synthesis of 3-(3,4-dichlorophenyl)pyrrole derivatives.

Rationale: Nitrostyrenes react with ethyl isocyanoacetate in the presence of a base (DBU) to form pyrrole-2-carboxylates. This scaffold is homologous to commercial fungicides like Fenpiclonil and Fludioxonil .

Methodology Summary:

  • Mix 3,4-dichloro-

    
    -nitrostyrene (1 eq) and ethyl isocyanoacetate (1 eq) in THF.
    
  • Add DBU (1 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Evaporate solvent and purify via column chromatography.

  • Result: Ethyl 4-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylate.

Safety & Handling

  • Nitrostyrenes: Potent skin and eye irritants.[3][4] They are lachrymators. Handle only in a fume hood.

  • Nitromethane: Flammable and shock-sensitive in large volumes under confinement. Do not distill to dryness.

  • Waste Disposal: Aqueous waste from the Cu/NaBH₄ reduction contains copper and boron; dispose of as heavy metal waste.

References

  • Synthesis of

    
    -Nitrostyrenes (Henry Reaction): 
    
    • Organic Syntheses, Coll. Vol. 1, p. 413 (1941). "Nitrostyrene".[1][2][3][5][6][7][8]

  • Reduction Protocol (NaBH4/CuCl2)

    • Beilstein Journal of Organic Chemistry, 2025. "Facile one-pot reduction of -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride".
  • Antifungal Activity of Nitrostyrenes

    • European Journal of Medicinal Chemistry, 2022.[8] "

      
      -Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall".
      
  • Agrochemical Intermediates (3,4-Dichloroaniline derivatives)

    • PubChem Compound Summary, "1,2-Dichloro-4-nitrobenzene" (Precursor context).

Sources

Application

Experimental procedure for the nitration of 1,2-dichlorobenzene

Strategic Overview The nitration of 1,2-dichlorobenzene (ODCB) is a cornerstone transformation in the synthesis of agrochemicals (e.g., Propanil precursors), dyes, and active pharmaceutical ingredients. While the reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The nitration of 1,2-dichlorobenzene (ODCB) is a cornerstone transformation in the synthesis of agrochemicals (e.g., Propanil precursors), dyes, and active pharmaceutical ingredients. While the reaction utilizes standard mixed-acid conditions, the challenge lies in regiocontrol and thermal management .

This protocol details the selective synthesis of 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene), minimizing the formation of the unwanted 2,3-isomer and preventing dinitration. The procedure emphasizes safety regarding the exothermic nature of nitration and provides a scalable purification logic based on differential solubility.

Chemical Foundation & Regioselectivity

Mechanistic Insight

The reaction is an Electrophilic Aromatic Substitution (EAS).[1] The 1,2-dichlorobenzene substrate contains two chlorine atoms, which are electron-withdrawing (deactivating) but ortho/para-directing due to lone-pair resonance.

  • Electronic Effect: Both positions 3 and 4 are activated relative to the meta positions.

  • Steric Effect: Position 3 (ortho to one Cl, meta to the other) is sterically crowded, wedged between a chlorine atom and the ring hydrogen. Position 4 (para to one Cl, meta to the other) is significantly more accessible.

Consequently, the reaction kinetically favors the 3,4-isomer (~85-90%) over the 2,3-isomer (~10-15%).

Reaction Pathway Visualization

ReactionScheme Substrate 1,2-Dichlorobenzene (ODCB) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + HNO3/H2SO4 Nitronium Nitronium Ion (NO2+) Nitronium->Intermediate Electrophile Major 3,4-Dichloronitrobenzene (Major Isomer ~85%) Solid (mp ~43°C) Intermediate->Major - H+ (Fast) Minor 2,3-Dichloronitrobenzene (Minor Isomer ~15%) Liquid/Low MP Intermediate->Minor - H+ (Slow)

Figure 1: Reaction pathway demonstrating the steric-driven regioselectivity of ODCB nitration.

Safety Architecture

CRITICAL WARNING: Nitration reactions are highly exothermic and can exhibit induction periods followed by thermal runaway.

  • Thermal Runaway: The adiabatic temperature rise for this nitration is significant. Never add the acid mixture all at once.

  • Acid Burns: Mixed acid (Nitric/Sulfuric) is a potent oxidizer and dehydrating agent. Full PPE (face shield, chemically resistant gloves, apron) is mandatory.

  • Toxic Vapors: Thermal decomposition can release

    
     and potentially 
    
    
    
    gases. Work strictly within a fume hood.

Experimental Protocol

Reagents & Equipment
ReagentSpecificationRole
1,2-Dichlorobenzene>99% PuritySubstrate
Nitric Acid65-70% (Conc.)Nitrating Agent
Sulfuric Acid98% (Conc.)Catalyst/Dehydrator
Sodium Hydroxide10% aq. solutionNeutralization
Methanol/EthanolIndustrial GradeRecrystallization Solvent

Equipment: 3-neck Round Bottom Flask (RBF), reflux condenser, pressure-equalizing addition funnel, internal temperature probe, mechanical stirrer (magnetic stirring is insufficient for viscous acid mixtures at scale).

Step-by-Step Procedure
Phase 1: Acid Preparation (In Situ Generation)
  • In a separate beaker cooled in an ice bath, prepare the "Mixed Acid."

  • Slowly add Nitric Acid (1.1 eq) to Sulfuric Acid (1.5 eq) .

    • Note: Adding sulfuric to nitric is also practiced, but mixing externally allows for better heat management before introducing the organic substrate.

    • Target: Maintain mix temp < 20°C.

Phase 2: Controlled Addition
  • Charge the 3-neck flask with 1,2-Dichlorobenzene (1.0 eq) .

  • Cool the substrate to 10-15°C.

  • Transfer the Mixed Acid to the addition funnel.

  • Dropwise Addition: Begin adding the acid mixture to the stirring ODCB.

    • Critical Process Parameter (CPP): Adjust rate so internal temperature does not exceed 55-60°C .

    • Reasoning: Temperatures >60°C significantly increase the rate of dinitration (formation of 1,2-dichloro-4,5-dinitrobenzene).

Phase 3: Reaction & Digestion
  • Once addition is complete, remove the cooling bath.

  • Allow the temperature to rise naturally to 45-50°C.

  • Stir for 2–3 hours.

  • Validation Point: Check reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 9:1). The starting material (ODCB) spot should disappear.

Phase 4: Quench & Workup
  • Pour the reaction mixture slowly onto crushed ice (~500g per mole of substrate) with vigorous stirring.

  • Allow the organic layer (heavy, oily yellow/brown) to settle.

  • Decant the aqueous acid layer (Waste Stream: Acidic).

  • Wash the organic layer with:

    • 3x Water (to remove bulk acid).

    • 1x 10% NaOH or

      
       (to remove phenolic byproducts and residual acid).
      
    • 1x Brine (to dry).

Process Workflow Diagram

Workflow Start Start: Charge ODCB Cool to 15°C Addition Controlled Addition (Maintain T < 60°C) Start->Addition AcidPrep Prepare Mixed Acid (HNO3 + H2SO4) AcidPrep->Addition Reaction Digestion (2-3 Hours @ 50°C) Addition->Reaction Quench Quench on Ice Phase Separation Reaction->Quench Wash Wash: H2O -> NaOH -> Brine Quench->Wash Crude Crude Isomer Mix (Oil/Solid Mix) Wash->Crude Purification Crystallization (Methanol or melt cooling) Crude->Purification

Figure 2: Operational workflow emphasizing temperature control and purification.[2]

Purification & Isolation

The crude product is a mixture of the desired 3,4-isomer (solid) and the 2,3-isomer (liquid/low-melt).

Crystallization Protocol[3][4]
  • Solvent Selection: Methanol or Ethanol (approx 1-2 mL per gram of crude).

  • Dissolve the crude mixture in boiling alcohol.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, then chill to 0-5°C.

  • Filtration: The 3,4-dichloronitrobenzene will crystallize out as pale yellow needles.

  • Wash: Wash the filter cake with cold methanol.

  • Filtrate: The filtrate contains the 2,3-isomer and uncrystallized 3,4-isomer.

Alternative Industrial Method: Fractional distillation can be used, but boiling points are close, requiring a high reflux ratio. Crystallization is preferred for laboratory purity.

Analytical Validation

  • Physical State: Pale yellow crystalline solid.

  • Melting Point: 42–43°C (Pure 3,4-isomer).

  • 1H NMR (CDCl3):

    • Look for the specific splitting pattern of the 3,4-isomer (doublet for proton at C5, doublet-of-doublets for C6, doublet for C2).

    • The 2,3-isomer will show a different substitution pattern (vicinal coupling).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Dinitration Temperature > 60°C or excess acid.Strictly control addition rate; ensure internal temp monitoring. Reduce HNO3 equivalents.
Low Conversion Stirring inefficiency or wet acid.Use mechanical stirring; ensure H2SO4 is 98% (water stops the reaction).
Oily Product (No Solid) High content of 2,3-isomer.Recrystallize again; seed with pure 3,4-isomer crystal if available.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Ruhoff, J. R. "The Nitration of o-Dichlorobenzene." Journal of the American Chemical Society, vol. 55, no. 8, 1933, pp. 3470–3471.

  • ChemicalBook. "3,4-Dichloronitrobenzene Synthesis and Industrial Methods."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13646, 1,2-Dichloro-4-nitrobenzene."

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. Elsevier, 2017.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

This guide serves as a specialized Technical Support Center for the purification of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 3,4-dichloro- -nitrostyrene ). The content below is structured to ad...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the purification of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 3,4-dichloro-


-nitrostyrene ).

The content below is structured to address specific researcher pain points, moving from standard operating procedures (SOPs) to advanced troubleshooting.

Ticket Subject: Purification Protocol for Crude 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Status: Open Assigned Specialist: Senior Application Scientist

Compound Profile & Physical Specifications

Before beginning purification, verify your target specifications. This data serves as the baseline for purity assessment.

ParameterSpecificationNotes
Common Name 3,4-Dichloro-

-nitrostyrene
The (E)-isomer is the thermodynamic product.
CAS Number 18984-16-2Verify against your specific batch.
Appearance Yellow crystalline needlesCrude material is often orange/brown due to tars.
Melting Point 93–97 °CLower MP indicates significant impurities.
Solubility (Hot) Ethanol, Isopropanol, Acetic AcidIdeal for recrystallization.
Solubility (Cold) Dichloromethane, Ethyl AcetateToo soluble for crystallization; good for extraction.
Insolubility Water, Cold HexaneUsed as anti-solvents.

Core Directive: The "Gold Standard" Recrystallization Protocol

User Question: "What is the most reliable method to purify >50g of crude material without column chromatography?"

Specialist Response: For nitrostyrenes, recrystallization is superior to chromatography because silica gel can sometimes cause partial degradation or isomerization. The Ethanol (EtOH) or Isopropanol (IPA) method is the industry standard for this class of compounds.

The Workflow (Standard Operating Procedure)
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (95% or absolute) or Isopropanol required to dissolve the solid at reflux (~70-80°C).

    • Technical Note: If the solution is dark brown/black, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

  • Slow Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Critical: Rapid cooling traps impurities. Slow cooling promotes the growth of the thermodynamic (E)-isomer lattice.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1-2 hours to maximize yield.

  • Filtration: Filter the yellow needles using vacuum filtration.

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol/hexane (1:1 mix) or pure cold ethanol.

    • Why? This displaces the "mother liquor" containing the oily impurities without redissolving the crystals.

  • Drying: Vacuum dry at 40°C.

Visualization: Purification Logic Flow

RecrystallizationFlow Start Crude 3,4-Dichloro-beta-nitrostyrene Solvent Add Hot EtOH/IPA (Min. Volume) Start->Solvent CheckColor Is solution dark/tarry? Solvent->CheckColor Charcoal Add Activated Charcoal Hot Filter (Celite) CheckColor->Charcoal Yes Cooling Slow Cool to RT Then Ice Bath (0°C) CheckColor->Cooling No Charcoal->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold EtOH Filter->Wash End Pure Yellow Crystals (MP: 93-97°C) Wash->End

Caption: Logical workflow for the purification of nitrostyrene derivatives, integrating impurity removal steps.

Troubleshooting Center (FAQs)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is the most common issue with nitrostyrenes. It occurs when the melting point of the crude mixture is lower than the temperature at which the solvent becomes saturated, often due to high impurity levels (unreacted aldehyde) or cooling too quickly.

Corrective Actions:

  • The "Seeding" Technique: Save a tiny crystal from a previous successful batch (or scratch the glass side with a glass rod). Add the seed crystal when the oil cools to room temperature.

  • Re-heat and Dilute: Re-dissolve the oil by heating. Add a small amount of extra solvent (approx. 10% more). Sometimes the solution is too concentrated, forcing the oil phase out before the crystal lattice can form.

  • Solvent Swap: If ethanol fails, switch to Glacial Acetic Acid .

    • Protocol: Dissolve in minimum hot acetic acid. Slowly add warm water until turbidity just appears. Cool slowly. This is aggressive but effective for stubborn oils.

Issue 2: "The crystals are persistent dark orange, even after washing."

Diagnosis: This indicates conjugated oligomers (Michael addition byproducts) trapped in the crystal lattice.

Corrective Actions:

  • Dual-Solvent Recrystallization:

    • Dissolve in a small amount of Dichloromethane (DCM) (highly soluble).

    • Add Hexane (anti-solvent) dropwise until cloudy.

    • Let stand to crystallize.[1] The non-polar hexane helps precipitate the nitrostyrene while keeping the tarry impurities in the solution.

  • Charcoal Treatment: (As described in the workflow). Do not skip the Celite filtration; fine charcoal dust can contaminate the product.

Issue 3: "How do I confirm I have the (E)-isomer?"

Diagnosis: The Henry reaction generally favors the (E)-isomer (trans) due to steric hindrance, but the (Z)-isomer can form.

Validation Method:

  • 1H NMR Spectroscopy: Check the coupling constant (

    
    ) of the vinylic protons (the double bond hydrogens).
    
    • 
       : Confirms the (E)-isomer  (Trans).
      
    • 
       : Indicates the (Z)-isomer  (Cis).
      
  • Note: Recrystallization naturally enriches the (E)-isomer because it packs better into a crystal lattice than the (Z)-isomer.

Safety & Handling Protocol

Critical Warning: Nitrostyrenes are potent lachrymators (tear agents) and skin irritants.

  • Engineering Controls: All open-vessel operations (filtration, drying transfer) must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves are recommended. If solid contacts skin, wash with PEG-400 (polyethylene glycol) followed by soap and water; water alone may not effectively remove the lipophilic crystals.

  • Waste: Mother liquors contain nitro-compounds and should be segregated into halogenated organic waste streams.

References

  • Sigma-Aldrich. trans-3,4-Dichloro-beta-nitrostyrene Product Specification. (Accessed 2024).[2] Confirms melting point range (93-97°C) and identity.[3] Link

  • Worrall, D. E. (1929).[1] Nitrostyrene. Organic Syntheses, 9, 66. (The foundational text for Henry reaction workup and ethanol recrystallization). Link

  • Abdellattif, M. H., & Mohamed, H. M. (2018).[4][5] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.[4] (Discusses catalyst impact on yield and purity). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimization

Recrystallization methods for trans-3,4-Dichloro-beta-nitrostyrene

Technical Support Center: Purification of trans-3,4-Dichloro- -nitrostyrene Case ID: PUR-DCN-001 Subject: Recrystallization Protocols & Troubleshooting for CAS 18984-16-2 Status: Active Guide Safety Level: HIGH (Sternuta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of trans-3,4-Dichloro- -nitrostyrene

Case ID: PUR-DCN-001 Subject: Recrystallization Protocols & Troubleshooting for CAS 18984-16-2 Status: Active Guide Safety Level: HIGH (Sternutator/Lachrymator)

Executive Summary & Compound Profile

User Warning: trans-3,4-Dichloro-


-nitrostyrene is a potent sternutator  (sneezing agent) and lachrymator. Even trace dust inhalation can cause severe respiratory irritation. All procedures described below must  be performed inside a functioning fume hood.

This guide addresses the purification of crude trans-3,4-dichloro-


-nitrostyrene, typically synthesized via the Henry reaction (condensation of 3,4-dichlorobenzaldehyde with nitromethane). The primary objective is removing unreacted aldehyde, polymerized byproducts, and cis-isomers to achieve a melting point of 93–97 °C  [1].
Physical Properties Table
PropertySpecificationNotes
CAS Number 18984-16-2
Target Melting Point 93–97 °CSharp range indicates high purity [1].
Appearance Yellow NeedlesOrange/Red indicates polymerization.
Solubility (Hot) High: Ethanol, IPA, Toluene
Solubility (Cold) Low: Ethanol, IPAVery Low: Water, Hexane.

Solvent Selection Logic

The choice of solvent dictates the yield and crystal morphology. We recommend Anhydrous Ethanol or Isopropanol (IPA) as the primary solvents.

  • Ethanol (95% or Anhydrous): The industry standard. It offers a steep solubility curve—high solubility at boiling point (78 °C) and very low solubility at freezing temperatures, maximizing recovery [2].

  • Isopropanol (IPA): Useful if the crude material is particularly "oily" or wet. IPA's slightly higher boiling point (82 °C) allows for better dissolution of stubborn tarry impurities, which can then be filtered off while hot.

  • Acetic Acid: Not recommended for final polishing. While useful for bulk precipitation during synthesis, it is difficult to remove completely from the crystal lattice without vacuum drying and can catalyze polymerization if residual acid remains.

Standard Operating Procedure (SOP)

Workflow: Recrystallization from Ethanol[1][2]

Prerequisites:

  • Crude trans-3,4-dichloro-

    
    -nitrostyrene (dry).
    
  • Solvent: Boiling Ethanol (approx. 3–5 mL per gram of solute).

  • Equipment: Hot plate, Erlenmeyer flask, gravity filtration setup (pre-warmed), Buchner funnel.

Step-by-Step Protocol:

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling ethanol. Swirl continuously on a steam bath or hot plate.

    • Technical Note: Add solvent in small increments.[1] The goal is a saturated solution at boiling point.

  • Hot Filtration (Critical): If insoluble specks (dust or polymer) remain, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.

    • Why? Cold funnels will cause premature crystallization, clogging the stem.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 30–60 minutes). Do not disturb the flask.

    • Mechanism:[1][2][3] Rapid cooling traps impurities in the crystal lattice and promotes "oiling out" (liquid-liquid phase separation) rather than nucleation.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour to complete precipitation.

  • Collection: Filter the yellow needles using vacuum filtration.

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol. This displaces the "mother liquor" containing dissolved impurities (aldehydes/oligomers) without redissolving the product.

  • Drying: Dry in a vacuum desiccator or air-dry in a fume hood until constant weight.

Visual Workflow (DOT Diagram)

RecrystallizationWorkflow start Crude 3,4-Dichloro-beta-nitrostyrene solvent Add Boiling Ethanol (Min. Volume) start->solvent dissolve Dissolve at Reflux solvent->dissolve check Insolubles Present? dissolve->check filter Hot Filtration (Pre-warmed funnel) check->filter Yes cool Slow Cool to RT (Undisturbed) check->cool No filter->cool ice Ice Bath (0°C) 1 Hour cool->ice collect Vacuum Filtration ice->collect wash Wash with Cold Ethanol collect->wash dry Dry to Constant Weight wash->dry

Caption: Optimized workflow for ethanol-based recrystallization to maximize purity and yield.

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out"

User Report: "Instead of crystals forming, the solution turned cloudy and a yellow/orange oil separated at the bottom."

  • Diagnosis: This phenomenon occurs when the solution becomes supersaturated at a temperature above the crystal's melting point (in the solvent mixture), or if the cooling is too rapid. It is common with nitrostyrenes containing aldehyde impurities.

  • Corrective Action:

    • Reheat: Bring the mixture back to a boil until the oil redissolves.

    • Dilute: Add a small amount of extra solvent (10-15% more).

    • Seed: As it cools, add a single "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

    • Slow Down: Insulate the flask with a towel to slow the cooling rate.

Issue 2: Persistent Orange/Red Color

User Report: "My crystals are dark orange, not bright yellow."

  • Diagnosis: This indicates contamination with polymerization byproducts or residual catalyst (alkylamines) [3].

  • Corrective Action:

    • Acid Wash: Before recrystallization, wash the crude solid with cold dilute HCl (0.1 M) to remove amine residues.

    • Solvent Switch: Recrystallize from Isopropanol (IPA) instead of ethanol. The higher solubility of the tarry polymers in IPA helps keep them in the mother liquor.

Issue 3: Low Melting Point (<90 °C)

User Report: "The product looks dry, but melts at 85 °C."

  • Diagnosis: Likely contamination with the cis-isomer or unreacted 3,4-dichlorobenzaldehyde.

  • Corrective Action:

    • Trituration: Triturate (grind under solvent) the solid with cold hexane. The non-polar aldehyde is soluble in hexane, while the nitrostyrene is not. Filter and re-dry.

    • Repeat: Perform a second recrystallization. Purity increases exponentially with each pass.

Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting problem Identify Issue oil Product Oils Out problem->oil color Dark Orange/Red problem->color mp Low Melting Point problem->mp sol_oil 1. Reheat to boil 2. Add 10% more solvent 3. Seed crystal oil->sol_oil sol_color 1. Wash crude with dilute HCl 2. Recrystallize from IPA color->sol_color sol_mp 1. Triturate with Hexane (Removes aldehyde) 2. Recrystallize again mp->sol_mp

Caption: Decision matrix for resolving common purification failures.

References

  • Worrall, D. E. (1929).[4] Nitrostyrene. Organic Syntheses, 9, 66. (Standard protocol for nitrostyrene purification via Ethanol). Retrieved from [Link]

  • Gallagher, T., et al. (2025). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products. ResearchGate. (Impurity profiling in nitrostyrene synthesis). Retrieved from [Link]

Sources

Troubleshooting

Improving the yield of the Henry reaction for substituted benzaldehydes

Topic: Improving Yields for Substituted Benzaldehydes Audience: Senior Researchers & Process Chemists Diagnostic Framework: Why is your yield low? Before altering your protocol, you must diagnose the specific failure mod...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yields for Substituted Benzaldehydes Audience: Senior Researchers & Process Chemists

Diagnostic Framework: Why is your yield low?

Before altering your protocol, you must diagnose the specific failure mode. The Henry reaction (nitroaldol) is an equilibrium process sensitive to the electronic nature of the benzaldehyde substituent.

The Central Dogma of Henry Reactivity:

  • Electron-Withdrawing Groups (EWGs) (e.g.,

    
    ): Increase electrophilicity of the carbonyl carbon. Reaction is fast, but prone to Cannizzaro  side reactions if the base is too strong.
    
  • Electron-Donating Groups (EDGs) (e.g.,

    
    ): Decrease electrophilicity.[1] Reaction is sluggish; the Retro-Henry  (reverse) reaction often dominates, leading to poor conversion.
    
Visualizing the Reaction Network

The following diagram illustrates the competitive pathways determining your yield.

HenryReactionNetwork Aldehyde Substituted Benzaldehyde Nitronate Nitronate Intermediate Aldehyde->Nitronate + Base Cannizzaro Cannizzaro Byproducts Aldehyde->Cannizzaro Strong Base (NaOH/KOH) Nitroalkane Nitroalkane Nitroalkane->Nitronate Deprotonation Product β-Nitroalcohol (Target) Nitronate->Product C-C Bond Formation Product->Nitronate Retro-Henry (Reversible) Nitroalkene Nitroalkene (Dehydration Product) Product->Nitroalkene - H2O (Acidic/Heat)

Figure 1: The Competitive Landscape. Note that the Retro-Henry pathway (dashed red) is the primary yield killer for electron-rich aldehydes.

Troubleshooting Guides (Q&A)
Scenario A: The "Stalled" Reaction (Electron-Rich Substrates)

User Question: I am trying to react p-anisaldehyde (4-methoxybenzaldehyde) with nitromethane using NaOH in Ethanol. The reaction stalls at 40% conversion even after 48 hours. How do I push it to completion?

Technical Analysis: The methoxy group is a strong EDG, deactivating the carbonyl. The equilibrium constant (


) is low. Furthermore, NaOH is a nucleophilic base that generates water, promoting the reverse reaction.

Solution Protocol:

  • Switch to a Non-Nucleophilic Base: Replace NaOH with TMG (1,1,3,3-Tetramethylguanidine) or DBU . These bases are strong enough to deprotonate nitromethane (

    
    ) but do not attack the carbonyl directly.
    
  • Solvent-Free Conditions (High Concentration): Le Chatelier’s principle dictates that higher concentration favors the bimolecular forward reaction.

  • Lewis Acid Activation: Add a Lewis acid to activate the carbonyl oxygen, making it more susceptible to attack despite the EDG deactivation.

Recommended Adjustment:

Use 10 mol% Cu(OAc)₂ + 10 mol% Ligand (e.g., amino-alcohol) in Ethanol. The Copper acts as a Lewis acid to activate the aldehyde, while the acetate acts as a mild base. This "dual activation" is critical for deactivated substrates [2].

Scenario B: The "Cannizzaro" Nightmare (Electron-Poor Substrates)

User Question: My substrate is 4-nitrobenzaldehyde. I’m getting the product, but also significant amounts of 4-nitrobenzyl alcohol and 4-nitrobenzoic acid. My yield is crashing.

Technical Analysis: You are witnessing the Cannizzaro Reaction .[2][3] The highly electrophilic aldehyde is being attacked by the hydroxide base (from NaOH/KOH) rather than the nitronate. This disproportionation consumes your starting material irreversibly [5].

Solution Protocol:

  • Eliminate Hydroxide: You must stop using hydroxide bases (NaOH, KOH).

  • Use a Heterogeneous Catalyst: Switch to Amberlyst A-21 or Basic Alumina . These solid bases provide the basicity required for nitronate formation but sterically hinder the Cannizzaro pathway.

  • Control Stoichiometry: Ensure the nitroalkane is in excess (3-5 equivalents). This ensures the concentration of nitronate anions outcompetes the base for the aldehyde.

Scenario C: Unwanted Dehydration

User Question: I want the


-nitroalcohol, but I keep isolating the nitrostyrene (alkene). How do I stop the dehydration?

Technical Analysis: Dehydration is thermodynamically favored at high temperatures or in the presence of acidic protons. The


-nitroalcohol contains an acidic proton at the 

-position relative to the nitro group, making elimination easy (

mechanism).

Solution Protocol:

  • Temperature Control: Conduct the reaction at 0°C to 10°C . Dehydration usually requires heat (>50°C).

  • Quench pH: Neutralize the reaction mixture immediately upon completion with mild acid (acetic acid) to pH 6-7 before workup. Prolonged exposure to base during workup promotes elimination.

Optimized Experimental Protocols
Method A: The "Green" High-Yield Protocol (General Purpose)

Best for: Standard benzaldehydes, avoiding toxic solvents. Reference Grounding: Solid base catalysis reduces salt formation and side reactions [1].

ParameterSpecification
Catalyst Imidazole (30 mol%)
Solvent None (Solvent-Free / Grinding)
Stoichiometry 1.0 eq Aldehyde : 5.0 eq Nitroalkane
Conditions Room Temperature, 20-30 mins grinding

Step-by-Step:

  • Weigh 1.0 mmol of substituted benzaldehyde and 0.35 mmol of Imidazole into a mortar.

  • Add 5.0 mmol of nitromethane.

  • Grind the mixture vigorously with a pestle for 20 minutes. The mixture will initially be a paste and may liquefy (eutectic formation).

  • TLC Check: Monitor disappearance of aldehyde.

  • Workup: Dilute with EtOAc, wash with water (to remove imidazole), dry over

    
    , and concentrate.
    
Method B: The "Difficult Substrate" Protocol (Deactivated Aldehydes)

Best for: Electron-rich aldehydes (e.g., -OMe, -OH) or when high enantioselectivity is required. Reference Grounding: Cu(OAc)₂ systems provide dual activation (Lewis Acid/Base) [2, 4].

ParameterSpecification
Catalyst Cu(OAc)₂[4]·H₂O (10 mol%) + Ligand (12 mol%)
Solvent Ethanol (Absolute)
Stoichiometry 1.0 eq Aldehyde : 10.0 eq Nitroalkane
Time 24 - 48 Hours

Step-by-Step:

  • Dissolve Cu(OAc)₂·H₂O (0.1 mmol) and the ligand (e.g., chiral amino alcohol for asymmetric, or simple diamine for racemic) in 2 mL Ethanol. Stir for 1 hour to form the complex.

  • Add the nitroalkane (10 mmol) and stir for 30 minutes. Note: The solution usually turns deep blue/green.

  • Add the substituted benzaldehyde (1.0 mmol).

  • Stir at Room Temperature . Do not heat (prevents Retro-Henry).

  • Quench: Filter through a short pad of silica gel to remove the copper catalyst.

  • Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).

Decision Logic for Optimization

Use this flow to select the correct modification for your specific substrate.

OptimizationLogic Start Start: Low Yield? CheckSubstrate Analyze Substituent (R) Start->CheckSubstrate IsEWG Is R Electron Withdrawing? (-NO2, -Cl, -CN) CheckSubstrate->IsEWG IsEDG Is R Electron Donating? (-OMe, -OH, -Alkyl) CheckSubstrate->IsEDG CannizzaroCheck Check for Cannizzaro Products (Acid/Alcohol mix) IsEWG->CannizzaroCheck RetroCheck Check for Unreacted Aldehyde (Equilibrium Issue) IsEDG->RetroCheck Sol1 Fix: Switch to Solid Base (Amberlyst/Alumina) CannizzaroCheck->Sol1 Yes Sol2 Fix: Cu-Catalyzed Protocol (Lewis Acid Activation) RetroCheck->Sol2 High Purity Required Sol3 Fix: Increase Concentration (Solvent-Free) RetroCheck->Sol3 Green/Scale-up

Figure 2: Troubleshooting Decision Tree for Substituted Benzaldehydes.

References
  • Abdellattif, M. & Mohamed, H. (2018).[5] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.[5]

  • Panda, G. et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.[4] Molecules, 26(19), 6082.

  • Palomo, C. et al. (2005). Asymmetric Organocatalyzed Henry Reactions. European Journal of Organic Chemistry.

  • Barman, P. et al. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Synthetic Communications.

  • Cannizzaro Reaction Mechanism . Byju's Chemistry.

Sources

Optimization

Technical Support: Synthesis &amp; Purification of 1,2-dichloro-4-(2-nitrovinyl)benzene

-nitrostyrene) CAS: 18984-16-2 (Generic for -nitrostyrenes varies; specific derivative ID required)[1] Executive Summary & Reaction Landscape This guide addresses the synthesis of 1,2-dichloro-4-(2-nitrovinyl)benzene via...

Author: BenchChem Technical Support Team. Date: February 2026


-nitrostyrene)
CAS:  18984-16-2 (Generic for 

-nitrostyrenes varies; specific derivative ID required)[1]

Executive Summary & Reaction Landscape

This guide addresses the synthesis of 1,2-dichloro-4-(2-nitrovinyl)benzene via the Henry Reaction (nitroaldol condensation).[1] While the reaction between 3,4-dichlorobenzaldehyde and nitromethane is generally robust, the electron-withdrawing nature of the chlorine substituents and the reactivity of the nitrovinyl group create specific pathways for side-product formation.

The primary synthetic challenge is not conversion, but selectivity against Michael addition and polymerization.[1]

Reaction Pathway & Side Product Map

The following diagram illustrates the "Danger Zones" where side products are generated during the synthesis.

ReactionLandscape Aldehyde 3,4-Dichlorobenzaldehyde (Starting Material) Nitroalcohol Intermediate: β-Nitroalcohol Aldehyde->Nitroalcohol + CH3NO2 (Base Cat.) Nitromethane Nitromethane (Reagent) Nitromethane->Nitroalcohol Product TARGET: 3,4-Dichloro-β-nitrostyrene Nitroalcohol->Product - H2O (Dehydration) Nitrile SIDE PRODUCT C: Benzonitrile Derivative (Overheating) Nitroalcohol->Nitrile High T (-2 H2O) MichaelAdduct SIDE PRODUCT A: 1,3-Dinitro Compound (Michael Adduct) Product->MichaelAdduct + Excess CH3NO2 (Base present) Polymer SIDE PRODUCT B: Polymer/Gum (Insoluble) Product->Polymer Heat/Base (Polymerization)

Figure 1: Mechanistic pathway highlighting the critical dehydration step and the three primary diversion routes leading to impurities.[1]

Troubleshooting Guide: Diagnosing Impurities

Issue 1: The "Wet" Solid (Incomplete Dehydration)

Symptom: The product has a lower melting point than literature values (typically < 90°C) and shows a broad peak in IR around 3400 cm⁻¹ (OH stretch).[1] Technical Cause: The intermediate 1-(3,4-dichlorophenyl)-2-nitroethanol failed to dehydrate completely.[1] This is common when using weak bases (ammonium acetate) at insufficient temperatures or reaction times.[1] Corrective Action:

  • Reflux Extension: If the reaction is still running, increase reflux time by 1-2 hours.

  • Acid Catalyst: If isolated, redissolve the crude solid in acetic acid and add a catalytic amount of iodine or p-toluenesulfonic acid (pTSA) and reflux for 30 minutes to force water elimination.[1]

Issue 2: The "Overweight" Yield (Michael Addition)

Symptom: The isolated yield is >100%, and the NMR shows complex aliphatic multiplets between 4.5–5.0 ppm. Technical Cause: Formation of 1,3-dinitro-2-(3,4-dichlorophenyl)propane .[1] The target nitrostyrene is a strong Michael acceptor.[1] If excess nitromethane is present with a base after the styrene is formed, a second molecule of nitromethane adds to the double bond. Corrective Action:

  • Stoichiometry Control: Do not exceed 1.1 - 1.2 equivalents of nitromethane relative to the aldehyde.

  • Purification: This impurity is difficult to remove by simple recrystallization.[1] Flash chromatography (Silica gel, Hexane/EtOAc) is often required.[1]

Issue 3: The "Insoluble Gum" (Polymerization)

Symptom: The reaction mixture turns dark brown/black and deposits a sticky tar that is insoluble in ethanol or acetic acid.[1] Technical Cause: Anionic polymerization initiated by the base catalyst.[1] Nitrostyrenes are electron-deficient monomers susceptible to chain growth in basic media, especially at high concentrations.[1] Corrective Action:

  • Dilution: Ensure the solvent volume (usually acetic acid) is sufficient (at least 3-5 mL per gram of aldehyde).[1]

  • Temperature Cap: Do not exceed 100°C if using strong amine catalysts.

  • Quench: Pour the reaction mixture into ice water immediately upon completion to stop polymerization.

Comparative Data: Impurity Profile

Impurity TypeChemical Structure DescriptionDetection (TLC/NMR)Removal Strategy

-Nitroalcohol
Hydroxyl group on benzylic carbonTLC: Lower Rf than product.NMR: CH-OH doublet (~5.4 ppm).[1]Recrystallization (Ethanol) or Acidic Dehydration.[1][2]
Michael Adduct Propane chain with two nitro groupsTLC: Similar Rf to product (streaks).NMR: Loss of alkene protons; complex aliphatic region.[1]Column Chromatography; difficult to recrystallize.[1]
Benzonitrile Cyano group replaces nitrovinylIR: Sharp peak ~2220 cm⁻¹.NMR: Missing vinyl protons.[1]Recrystallization (Selectively soluble in non-polar solvents).[1]
(Z)-Isomer Cis-arrangement of Nitro/PhenylNMR: Coupling constant

Hz (vs

Hz for E-isomer).[1]
Thermodynamic equilibration (Reflux in EtOH usually converts Z to E).[1]

Optimized Experimental Protocol

This protocol utilizes the Ammonium Acetate/Acetic Acid method, optimized to minimize Michael addition and polymerization.

Materials
  • 3,4-Dichlorobenzaldehyde (1.0 eq)[1]

  • Nitromethane (1.1 eq) — Strict control to prevent Michael addition

  • Ammonium Acetate (0.4 eq)[1]

  • Glacial Acetic Acid (5 mL per g of aldehyde)[1]

Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the aldehyde and nitromethane to the acetic acid. Stir until dissolved.

  • Catalysis: Add ammonium acetate.

  • Reaction: Heat to 90–100°C (gentle reflux). Monitor by TLC every 30 minutes.

    • Critical Checkpoint: The reaction typically completes in 2–4 hours.[1] Do not over-reflux to avoid tar formation.[1]

  • Workup: Cool the mixture to room temperature. Slowly pour the solution into a beaker containing crushed ice (10x volume of reaction mix) with vigorous stirring.

  • Isolation: The product should precipitate as a yellow solid. Filter via vacuum filtration.[1][3][4] Wash with cold water (3x) to remove acetic acid and ammonium salts.[1]

  • Purification: Recrystallize from hot Ethanol or Methanol .

    • Note: If the crude is oily, dissolve in a minimum amount of hot ethanol and let it stand at -20°C overnight.

Decision Tree: Post-Reaction Analysis

TroubleshootingTree Start Analyze Crude Product (NMR / TLC / Melting Point) Q1 Is the product a solid? Start->Q1 SolidYes Yes Q1->SolidYes Solid SolidNo No (Oil/Gum) Q1->SolidNo Oil Q2 Is the MP sharp & >90°C? MPYes Yes Q2->MPYes MPNo No (Broad/Low) Q2->MPNo SolidYes->Q2 ActionOil Check NMR for -OH. If present: Re-dehydrate. If absent: Recrystallize (EtOH @ -20°C). SolidNo->ActionOil ResultPure High Purity Product (Proceed to next step) MPYes->ResultPure ActionImpure Check NMR for Aliphatics. If present: Michael Adduct (Column Chrom). If absent: Wet/Salts (Wash H2O/Recryst). MPNo->ActionImpure

Figure 2: Logic flow for assessing product purity and determining the necessary purification steps.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of Ammonium Acetate? A: Yes, but with caution. NaOH promotes a faster reaction but significantly increases the risk of Cannizzaro reaction (oxidizing the aldehyde to benzoic acid) and polymerization .[1] If using NaOH, you must acidify the reaction mixture (HCl) immediately after the nitroalcohol formation to drive dehydration.[1] The ammonium acetate method is buffered and generally cleaner for substituted benzaldehydes.[1]

Q: My product is bright yellow. Is this normal? A: Yes. Conjugated nitrostyrenes are typically yellow crystalline solids due to the extended


-conjugation between the aromatic ring and the nitro group. If it turns orange or brown, it indicates oxidation or polymerization.[1]

Q: How do I store the purified compound? A: Store in a dark, cool place (fridge/freezer). Nitrostyrenes are light-sensitive and can slowly polymerize or degrade upon UV exposure.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Henry Reaction conditions).

  • Ballini, R., & Petrini, M. (2004).[1] Recent synthetic developments in the nitroaldol Henry reaction. Tetrahedron, 60(5), 1017-1047.[1] (Review of mechanisms and side products). [1]

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Detailed protocols on substituted nitrostyrene synthesis). [1]

  • Alvarez-Builla, J., et al. (2011).[1] Modern Methods in Synthesis of Bioactive Molecules. Wiley-VCH.[1] (Discusses Michael addition side reactions in nitroalkene synthesis).

Sources

Troubleshooting

How to avoid polymerization of beta-nitrostyrenes during synthesis

Executive Summary Beta-nitrostyrenes are valuable intermediates in the synthesis of pharmaceuticals (e.g., phenethylamines) and agrochemicals.[1][2] However, they are notoriously prone to anionic polymerization and heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-nitrostyrenes are valuable intermediates in the synthesis of pharmaceuticals (e.g., phenethylamines) and agrochemicals.[1][2] However, they are notoriously prone to anionic polymerization and hetero-Michael additions during synthesis and purification.[1][2] This instability often results in the formation of intractable "tars" or oils rather than crystalline products.

This guide addresses the root causes of this polymerization—primarily uncontrolled basicity and thermal stress —and provides validated protocols to ensure high-yield isolation of monomeric beta-nitrostyrenes.[2]

Troubleshooting & FAQs

Q1: My reaction mixture turned into a dark, viscous "tar" upon heating. What happened?

Diagnosis: You likely triggered anionic polymerization .[2] Mechanism: Beta-nitrostyrenes are highly electron-deficient alkenes.[2] In the presence of even trace amounts of base (catalyst) at high temperatures, the nitro-group stabilizes a carbanion intermediate that attacks another molecule of nitrostyrene, initiating a chain reaction. Solution:

  • Switch Catalysts: If using strong bases (NaOH/KOH), switch to a buffered system like ammonium acetate in glacial acetic acid .[1][2] The acetic acid neutralizes the intermediate nitronate species, preventing chain propagation.

  • Temperature Control: Do not exceed 80-90°C for prolonged periods. If using microwave synthesis, limit irradiation to <5 minutes.

Q2: I followed the NaOH method, but during workup, I obtained a red oil that wouldn't crystallize.

Diagnosis: Improper quenching (Reverse Addition). Causality: If you added acid to the alkaline reaction mixture, the pH dropped slowly. As it passed through neutral/slightly basic pH zones, the high local concentration of nitrostyrene and base facilitated rapid polymerization and side reactions (Michael additions of water/alcohol). Corrective Action: Always use "Inverse Addition." Pour the alkaline reaction mixture slowly into a large excess of cold, stirred acid. This ensures the product instantly encounters a low-pH environment, protonating the nitronate immediately and precipitating the monomer.

Q3: Can I purify my crude beta-nitrostyrene by vacuum distillation?

Diagnosis: High Risk. Reasoning: Beta-nitrostyrenes are thermally unstable.[2] Even under high vacuum, the pot temperature required for distillation often exceeds the polymerization threshold (approx. 100°C+ depending on substitution). Distillation frequently results in a violent exotherm or a pot full of polymer.[2] Recommendation: Recrystallization is mandatory. Use boiling ethanol, methanol, or isopropanol.[1] These solvents effectively remove the "oily" oligomers which remain in the mother liquor upon cooling.

Q4: Should I add a radical inhibitor like BHT to the reaction?

Diagnosis: Ineffective. Scientific Context: Beta-nitrostyrene itself acts as a potent radical inhibitor (it traps free radicals, releasing NO₂).[1] Therefore, its primary mode of self-polymerization is anionic , not radical.[1][2] Adding BHT will not stop base-catalyzed polymerization.[2] Solution: Focus on pH control (keeping the system acidic/neutral during workup) rather than radical scavenging.[2]

Mechanistic Visualization

The following diagram illustrates the competition between the desired Henry condensation and the undesired anionic polymerization pathway.

G Start Benzaldehyde + Nitromethane Intermediate Nitroaldol Intermediate (Nitronate) Start->Intermediate Base Catalyst Product Beta-Nitrostyrene (Monomer) Intermediate->Product Dehydration (-H2O) Polymer Poly(nitrostyrene) (Tar/Gum) Intermediate->Polymer Side Reaction Product->Polymer Excess Base High Temp (Anionic Initiation) Control PREVENTION: 1. Acidic Solvent (GAA) 2. Inverse Quench Control->Product Promotes Control->Polymer Inhibits

Validated Experimental Protocols

Method A: The "Buffered" Ammonium Acetate Protocol (Recommended)

Best for: High yield, minimizing polymerization, and general laboratory scale.[1]

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)[1][2]

  • Nitromethane (1.5 - 5.0 equiv)[1][2]

  • Ammonium Acetate (0.5 - 1.0 equiv)[1][2]

  • Solvent: Glacial Acetic Acid (GAA)[1][2]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of aldehyde in Glacial Acetic Acid (approx. 3-5 mL per gram of aldehyde).

  • Addition: Add 1.5 equiv of Nitromethane and 0.5 equiv of Ammonium Acetate.

    • Note: The acetic acid acts as a solvent and buffers the basicity of the ammonia released, suppressing polymerization.

  • Reflux: Attach a reflux condenser. Heat the mixture to 80-90°C (gentle reflux) for 2-4 hours . Monitor via TLC.

    • Critical: Do not overheat.[2] Darkening of the solution indicates oligomer formation.

  • Workup (The Stop Condition):

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 5x the reaction volume).

    • Vigorous stirring is essential.[2] The product should precipitate as a yellow/orange solid.[2]

  • Purification: Filter the solid. Wash with cold water to remove acid traces.[2] Recrystallize from hot Ethanol (95%) .

Method B: Low-Temperature NaOH Protocol (Specific Use)

Best for: Substrates sensitive to acid or heat, but requires strict temperature control.[1][2]

Reagents:

  • Benzaldehyde (1.0 equiv)[1][2]

  • Nitromethane (1.0 equiv)[1][2]

  • Methanol (Solvent)[1][2][3]

  • NaOH (aq) (1.05 equiv)[1][2]

  • Quench: HCl (conc)[1][2][3][4]

Protocol:

  • Setup: Dissolve aldehyde and nitromethane in methanol. Cool to -10°C (Ice/Salt bath).

  • Addition: Add aqueous NaOH dropwise .

    • Critical: Maintain internal temperature below 10°C .[2][5] Higher temps cause immediate polymerization.[2]

  • Reaction: Stir for 15-30 mins. A bulky white precipitate (the sodium salt of the nitroaldol) will form.

  • The "Inverse Addition" Quench (CRITICAL):

    • Prepare a separate beaker with excess HCl (conc) mixed with ice.[1][2]

    • Pour the alkaline reaction slurry INTO the acid.

    • Never pour the acid into the reaction flask.

  • Isolation: The yellow nitrostyrene precipitates immediately.[2][4] Filter, wash with water, and recrystallize.[1][3][5]

Comparative Data: Catalyst Impact on Polymerization

ParameterAmmonium Acetate / GAANaOH / Methanoln-Butylamine (Neat)
Reaction pH Buffered (Acidic)Highly BasicBasic
Polymerization Risk Low High (if temp >10°C)Medium/High
Primary Byproduct Traces of NitroaldolRed Oily OligomersMichael Adducts
Yield (Typical) 85-95%60-80%50-70%
Workup Safety High (Pour into water)Low (Requires acid quench)Medium

References

  • Worrall, D. E. (1929).[1][2] "Nitrostyrene".[2][6][3][5][7][8][9][10][11] Organic Syntheses, 9, 66.

    • Establishes the foundational NaOH protocol and the critical acid quench method.
  • Gairaud, C. B., & Lappin, G. R. (1953).[1][2] "The Synthesis of Nitrostyrenes". Journal of Organic Chemistry, 18(1), 1-3.[1][2] [1][2]

    • Validates the Ammonium Acetate/Acetic Acid method as a superior alternative for avoiding polymeriz
  • Alizadeh, A., et al. (2011).[1][2] "One-pot synthesis of β-nitrostyrenes". Tetrahedron, 67(1), 1-20.[1][2]

    • Review of modern catalytic methods and solvent effects on yield.
  • BenchChem Technical Repository. (2025). "How to avoid tar formation in nitrostyrene synthesis".

    • Technical support documentation regarding "tar" composition and anionic polymerization p

Sources

Optimization

Optimizing reaction conditions for Michael additions to nitroalkenes

Status: Operational Operator: Senior Application Scientist Subject: Optimization & Troubleshooting of Conjugate Additions to Nitroalkenes Core Directive & System Overview Welcome to the technical support hub for Michael...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Optimization & Troubleshooting of Conjugate Additions to Nitroalkenes

Core Directive & System Overview

Welcome to the technical support hub for Michael additions involving nitroalkenes. This reaction class is a cornerstone of organic synthesis, providing direct access to


-nitro carbonyls—versatile precursors for pyrrolidines, amino acids, and complex alkaloids.

However, nitroalkenes are "promiscuous" electrophiles. They are prone to polymerization under basic conditions and susceptible to retro-Michael reactions that erode stereochemistry. This guide treats the reaction as a system of competing rates: Nucleophilic Attack (


) vs. Polymerization (

) vs. Retro-Addition (

)
.
Catalyst Selection & System Setup

Before troubleshooting, ensure your "hardware" (catalyst system) matches your "software" (substrate class).

System Architecture: Organocatalysis vs. Metal Catalysis
FeatureBifunctional Thioureas (e.g., Takemoto) Aminocatalysis (e.g., Proline/Jørgensen) Lewis Acid Catalysis (e.g., Zn, Cu)
Primary Mechanism H-bond activation (Nitro) + Base activation (Nu)Enamine formation (Donor activation)LUMO lowering (Nitro coordination)
Best Nucleophiles Malonates, Ketoesters, 1,3-DicarbonylsAldehydes, KetonesSilyl enol ethers, Heterocycles
Solvent Preference Non-polar (Toluene, DCM) to max H-bondsCHCl3, Toluene, sometimes Water/EtOHTHF, Toluene
Common Failure Catalyst self-aggregation at high conc.Product inhibition (hydrolysis step)Background reaction (uncatalyzed)
Visual Troubleshooting Assistant

Use the following logic flow to diagnose your specific issue.

MichaelTroubleshooting Start Start: Identify Symptom Issue1 Black Tar / Polymerization Start->Issue1 Issue2 No Conversion / Slow Rate Start->Issue2 Issue3 Low ee / dr Erosion Start->Issue3 Sol1 Action: Lower Base Strength Check Nitroalkene Purity Issue1->Sol1 Base pKa > 12? Sol2 Action: Check Sterics Add Acid Co-catalyst Issue2->Sol2 Enamine pathway? Sol3 Action: Lower Temp Switch Solvent (Non-polar) Issue3->Sol3 Kinetic Control Retro Diagnosis: Retro-Michael (Thermodynamic Control) Issue3->Retro dr drops over time Retro->Sol3 Stop reaction earlier

Figure 1: Diagnostic logic flow for common Michael addition failures. Blue = Start, Red = Critical Failure, Yellow = Kinetic Issue, Green = Stereochemical Issue.

Detailed Troubleshooting & FAQs
Scenario A: "My reaction mixture turned into black tar."

Diagnosis: Anionic Polymerization. Nitroalkenes are potent Michael acceptors but also susceptible to polymerization initiated by strong bases. If the deprotonated nucleophile is too basic, or if you use a stoichiometric base (like NaH or KOtBu), the nitronate intermediate attacks another molecule of nitroalkene rather than protonating.

  • Fix 1 (The "Soft" Base): Switch to a mild base. If using metal catalysis, use amine bases (TEA, DIPEA). If using organocatalysis, the catalyst's internal base (tertiary amine) is usually sufficient.

  • Fix 2 (Slow Addition): Add the nitroalkene slowly to the solution of the nucleophile/catalyst. This keeps the concentration of the electrophile low relative to the nucleophile.

Scenario B: "I have good conversion, but the diastereoselectivity (dr) drops over time."

Diagnosis: The Retro-Michael Trap (Thermodynamic Control). The Michael addition to nitroalkenes is reversible. The syn-product is often the kinetic product, while the anti-product (or starting material) might be favored thermodynamically.

  • The Mechanism: The product contains an acidic proton

    
     to the nitro group. Basic catalysts can deprotonate this, leading to retro-addition or epimerization.
    
  • Fix: Monitor the reaction closely by HPLC/NMR. Quench immediately upon maximum conversion. Do not leave these reactions stirring overnight "just to be safe." Lowering the temperature (e.g., -20°C to 0°C) often suppresses the reverse reaction.

Scenario C: "My enantioselectivity (ee) is lower than reported in literature."

Diagnosis: Solvent Interference or Catalyst Aggregation. H-bonding catalysts (Takemoto, Jacobsen) rely on precise dual activation.[1] Polar solvents (DMSO, MeOH) compete for these H-bonds, effectively "blinding" the catalyst.

  • Data Table: Solvent Effects on Takemoto Catalyst System

SolventDielectric ConstantImpact on RateImpact on eeRecommendation
Toluene 2.38ModerateHigh Preferred (Promotes tight ion pairing)
DCM 8.93HighModerateGood alternative for solubility
THF 7.58ModerateLowAvoid (Competes for H-bonds)
DMSO 46.7HighVery Low Do Not Use
Mechanistic Insight: The Bifunctional Advantage

Understanding why you are adding reagents helps prevent errors. Below is the activation mode for the Takemoto thiourea catalyst, the industry standard for adding malonates to nitroalkenes.

TakemotoMechanism Cat Thiourea Catalyst (Bifunctional) Complex Ternary Complex (Transition State) Cat->Complex Self-Assembly Nitro Nitroalkene Nitro->Complex H-Bond Activation (Thiourea moiety) Nuc Nucleophile (Malonate) Nuc->Complex Deprotonation (Amine moiety) Product Michael Adduct Complex->Product C-C Bond Formation Stereocontrolled Product->Cat Catalyst Turnover

Figure 2: Dual activation mode. The thiourea moiety (H-bond donor) lowers the LUMO of the nitroalkene, while the amine moiety (Base) raises the HOMO of the nucleophile.

Validated Experimental Protocols
Protocol A: Organocatalytic Addition (Takemoto Type)

Best for: 1,3-dicarbonyls, ketoesters.

  • Preparation: In a flame-dried vial, dissolve the Thiourea Catalyst (10 mol%) and Nitroalkene (1.0 equiv, e.g., 0.5 mmol) in anhydrous Toluene (1.5 mL).

  • Initiation: Add the Nucleophile (e.g., diethyl malonate, 1.2 equiv) in one portion at room temperature.

    • Note: If the reaction is exothermic or scale is >1g, cool to 0°C before addition.

  • Monitoring: Stir at RT. Monitor by TLC/NMR. Typical time: 2–24 hours.

    • Checkpoint: If conversion stalls at 50%, add 5 mol% more catalyst. Do not add heat.

  • Quench: Dilute with EtOAc, wash with 1N HCl (to remove catalyst) and Brine.

  • Purification: Flash chromatography. Warning: Nitro compounds can degrade on silica; use a short column or deactivate silica with 1% Et3N.

Protocol B: Enamine Catalysis (Hayashi-Jørgensen Type)

Best for: Aldehydes.[2]

  • Preparation: Dissolve Diphenylprolinol silyl ether (10–20 mol%) and Nitroalkene (1.0 equiv) in Toluene or CHCl3 .

  • Additive: Add Benzoic Acid (10–20 mol%).

    • Why? The acid accelerates the hydrolysis of the iminium intermediate, facilitating catalyst turnover. Without it, the reaction may stall.

  • Addition: Add the Aldehyde (2.0 equiv).

  • Temperature: Often run at 0°C or RT to maximize ee.

  • Workup: Direct reduction (NaBH4/MeOH) is often performed in situ to isolate the stable alcohol, as the

    
    -nitro aldehyde can be unstable.
    
References & Authority
  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[3]

    • Core reference for the bifunctional thiourea mechanism and toluene solvent effects.

  • Hayashi, Y., et al. (2005). High Enantioselective Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Diphenylprolinol Silyl Ether. Angewandte Chemie International Edition.

    • Establishes the standard for aldehyde enamine catalysis.

  • Ravasio, B., et al. (2025). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO.

    • Provides thermodynamic data on the reversibility (retro-Michael) issues.

  • Shim, J.H., et al. (2025).[4] Organocatalysis for the Asymmetric Michael Addition of Cycloketones. MDPI.[4]

    • Recent updates on steric hindrance and cycloketone troubleshooting.

  • Pellissier, H. (2021).[5] Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI.[4]

    • Comprehensive review of solvent effects and green chemistry variations (water).

Sources

Troubleshooting

Challenges in the reduction of the nitro group in 1,2-dichloro-4-(2-nitrovinyl)benzene

Subject: Optimization and Troubleshooting for the Reduction of Halogenated Nitrostyrenes Applicable Substrate: 1,2-dichloro-4-(2-nitrovinyl)benzene (Synonyms: 3,4-dichloro- -nitrostyrene) Target Product: 3,4-dichlorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting for the Reduction of Halogenated Nitrostyrenes Applicable Substrate: 1,2-dichloro-4-(2-nitrovinyl)benzene (Synonyms: 3,4-dichloro-


-nitrostyrene)
Target Product:  3,4-dichlorophenethylamine (or derivatives)

Executive Summary

You are likely engaging in the synthesis of a halogenated phenethylamine scaffold. The reduction of 1,2-dichloro-4-(2-nitrovinyl)benzene presents a classic "chemoselectivity paradox" in organic synthesis:

  • The Nitro/Alkene Challenge: You must reduce the conjugated nitroalkene system (

    
    -unsaturated nitro group) completely to the amine.
    
  • The Halogen Challenge: You must preserve the aryl chloride bonds, which are highly susceptible to oxidative addition (dehalogenation) under standard catalytic hydrogenation conditions.

This guide prioritizes hydride-based catalytic systems (specifically NaBH


 variants) over standard catalytic hydrogenation (Pd/C) to ensure the integrity of the aryl-chloride motif.

Module 1: Critical Failure Analysis (Diagnostics)

Before adjusting your protocol, identify your specific failure mode using the table below.

SymptomProbable CauseDiagnostic Check
Mass Spec shows [M-35] or [M-70] peaks Hydrodehalogenation. The chlorine atoms have been stripped and replaced by hydrogen. Common with Pd/C or high-temp LAH.Check NMR for loss of aromatic splitting patterns specific to 1,2,4-substitution.
Black, insoluble tar in flask Polymerization. The nitrovinyl group polymerized via a radical mechanism before reduction occurred.Did you add the substrate too fast to the reducing agent? Exotherm runaway?
Product is a Ketone (IR: ~1715 cm⁻¹) Nef Reaction. The intermediate imine/enamine was hydrolyzed by aqueous acid during workup before full reduction.Did you use Fe/HCl or Zn/HCl? These often stop at the ketone/oxime.
Low Yield / Incomplete Reduction Dimerization. Formation of azo or hydrazine linkages between two aromatic rings.Check for colored impurities (orange/red) typical of azo compounds.

Module 2: Recommended Protocols

Protocol A: The "Gold Standard" (NaBH₄ + CuCl₂ / BF₃)

Recommended for: High chemoselectivity (preserving Cl atoms) and preventing polymerization.

The Mechanism: Sodium Borohydride (NaBH


) alone is too mild to reduce the nitro group efficiently. Adding a Lewis Acid (BF

Et

O) or a transition metal salt (CuCl

) generates a more active species (borane or metal hydride) in situ that rapidly reduces the conjugated system without attacking the aryl-chloride bond.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.

  • Solvent: Dissolve 10 mmol of 1,2-dichloro-4-(2-nitrovinyl)benzene in dry THF (Tetrahydrofuran).

  • Catalyst Addition:

    • Option 1 (Borane route): Add BF

      
      Et
      
      
      
      O (3.5 equiv) dropwise at 0°C.
    • Option 2 (Copper route): Add CuCl

      
       (0.2 equiv) to the NaBH
      
      
      
      mixture (see step 4).
  • Reduction:

    • Suspend NaBH

      
       (4.0 equiv) in dry THF in a separate flask.
      
    • Crucial Step: Add the nitrostyrene solution TO the borohydride suspension dropwise.

    • Why? Keeping the hydride in excess prevents the polymerization of the nitrostyrene.

  • Reflux: Heat to mild reflux (65°C) for 2–4 hours. Monitor by TLC (disappearance of yellow starting material).

  • Quench (Careful!): Cool to 0°C. SLOWLY add MeOH, then 6N HCl.

    • Note: The acid hydrolysis step is necessary to break the boron-amine complex.

  • Workup: Basify with NaOH to pH > 11. Extract with DCM. Dry over MgSO

    
    .
    
Protocol B: Catalytic Hydrogenation (Risk Mitigation)

Only use if Hydride reagents are unavailable. High risk of dehalogenation.

If you must use hydrogenation, do not use Palladium on Carbon (Pd/C) . Palladium readily inserts into Ar-Cl bonds.

  • Alternative Catalyst: Use PtO

    
     (Adams' Catalyst)  or Raney Nickel .
    
  • Modifier: Add a small amount of acidic buffer (e.g., acetic acid) or thiophene (poison) to inhibit the catalyst's activity toward the halogen bond.

  • Pressure: Keep H

    
     pressure low (1–2 atm). High pressure favors dehalogenation.
    

Module 3: Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green" path while avoiding the "Red" (Dehalogenation) and "Black" (Polymerization) traps.

ReactionPathways Start 1,2-dichloro-4- (2-nitrovinyl)benzene Inter Intermediate (Nitroalkane/Enamine) Start->Inter Reduction Step 1 (C=C bond) Side_Dehal BYPRODUCT: Phenethylamine (Cl atoms lost) Start->Side_Dehal Pd/C Catalysis (Oxidative Addition) Side_Poly BYPRODUCT: Polymer/Tar Start->Side_Poly Base Catalysis or Slow Addition Product TARGET: 3,4-dichlorophenethylamine Inter->Product Reduction Step 2 (-NO2 to -NH2) Side_Ketone BYPRODUCT: Phenylacetone (Nef Reaction) Inter->Side_Ketone Aq. Acid Hydrolysis (Before full reduction) Product->Side_Dehal Over-reduction

Figure 1: Reaction landscape for halogenated nitrostyrenes. The central path requires controlled hydride addition to avoid polymerization (bottom) and specific catalyst selection to avoid dehalogenation (top).

Module 4: Troubleshooting FAQ

Q: I am seeing a strong smell of almonds and a liquid product, but no amine. A: You likely performed a Nef Reaction by accident. If you used Iron/HCl or did not fully reduce the intermediate oxime/imine before adding water, the nitrogen group hydrolyzes off, leaving an aldehyde or ketone. Ensure your reducing agent (NaBH


) is fresh and used in excess (4+ equivalents).

Q: Can I use LiAlH


 (LAH)? 
A:  Yes, but with extreme caution. LAH is very aggressive.
  • Risk:[1][2] It generates significant heat, which can trigger polymerization of the nitrostyrene starting material.

  • Fix: Add the nitrostyrene to the LAH at -20°C or lower. Do not reflux unless necessary. Ensure the reaction is quenched carefully to avoid emulsions.

Q: My product is stuck in the emulsion during extraction. A: Phenethylamines form stubborn emulsions.

  • Fix 1: Ensure the pH is very high (>12) using 20% NaOH. The free base is less soluble in water.

  • Fix 2: Use Rochelle's Salt (Potassium Sodium Tartrate) during the quench if you used Aluminum hydrides. This breaks down the aluminum-amine gels.

References

  • Kabalka, G. W., et al. "Reduction of conjugated nitroalkenes with borane-THF." Synthetic Communications, vol. 14, no. 12, 1984.
  • BenchChem. "Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine." BenchChem Technical Protocols. Link

  • Vairaprakash, P., et al. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv, 2023.[3] Link

  • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro-compounds." Tetrahedron Letters, vol. 25, no. 32, 1984.
  • Gairaud, C. B., & Lappin, G. R. "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, vol. 18, no. 1, 1953.

Sources

Optimization

Removal of impurities from 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Topic: Removal of impurities from 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Common Name: 3,4-Dichloro- -nitrostyrene CAS: 18984-16-2[1] Technical Support Hub: Purification of 3,4-Dichloro- -nitrostyrene[1][2] Status: Op...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of impurities from 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Common Name: 3,4-Dichloro-


-nitrostyrene
CAS:  18984-16-2[1]

Technical Support Hub: Purification of 3,4-Dichloro- -nitrostyrene[1][2]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026[1]

Executive Summary & Molecule Profile

Welcome to the technical support center for the purification of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene . This intermediate is critical in the synthesis of antifungal agents (e.g., Sertaconazole) and tyrosine kinase inhibitors.[1]

The primary challenge with this molecule is its tendency to polymerize upon prolonged heating and its propensity to "oil out" during recrystallization rather than forming discrete crystals.[1] Furthermore, the presence of the Z-isomer or unreacted aldehyde can severely poison downstream reduction catalysts (e.g., LiAlH


 or Pd/C).[1]
Target Specification
ParameterSpecificationNotes
Appearance Canary yellow needles/prismsOrange/Brown indicates polymerization or aldehyde contamination.[1][2]
Melting Point 93–97 °CBroad range (<2°C) indicates isomeric impurity.[1]
Isomer >99% (E)-isomerThe (Z)-isomer is kinetically favored but thermodynamically unstable.[1]
Solubility Soluble in hot EtOH, IPA, TolueneInsoluble in water.[1]

Impurity Identification (The "Dirty" Profile)[1]

Before purifying, you must identify what you are removing.[1] The Henry condensation (Reaction of 3,4-dichlorobenzaldehyde + Nitromethane) produces specific byproducts.

Common Impurities Table
Impurity TypeOriginIdentification SignRemoval Strategy
3,4-Dichlorobenzaldehyde Unreacted starting materialSweet/Almond-like odor; sticky consistency.[1]Bisulfite Wash (See Module 3) or Recrystallization (EtOH).[1]

-Nitrostyrene Polymer
Base-catalyzed polymerizationDark brown/red gum; insoluble in hot EtOH.[1]Filtration of hot solution; cannot be reversed.[1]
(Z)-Isomer Kinetic reaction productLower melting point; oiling out.[1]Reflux (thermodynamic conversion) + Slow Cooling.[1]
Michael Adducts Nucleophilic attack (solvent/base)Viscous oil; mass spec M+ solvent adduct.[1]Avoid nucleophilic bases; recrystallize.[1]
Visualizing Impurity Pathways

The following diagram illustrates where these impurities originate during the synthesis process.

ImpurityPathways Start 3,4-Dichlorobenzaldehyde + Nitromethane Henry Nitronate Intermediate Start->Henry Base Catalyst Aldehyde Unreacted Aldehyde (Sticky Oil) Start->Aldehyde Incomplete Rxn Product Target (E)-Nitrostyrene Henry->Product Dehydration (-H2O) Z_Iso (Z)-Isomer (Kinetic Trap) Henry->Z_Iso Fast Kinetics Polymer Polymers/Trimers (Brown Gum) Product->Polymer Excess Heat/Base Time Z_Iso->Product Heat/Acid (Isomerization)

Figure 1: Reaction pathways showing the origin of the (Z)-isomer and polymerization side-products.

Primary Purification Protocol: Recrystallization

The "Golden Path" Methodology [1]

Recrystallization is the most effective method for this compound, but it requires strict temperature control to prevent oiling out.[1]

Reagents:

  • Solvent A: Isopropanol (IPA) or Ethanol (95% or Anhydrous).[1]

  • Solvent B (Optional Co-solvent): Toluene (if solubility is low).[1]

Step-by-Step Procedure
  • Saturation: Place crude solid in an Erlenmeyer flask. Add Solvent A (approx. 3-4 mL per gram of crude).[1]

  • Dissolution: Heat to boiling on a water bath.

    • Critical: Do not use a direct flame or hot plate surface >120°C, as this triggers polymerization.[1]

    • Observation: If dark insoluble specks remain (polymer), filter the hot solution rapidly through a pre-warmed funnel.[1]

  • The "Oiling Out" Check:

    • If the solution turns cloudy or oily droplets appear before crystals form, you are "oiling out."[1]

    • Remedy: Add a small amount of additional solvent and reheat to clear the solution.[1][3]

  • Crystallization (Thermodynamic Control):

    • Remove from heat.[1][3][4] Cover flask with foil (exclude light to prevent photo-isomerization).[1]

    • Allow to cool to Room Temp (RT) over 2 hours. Do not rush this. Rapid cooling traps the Z-isomer.[1]

    • Once at RT, move to a fridge (4°C) for 1 hour.

  • Collection:

    • Vacuum filter the yellow needles.[1][3][4]

    • Wash with ice-cold Solvent A.[1]

    • Dry in a vacuum desiccator over CaCl

      
      .[1]
      

Advanced Troubleshooting (FAQs)

Q1: The product is oiling out and won't crystallize. What is happening?

Technical Insight: This phenomenon occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.[1] It usually means your solution is too concentrated or contains high levels of impurities (which depress the melting point).[1] Solution:

  • Reheat the mixture until it clears.

  • Add 10-15% more solvent.[1]

  • Seed it: Add a single crystal of pure product (if available) or scratch the glass wall with a rod at ~40°C.[1]

Q2: My product smells like almonds (Aldehyde contamination). Recrystallization didn't fix it.[1]

Technical Insight: 3,4-Dichlorobenzaldehyde has similar solubility properties to the nitrostyrene in alcohols, making separation difficult via crystallization alone.[1] Protocol: The Bisulfite Wash Before recrystallization:

  • Dissolve the crude solid in a non-miscible solvent (e.g., Dichloromethane or Toluene).[1]

  • Wash the organic layer 2x with saturated aqueous Sodium Bisulfite (NaHSO

    
    ) .[1]
    
    • Mechanism:[1][3][5][6] Bisulfite forms a water-soluble adduct with the aldehyde.[1]

  • Wash with water, dry over MgSO

    
    , and evaporate.[1]
    
  • Proceed to recrystallization.[1][7][2][3][5]

Q3: The crystals are orange/brown instead of yellow.

Technical Insight: This indicates the presence of polymers or decomposition products (NO


).[1]
Solution: 
  • Perform a Trituration : Crush the solid and stir it in cold methanol for 10 minutes. Filter. The dark impurities are often more soluble in cold alcohol than the crystalline nitrostyrene.[1]

  • If that fails, use Activated Charcoal during the hot filtration step of recrystallization.[1]

Workflow Visualization

Use this decision tree to determine the correct purification path for your specific situation.

PurificationLogic Start Crude 3,4-Dichloro-beta-nitrostyrene CheckSmell Odor Check: Sweet/Almond? Start->CheckSmell Bisulfite Dissolve in DCM -> Wash w/ NaHSO3 CheckSmell->Bisulfite Yes (Aldehyde) Recryst Recrystallization (IPA or EtOH) CheckSmell->Recryst No Bisulfite->Recryst Evaporate DCM HotFilter Hot Filtration (Remove Polymer) Recryst->HotFilter Insolubles Present Cooling Slow Cool to RT Then 4°C Recryst->Cooling Clear Solution HotFilter->Cooling Result Pure (E)-Isomer (Yellow Needles) Cooling->Result

Figure 2: Purification logic flow. Note the bisulfite intervention for aldehyde contamination.

Safety & Storage (Critical)

  • Sternutator Warning: 3,4-Dichloro-

    
    -nitrostyrene is a potent sternutator (induces severe sneezing) and a skin irritant.[1]
    
    • Requirement: Handle only in a fume hood.[1] Wear gloves and goggles.[1] If dust is generated, a respirator is mandatory.[1]

  • Storage: Store at 2–8°C in a dark container. Light promotes

    
     isomerization.[1] Heat promotes polymerization.[1]
    

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General procedure for nitrostyrene synthesis and purification).

  • Organic Syntheses. (1929).[1][4] Nitrostyrene. Org. Synth. 9, 66. (Foundational method for Henry reaction and purification).

  • ChemicalBook. (2025).[1][7] 3,4-Dichloro-omega-nitrostyrene Properties and Melting Point. (Physical property verification).

  • PubChem. (2025).[1] 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Compound Summary. National Library of Medicine.[1] [1]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1,2-dichloro-4-(2-nitrovinyl)benzene

Topic: Long-term Storage & Stability Protocols Compound: 1,2-dichloro-4-(2-nitrovinyl)benzene (Synonyms: 3,4-dichloro- -nitrostyrene) CAS Registry Number: 18984-16-2 (Isomer specific) / General -nitrostyrene class[1] Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Storage & Stability Protocols Compound: 1,2-dichloro-4-(2-nitrovinyl)benzene (Synonyms: 3,4-dichloro-


-nitrostyrene)
CAS Registry Number:  18984-16-2 (Isomer specific) / General 

-nitrostyrene class[1]

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely working with 1,2-dichloro-4-(2-nitrovinyl)benzene , a highly electrophilic Michael acceptor.[1] While this reactivity makes it a potent tool in synthesis (and a candidate in antimicrobial/anti-platelet studies), it also makes the compound inherently unstable during storage.[1]

This guide moves beyond standard "store at 4°C" advice. We will address the mechanistic causes of degradation—specifically the competition between polymerization and retro-Henry hydrolysis —and provide self-validating protocols to ensure your material remains assay-ready.

Part 1: The Golden Rules of Storage (FAQs)

Q: My compound arrived as a bright yellow crystalline solid. It is now turning orange/brown.[1] Is it still usable?

A: This color shift indicates surface degradation.[1] Nitrostyrenes are sensitive to photochemical degradation and oxidation .[1] The "browning" often signals the formation of amorphous polymers or oxidative byproducts.[1]

  • Action: If the core crystals remain yellow and soluble, you can repurify (see Part 3).[1] If the material has become a sticky gum or is insoluble in ethanol, polymerization is advanced, and the batch should be discarded.[1]

Q: Why does the protocol strictly forbid "standard" freezer storage?

A: Standard freezers have high humidity fluctuations.[1] The nitrovinyl group (


) is susceptible to a Retro-Henry Reaction  (reverse nitroaldol) in the presence of moisture, breaking the molecule back into 3,4-dichlorobenzaldehyde and nitromethane.[1]
  • The Trap: Storing a cold bottle in humid air causes condensation inside the cap upon opening.[1] This water catalyzes hydrolysis.[1]

  • The Fix: Store in a desiccator within the freezer. Allow the vial to reach room temperature before opening to prevent condensation.

Q: Can I store this in solution (e.g., DMSO or Ethanol)?

A: No.

  • In Alcohols: Over long periods, nucleophilic attack by the solvent (Michael addition) can occur.[1]

  • In DMSO: DMSO is hygroscopic.[1] Absorbed water will drive hydrolysis.[1]

  • Rule: Always store as a dry solid. Make fresh stock solutions immediately prior to use.[1]

Part 2: Critical Storage Parameters

The following table summarizes the required environmental controls to prevent the three primary degradation pathways.

ParameterSpecificationMechanistic Rationale
Temperature 2°C to 8°C Slows the kinetics of spontaneous polymerization.[1]
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and moisture (prevents hydrolysis).[1]
Container Amber Glass Blocks UV/Blue light to prevent cis-trans isomerization and photodegradation.[1]
Desiccation Required Prevents the Retro-Henry reaction (cleavage to aldehyde).[1]

Part 3: Mechanistic Diagnostics (The "Why")

To troubleshoot effectively, you must understand the enemy.[1] The diagram below maps the two competing degradation pathways that threaten your sample.

Figure 1: Degradation Pathways of 3,4-Dichloro- -nitrostyrene

G Compound 1,2-dichloro-4-(2-nitrovinyl)benzene (Active Compound) Hydrolysis Pathway A: Retro-Henry Reaction (Hydrolysis) Compound->Hydrolysis Polymerization Pathway B: Polymerization (Michael Addition) Compound->Polymerization Moisture Moisture (H2O) + Trace Base Moisture->Hydrolysis Light UV Light / Radical Initiator Light->Polymerization Aldehyde 3,4-Dichlorobenzaldehyde (Smells like almonds/chemical) Hydrolysis->Aldehyde Irreversible Loss of Activity Polymer Insoluble Polymer (Brown/Orange Gum) Polymerization->Polymer Precipitation

Caption: Pathway A (Hydrolysis) is driven by moisture/pH, leading to aldehyde formation.[1] Pathway B (Polymerization) is driven by light/heat, leading to insoluble gums.[1]

Part 4: Recovery Protocol (Recrystallization)

If your compound has degraded (surface browning) but is not yet a total loss, use this protocol to restore purity.[1] This method relies on the high solubility of impurities (aldehydes) in cold ethanol versus the nitrostyrene.[1]

Prerequisites:

  • Solvent: Absolute Ethanol (Anhydrous).[1]

  • Equipment: Hot plate, Erlenmeyer flask, Vacuum filtration setup.[1]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of boiling ethanol. Swirl constantly until the yellow solid dissolves.

    • Note: If brown gummy insoluble particles remain, filter them out immediately while the solution is hot.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (do not place directly on ice, or you will trap impurities).

  • Maturation: Once crystals form, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.

  • Filtration: Filter the crystals using vacuum suction.

  • Wash: Wash the filter cake with a small volume of ice-cold ethanol. This step washes away the hydrolysis byproducts (aldehydes) which are more soluble in the cold solvent.[1]

  • Drying: Dry under high vacuum for 2-4 hours to remove all solvent traces. Store immediately under Argon.[1]

Part 5: Workflow for Handling

Follow this decision tree every time you handle the compound to ensure data integrity.

Figure 2: Handling & Integrity Check Workflow

Workflow Start Remove from Storage (-20°C / Desiccated) Warm Equilibrate to Room Temp (Prevent Condensation) Start->Warm Visual Visual Inspection Warm->Visual Yellow Bright Yellow Crystals Visual->Yellow Pass Brown Brown/Orange or Sticky Visual->Brown Fail Solubility Solubility Check (Ethanol/DMSO) Yellow->Solubility Purify Trigger Recrystallization (See Part 4) Brown->Purify Use Proceed to Experiment Solubility->Use Clear Solution Solubility->Purify Turbid/Insoluble

Caption: Standard Operating Procedure (SOP) for retrieving 3,4-dichloro-


-nitrostyrene from storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5372259, 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene.[1] Retrieved January 28, 2026 from [Link][1]

  • Organic Syntheses (1929).Nitrostyrene (Styrene,

    
    -nitro-).[1] Org.[1][2][3][4] Synth. 1929, 9,[1] 66. (Foundational protocol for nitrostyrene synthesis and purification via ethanol recrystallization). Retrieved from [Link][1]
    
  • Milhahn, M., et al. (2025).

    
    -nitrostyrenes.[1] (Detailing the polymerization risks initiated by bases). Retrieved from [Link]
    

Sources

Optimization

Troubleshooting low yields in the synthesis of trans-3,4-Dichloro-beta-nitrostyrene

Technical Support Center: Synthesis of trans-3,4-Dichloro-beta-nitrostyrene Subject: Troubleshooting Low Yields in Henry Condensation Protocols Ticket ID: #NITRO-34DC-OPT Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of trans-3,4-Dichloro-beta-nitrostyrene

Subject: Troubleshooting Low Yields in Henry Condensation Protocols Ticket ID: #NITRO-34DC-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of trans-3,4-dichloro-beta-nitrostyrene via the Henry reaction (nitroaldol condensation) is theoretically robust but practically sensitive.[1] The electron-withdrawing nature of the 3,4-dichloro substituents enhances the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. However, this same reactivity increases susceptibility to side reactions—specifically anionic polymerization and Michael addition of the product.

This guide moves beyond basic recipe following. It treats the reaction as a dynamic equilibrium where water management, base strength, and temperature control are the critical variables governing the trans-selective dehydration step.

Phase 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode.

TroubleshootingWorkflow Start START: Low Yield Observed CheckTLC Step 1: Analyze Crude TLC/HPLC Start->CheckTLC Result1 Starting Material (Aldehyde) Remains Unreacted CheckTLC->Result1 High SM Result2 Intermediate (Nitroalcohol) Persists CheckTLC->Result2 Polar Spot Result3 Tar/Polymer Formation (Streak on TLC) CheckTLC->Result3 Baseline Streak Action1 Diagnosis: Kinetic Stalling Fix: Increase Catalyst Load or Switch to stronger amine Result1->Action1 Action2 Diagnosis: Incomplete Dehydration Fix: Remove Water (Azeotrope) or Increase Temp Result2->Action2 Action3 Diagnosis: Polymerization/Side Rxn Fix: Lower Temp, Reduce Base, or Dilute Reaction Result3->Action3

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss based on crude reaction analysis.

Phase 2: Technical Deep Dive & Troubleshooting

The Core Mechanism: Why Yields Fail

The reaction proceeds in two distinct steps:

  • Addition: Nitromethane anion attacks the aldehyde to form a

    
    -nitroalcohol.[1]
    
  • Elimination: Dehydration of the alcohol yields the nitrostyrene.

Critical Insight: The 3,4-dichloro substitution stabilizes the transition state for addition, making Step 1 fast. However, Step 2 is reversible. If water accumulates, the equilibrium shifts back to the alcohol or hydrolyzes the product. Furthermore, the electron-deficient product is a potent Michael acceptor, prone to polymerizing into "tar" if the base concentration is too high.

ReactionPathway Reactants 3,4-DC-Benzaldehyde + Nitromethane Inter Beta-Nitroalcohol (Intermediate) Reactants->Inter Base (Fast) Product trans-3,4-Dichloro- beta-nitrostyrene Inter->Product - H2O (Slow/Eq) Side2 Retro-Henry (Hydrolysis) Inter->Side2 Equilibrium Shift Product->Inter + H2O Side1 Polymer/Tar (Irreversible) Product->Side1 Excess Base/Heat

Figure 2: Reaction pathway showing the reversible dehydration step and the irreversible polymerization sink.

FAQ: Specific Failure Modes

Q1: My reaction turns dark red/black and I isolate a sticky tar. What happened? Diagnosis: Base-Catalyzed Polymerization. The "tar" is likely a polymer of your nitrostyrene. Nitrostyrenes are electron-deficient alkenes and polymerize easily in the presence of base (anionic polymerization) or excessive heat.

  • The Fix:

    • Reduce Base Loading: If using Ammonium Acetate, do not exceed 0.5 - 1.0 equivalents.

    • Lower Temperature: If refluxing in acetic acid (118°C), drop to 80-90°C.

    • Inert Atmosphere: Oxygen can promote radical polymerization; run under Nitrogen/Argon.

Q2: TLC shows a persistent polar spot that isn't starting material. Yield is low. Diagnosis: Incomplete Dehydration (Stalled at Nitroalcohol). The reaction has stopped at the intermediate


-nitroalcohol. This is common when water is not effectively removed.
  • The Fix:

    • Chemical Drying: Add a small amount of acetic anhydride (1.1 eq relative to water produced) to the acetic acid solvent to chemically consume water.

    • Physical Drying: Switch to a Dean-Stark apparatus using Toluene/Acetic Acid mix to azeotropically remove water.

Q3: I see significant unreacted aldehyde even after 4 hours. Diagnosis: Catalyst Deactivation or "Wet" Solvent. Ammonium acetate is hygroscopic. If it's wet, "glacial" acetic acid becomes aqueous acetic acid, killing the basicity required to deprotonate nitromethane.

  • The Fix:

    • Dry Reagents: Use fresh Glacial Acetic Acid and dry Ammonium Acetate.

    • Stoichiometry: Ensure Nitromethane is in excess (3-5 equivalents) to drive mass action.

Phase 3: Optimized "Gold Standard" Protocol

This protocol is engineered to minimize polymerization while ensuring complete dehydration.

Reagents:

  • 3,4-Dichlorobenzaldehyde (10.0 g, 57 mmol)

  • Nitromethane (12.3 mL, 228 mmol, 4.0 eq)

  • Ammonium Acetate (4.4 g, 57 mmol, 1.0 eq)

  • Glacial Acetic Acid (40 mL)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the aldehyde and nitromethane to the acetic acid. Stir until dissolved.

  • Catalyst Addition: Add Ammonium Acetate.

  • Reaction: Heat to 90°C (internal temperature). Note: Do not reflux vigorously (118°C) as this promotes tar.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 80:20) every hour. The product should appear as a bright yellow fluorescent spot (under UV).

  • Quench: Once starting material is consumed (~2-4 hours), cool the mixture slowly to Room Temperature.

  • Crystallization (Critical):

    • If solids precipitate upon cooling: Filter and wash with cold water, then cold ethanol.

    • If no solids: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as yellow needles.

  • Purification: Recrystallize from hot Ethanol or Isopropanol. Avoid column chromatography if possible, as silica can degrade the product.

Expected Yield: 85-92% Appearance: Yellow crystalline needles.

Phase 4: Comparative Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield (<50%) Polymerization (Tar)Reduce Temp to 80°C; Reduce Base load.
Product is Oil/Sticky Solvent inclusions / ImpuritiesRecrystallize from MeOH/H2O; Dry under high vacuum.
Red Coloration Cannizzaro Side ReactionBase is too strong (Avoid NaOH/KOH); Use NH4OAc.
Melting Point Depression Cis isomer contaminationRecrystallize from Ethanol (thermodynamically favors trans).

References

  • BenchChem. (2025).[2][3] The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Retrieved from

  • Organic Syntheses. (1929). Nitrostyrene. Org. Synth. 9, 66. Retrieved from

  • Abdellattif, M. H., & Mohamed, H. M. (2018).[1] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.[1] Retrieved from

  • ScienceMadness. (2017). Optimizing Henry reaction conditions. Retrieved from

  • ChemicalBook. (2024). Trans-Beta-Nitrostyrene Product Properties and Synthesis. Retrieved from

Sources

Troubleshooting

Chromatographic separation of E/Z isomers of 1,2-dichloro-4-(2-nitroethenyl)benzene

This guide serves as a specialized Technical Support Center for the chromatographic separation of 1,2-dichloro-4-(2-nitroethenyl)benzene (also referred to as 3,4-dichloro- -nitrostyrene ). The content is structured to ad...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the chromatographic separation of 1,2-dichloro-4-(2-nitroethenyl)benzene (also referred to as 3,4-dichloro-


-nitrostyrene ).

The content is structured to address the unique physicochemical challenges of this molecule: the thermodynamic instability of the Z-isomer , the photo-reactivity of the nitro-alkene moiety , and the hydrophobic contribution of the dichloro-substitution .

Ticket Subject: Optimization of E/Z Separation for 1,2-dichloro-4-(2-nitroethenyl)benzene Assigned Specialist: Senior Application Scientist Status: Open

Core Method Development (The "Setup")

Question: Which stationary phase offers the best selectivity for these geometric isomers?

Answer: While C18 (Octadecyl) is the standard starting point, it is often insufficient for baseline resolution of nitrostyrene geometric isomers due to their similar hydrophobicity.

Recommendation: Switch to a Biphenyl or Phenyl-Hexyl stationary phase.

  • The Mechanism: The separation relies on

    
    -
    
    
    
    interactions.
    • The E-isomer (Trans): Is thermodynamically stable and planar. The nitro group is conjugated with the dichlorophenyl ring. This planarity allows for strong

      
      -
      
      
      
      stacking with the phenyl rings of the stationary phase.
    • The Z-isomer (Cis): Is sterically hindered.[1] The nitro group clashes with the aromatic ring protons (specifically the proton at position 5 relative to the vinyl attachment), forcing the molecule to twist out of planarity. This "twist" significantly reduces its ability to

      
      -stack.
      
  • Result: The E-isomer retains significantly longer on Phenyl phases, creating a massive selectivity factor (

    
    ) compared to C18.
    
Question: What are the optimal mobile phase conditions?

Answer: Avoid Methanol (MeOH) if possible; use Acetonitrile (ACN) and Water.

  • Why? ACN is a dipole-dipole interacting solvent. It complements the strong dipole moment of the nitro group (

    
    ). Methanol is a protic solvent and can occasionally mask the subtle polarity differences between the E and Z forms via hydrogen bonding.
    
  • Buffer: Use 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0–4.0). Acidic conditions stabilize the nitro-alkene functionality, preventing potential Michael addition of water or degradation on-column.

Visualization: Method Selection Workflow

MethodSelection Start Start: Method Development ColSelect Column Selection Start->ColSelect C18 C18 Column (Hydrophobic Interaction) ColSelect->C18 Standard Screen Phenyl Biphenyl/Phenyl-Hexyl (Pi-Pi Interaction) ColSelect->Phenyl Recommended CheckRes Check Resolution (Rs) C18->CheckRes Phenyl->CheckRes Opt1 Rs < 1.5 (Co-elution) CheckRes->Opt1 Fail Opt2 Rs > 2.0 (Baseline) CheckRes->Opt2 Pass Opt1->Phenyl Switch Mechanism

Figure 1: Decision matrix for selecting the stationary phase based on interaction mechanisms.

Troubleshooting & Resolution (The "Fix")

Question: My peak ratios change while the sample sits in the autosampler. Is my compound degrading?

Answer: It is likely Photoisomerization , not degradation. Nitrostyrenes are notorious for undergoing


 (or 

) isomerization under ambient light. The nitro-alkene bond is photosensitive.
  • The Fix:

    • Amber Glassware: All sample preparation must be done in amber vials.

    • Autosampler: Ensure the autosampler compartment is dark and temperature-controlled (keep at 4°C–10°C to slow thermal equilibration).

    • Validation: Run a "Dark Control." Wrap one vial in aluminum foil immediately after prep and inject it 4 hours later against a light-exposed vial.

Question: I see a shift in retention time and peak broadening.

Answer: This often indicates On-Column Isomerization . If the column oven is too hot (>40°C), the thermal energy can overcome the rotational barrier of the double bond during the separation process. This results in a "saddle" or plateau between the two peaks, representing molecules that isomerized during migration.

  • The Fix: Lower the column temperature to 20°C or 25°C . Separation of geometric isomers is almost always thermodynamically favored at lower temperatures (enthalpy controlled).

Question: How do I identify which peak is which if I don't have pure standards?

Answer: You can use UV Spectral Analysis (via DAD/PDA detector) and elution order logic.

FeatureE-Isomer (Trans) Z-Isomer (Cis)
Geometry Planar (Conjugated)Twisted (De-conjugated)
RP Elution Late Eluter (Stronger interaction)Early Eluter (Weaker interaction)
UV

~310–320 nm (Red-shifted)~280–290 nm (Blue-shifted)
Intensity (

)
High (Strong absorbance)Lower (Weak absorbance)

Diagnostic Test: If you expose your predominantly E-sample to UV light (365 nm) for 30 minutes, the Z-isomer peak (the earlier, smaller peak) should grow significantly.

Preparative Scale-Up (The "Production")

Question: Can I use Normal Phase (Silica) for purification?

Answer: Yes, and for preparative work, it is often superior due to solvent volatility. On silica gel (TLC or Flash), the separation order is often reversed or heavily dependent on the solvent modifier.

  • Protocol:

    • Solvent: Hexane / Ethyl Acetate.[2]

    • Gradient: Start at 95:5 (Hex:EtOAc). The dichloro-substitution makes the molecule quite lipophilic.

    • Elution: The Z-isomer is less planar and often exposes the nitro dipole more effectively to the silica surface in certain conformations, but steric bulk generally makes it elute faster than the planar E-isomer in non-polar solvents because it cannot adsorb as flatly to the silica surface.

    • Reference Point: Literature on similar nitrostyrenes suggests using 90:10 Hex:EtOAc for isolation of the Z-isomer [1].

Visualization: Isomerization Logic

Isomerization E_Iso E-Isomer (Planar, Stable) Transition Transition State (Rotational Barrier) E_Iso->Transition UV Light (hν) Z_Iso Z-Isomer (Twisted, Unstable) Z_Iso->Transition Heat (Δ) / Acid Transition->E_Iso Thermodynamic Return Transition->Z_Iso Relaxation

Figure 2: The cycle of photo-isomerization and thermal relaxation between E and Z forms.

Summary of Physicochemical Data

The following table summarizes the expected behavior of 1,2-dichloro-4-(2-nitroethenyl)benzene isomers to assist in peak identification.

ParameterE-Isomer Z-Isomer Reasoning
Shape Flat / PlanarTwisted / PropellerSteric clash between

and Phenyl-H.
C18 Retention High (

)
Moderate (

)
Planarity maximizes hydrophobic surface contact.
Phenyl Retention Very HighLowStrong

-

stacking requires planarity.
UV Cutoff ~315 nm~285 nmLoss of conjugation in twisted state raises energy gap (

).
Stability StableMetastableZ reverts to E over time in solution.

References

  • Unusual Reactivities of ortho-Hydroxy-

    
    -nitrostyrene. 
    Source: National Institutes of Health (PMC).
    Context: Describes the isolation of Z-nitrostyrene isomers using Hexane/Ethyl Acetate (90/10) on silica gel and details the photoisomerization mechanism (UV 
    
    
    
    nm). URL:[Link]
  • Understanding the different reactivity of (Z)- and (E)-

    
    -nitrostyrenes. 
    Source: Royal Society of Chemistry (RSC).
    Context: Provides computational and experimental data on the energy differences (Z is ~6 kcal/mol higher) and structural planarity of the isomers.
    URL:[Link]
    

Sources

Optimization

Technical Support Center: Reaction Monitoring of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Status: Operational Ticket ID: TLC-MON-34DCNS Assigned Specialist: Senior Application Scientist[1] Introduction Welcome to the Technical Support Center. You are likely monitoring the synthesis or transformation of 1,2-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TLC-MON-34DCNS Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely monitoring the synthesis or transformation of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (commonly referred to as 3,4-dichloronitrostyrene ). This compound belongs to the class of


-nitrostyrenes, which are versatile intermediates in the synthesis of phenethylamines, indoles, and diverse pharmaceutical scaffolds.[2]

Because this molecule contains both an electron-withdrawing nitro group and a conjugated alkene system, its behavior on silica gel can be deceptive. This guide provides troubleshooting protocols to distinguish the product from its aldehyde precursor (3,4-dichlorobenzaldehyde) and potential downstream amine derivatives.[1]

Module 1: Baseline Methodologies (The Setup)

Before troubleshooting specific reaction failures, ensure your detection system is calibrated for this specific chemotype.[1]

Standard Mobile Phases

The polarity of the nitroalkene requires a moderate polarity solvent system.[1]

  • Primary System: Hexanes : Ethyl Acetate (8:2 or 7:3).[1]

  • Alternative (for higher resolution): Toluene : Ethyl Acetate (9:1).[1] Toluene often separates aromatic aldehydes from nitrostyrenes better than hexanes.[1]

Visualization Protocols

Do not rely on UV alone.[1] The starting material and product have overlapping UV absorption spectra.[1]

Detection Method3,4-Dichlorobenzaldehyde (Precursor)1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (Product)Mechanism
UV (254 nm) Dark Spot (Strong Absorption)Dark Spot (Strong Absorption)

transitions in conjugated arenes.
2,4-DNP Stain Bright Orange/Red Precipitate No Reaction (Remains Yellow/UV only)Hydrazone formation specific to Carbonyls.
KMnO₄ Stain No immediate reaction (slow oxidation)Yellow/Brown Spot (Fast)Oxidation of the alkene double bond.[1]

Module 2: Troubleshooting Synthesis (The Henry Reaction)

Context: You are condensing 3,4-dichlorobenzaldehyde with nitromethane (Henry Reaction) to form the nitrostyrene.

Q: "My product and starting material co-elute. How do I know if the reaction is done?"

A: This is the most common issue. The Rf difference between the aldehyde and the nitrostyrene is often small (


) in standard Hex/EtOAc systems.[1]
  • The Fix (Co-Spotting): You must run a three-lane TLC: [Lane 1: SM] | [Lane 2: Co-spot] | [Lane 3: Rxn Mixture].

  • The Fix (Differential Staining):

    • Visualize under UV.[3]

    • Dip the plate in 2,4-DNP (Dinitrophenylhydrazine) .

    • Result: If the reaction is complete, the "Product" spot will not turn orange. If you see an orange halo or spot, unreacted aldehyde remains.[1]

Q: "I see a new spot at the baseline that isn't moving."

A: This is likely the


-nitroalcohol intermediate .[1]
  • The Science: The Henry reaction proceeds in two steps: (1) Nucleophilic attack (aldol-type) to form a nitroalcohol, followed by (2) Dehydration to the nitrostyrene.

  • The Fix: The dehydration is often the rate-limiting step.[1] If you see the baseline spot:[4][5]

    • Increase temperature (reflux).

    • Add a dehydration catalyst (e.g., Ammonium Acetate or a pinch of molecular sieves to remove water).

Q: "The product spot is streaking or disappearing on the plate."

A: Nitrostyrenes are Michael acceptors and can be unstable on acidic silica gel over time (retro-Henry reaction).[1]

  • The Fix: Run the TLC immediately after spotting.[1] Do not let the plate sit in the solvent tank for extended periods.[1] Neutralize the silica by adding 1% Triethylamine (TEA) to the mobile phase if decomposition is severe.[1]

Module 3: Troubleshooting Downstream Reactions (Reduction)

Context: You are reducing the nitrostyrene to a phenethylamine (e.g., using LAH, NaBH₄/CuCl₂, or catalytic hydrogenation).

Q: "I have a long streak from the baseline to the solvent front."

A: Primary amines interact strongly with the acidic silanols on silica plates.[1]

  • The Fix: Switch to a basic mobile phase.

    • Recipe: DCM : Methanol : Ammonium Hydroxide (90:10:1) or Hexanes : EtOAc : Triethylamine (5:5:1).[1]

    • Note: The amine product will likely be Ninhydrin positive (Purple/Pink).[1]

Q: "I see multiple spots during reduction. Is it a mixture?"

A: Reduction of nitroalkenes is stepwise.[1] You are likely seeing intermediates.[1][6]

  • Pathway: Nitroalkene

    
     Nitroalkane 
    
    
    
    Oxime
    
    
    Hydroxylamine
    
    
    Amine.[1]
  • The Fix: Monitor the disappearance of the Oxime intermediate.[1] Oximes often stain faintly with anisaldehyde but are distinct from the final amine.[1]

Visualizing the Workflow

The following diagram illustrates the logical decision tree for monitoring the synthesis and subsequent reduction of the target compound.

ReactionMonitoring Start Start: 3,4-Dichlorobenzaldehyde Reaction Henry Reaction (Nitromethane + NH4OAc) Start->Reaction TLC_Check TLC Analysis (Hex:EtOAc 8:2) Reaction->TLC_Check Result_CoElute Spots Co-elute? TLC_Check->Result_CoElute Stain_DNP Apply 2,4-DNP Stain Result_CoElute->Stain_DNP Yes (Ambiguous) Outcome_Yellow Yellow/Brown Spot (KMnO4): Product: Nitrostyrene Result_CoElute->Outcome_Yellow No (Distinct Rf) Outcome_Orange Orange Spot: Incomplete (Aldehyde present) Stain_DNP->Outcome_Orange Positive Stain_DNP->Outcome_Yellow Negative Outcome_Orange->Reaction Continue Reflux Reduction Downstream Reduction (to Amine) Outcome_Yellow->Reduction TLC_Amine TLC Analysis (DCM:MeOH:NH3) Reduction->TLC_Amine Result_Streak Streaking observed? TLC_Amine->Result_Streak Fix_Base Add 1% Et3N or NH4OH to eluent Result_Streak->Fix_Base Yes Final_Product Final Product: Phenethylamine Deriv. Result_Streak->Final_Product No Fix_Base->Final_Product

Caption: Decision tree for distinguishing aldehyde precursors from nitrostyrene products and managing amine streaking during downstream processing.

Reference Data

Rf Value Guide (Approximate)

Solvent System: Hexanes:Ethyl Acetate (8:2) on Silica Gel 60 F254[7]

CompoundRf ValueUV Active?Key Stain Color
3,4-Dichlorobenzaldehyde 0.45 - 0.50YesOrange (DNP)
Nitrostyrene Product 0.50 - 0.55YesYellow/Brown (KMnO₄)
Nitroalcohol Intermediate 0.20 - 0.30WeakVariable
Amine Derivative 0.05 (Streaks)YesPurple/Pink (Ninhydrin)

Note: Nitrostyrenes generally travel slightly higher than their aldehyde precursors due to the loss of the carbonyl hydrogen-bond acceptor capability, but the difference is minimal.

References

  • Organic Syntheses. (1935).[1] Nitrostyrene. Org. Synth. 1935, 15,[8] 51. Link

    • Authority on the standard Henry reaction conditions and crystalliz
  • University of Rochester. (n.d.). TLC Stains and Visualization. Department of Chemistry. Link

    • Source for specific stain preparation (DNP, KMnO4, Anisaldehyde) and mechanisms.
  • BenchChem. (2025).[9] Application Notes and Protocols for the Henry Reaction. Link

    • Provides modern protocols for catalytic Henry reactions and troubleshooting dehydr
  • ChemBAM. (n.d.).[1] TLC Troubleshooting: Streaking and Spot Shape. Link

    • Technical guide for resolving streaking issues with amines and acidic compounds.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis Guide: Structural Confirmation of 1,2-Dichloro-4-(2-nitrovinyl)benzene

The following guide details the 1H NMR analysis of 1,2-dichloro-4-(2-nitrovinyl)benzene (also known as trans-3,4-dichloro- -nitrostyrene). It is designed to serve as a definitive reference for confirming structural ident...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR analysis of 1,2-dichloro-4-(2-nitrovinyl)benzene (also known as trans-3,4-dichloro-


-nitrostyrene). It is designed to serve as a definitive reference for confirming structural identity, stereochemistry (

vs

), and purity relative to synthetic precursors.

Executive Summary & Analytical Strategy

1,2-dichloro-4-(2-nitrovinyl)benzene is a critical intermediate often synthesized via the Henry reaction (condensation of 3,4-dichlorobenzaldehyde with nitromethane). While techniques like IR and MS can confirm functional groups and molecular mass, they fail to definitively distinguish between the thermodynamic (


) and kinetic (

) isomers or quantify unreacted aldehyde with high precision without reference standards.

1H NMR is the gold standard for this analysis because it offers a self-validating performance metric:

  • Stereochemical Resolution: The coupling constant (

    
    ) of the vinylic protons provides absolute confirmation of geometry (
    
    
    
    Hz for
    
    
    vs.
    
    
    Hz for
    
    
    ).
  • Process Control: It allows simultaneous quantification of the starting material (3,4-dichlorobenzaldehyde) via the distinct aldehyde proton shift (~10 ppm).

Comparative Analysis: NMR vs. Alternative Methods

The table below objectively compares 1H NMR against common alternatives for structural confirmation.

Feature1H NMR (Recommended) FT-IR Spectroscopy LC-MS (Mass Spec) HPLC (UV/Vis)
Isomer Differentiation High (via

-coupling constants)
Low (Subtle fingerprint diffs)None (Identical

)
Medium (Requires standards)
Structural Proof Ab Initio (Self-evident)Functional group onlyMolecular Weight onlyRetention time matching
Impurity ID High (Specific shifts for aldehyde)Low (Overlapping bands)High (If ionizable)High (If resolved)
Sample Recovery Yes (Non-destructive)YesNoNo

Experimental Protocol

Materials & Preparation[1][2][3][4][5][6][7][8][9][10][11]
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) is the preferred solvent due to excellent solubility of nitrostyrenes and minimal overlap with key aromatic signals. DMSO-
    
    
    is a viable alternative if solubility is an issue, though it may shift vinylic protons downfield.
  • Concentration: Dissolve 5–10 mg of the solid product in 0.6 mL of solvent. Ensure the solution is clear and free of suspended solids (filter if necessary).

  • Instrument: 300 MHz spectrometer or higher (400 MHz recommended for clear resolution of aromatic multiplets).

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–32 scans are sufficient for pure samples; 64+ scans if analyzing crude reaction mixtures for trace impurities.

  • Relaxation Delay (D1): Set to

    
     1.0 s (standard) or 
    
    
    
    5.0 s for quantitative integration (qNMR).

Data Analysis & Interpretation

A. The Vinylic Region (Stereochemistry Confirmation)

The most critical "performance" metric of this analysis is the resolution of the vinyl protons. The nitro group is electron-withdrawing, shifting these protons downfield.

  • 
    -Proton (adjacent to NO
    
    
    
    ):
    Appears as a doublet at
    
    
    7.90 – 8.00 ppm
    .
  • 
    -Proton (adjacent to ring):  Appears as a doublet at 
    
    
    
    7.50 – 7.60 ppm
    .
  • Coupling Constant (

    
    ): 
    
    • 
      -Isomer (Trans): 
      
      
      
      Hz. This large coupling confirms the trans arrangement of the protons.
    • 
      -Isomer (Cis): 
      
      
      
      Hz.

Note: The chemical shifts listed are for CDCl


. In DMSO-

, signals typically shift downfield by 0.1–0.3 ppm.
B. The Aromatic Region (Substitution Pattern)

The 1,2-dichloro-4-substituted pattern (equivalent to 3,4-dichloro-1-substituted) produces a distinct splitting pattern in the 7.30 – 7.70 ppm range.

Proton PositionMultiplicityCoupling (

)
Assignment Logic
H-2 (meta to Cl, ortho to vinyl)Doublet (d)

Hz
Isolated by Cl and Vinyl; couples only to H-6 (meta).
H-6 (ortho to vinyl)Doublet of Doublets (dd)

Hz
Couples to H-5 (ortho, large) and H-2 (meta, small).
H-5 (ortho to Cl)Doublet (d)

Hz
Couples only to H-6 (ortho).
C. Impurity Profiling (Reaction Monitoring)

To confirm the "performance" of the synthesis (Henry Reaction), check for these specific impurities:

  • 3,4-Dichlorobenzaldehyde (Starting Material): Look for a sharp singlet at

    
    10.0 ppm  (CHO proton).
    
  • Nitromethane: Look for a singlet at

    
    4.33 ppm  (CH
    
    
    
    ).
  • Water: Broad singlet at

    
    1.56 ppm (in CDCl
    
    
    
    ).

Visualization of Analytical Logic

Workflow: Structural Confirmation

The following diagram outlines the decision-making process for validating the product.

AnalysisWorkflow Start Crude Product (Solid) Prep Dissolve in CDCl3 Acquire 1H NMR Start->Prep CheckAldehyde Check 9.5 - 10.5 ppm (Aldehyde Region) Prep->CheckAldehyde AldehydePresent Signal at ~10.0 ppm? (Singlet) CheckAldehyde->AldehydePresent Repurify Impure: Contains Starting Material AldehydePresent->Repurify Yes CheckVinyl Check 7.5 - 8.0 ppm (Vinyl Region) AldehydePresent->CheckVinyl No MeasureJ Measure Coupling Constant (J) of Vinyl Doublets CheckVinyl->MeasureJ IsomerE J = 13.6 Hz CONFIRMED: (E)-Isomer MeasureJ->IsomerE Large J IsomerZ J ~ 10 Hz Isomer: (Z)-Isomer MeasureJ->IsomerZ Small J

Figure 1: Analytical workflow for validating 1,2-dichloro-4-(2-nitrovinyl)benzene purity and geometry.

Logic Tree: Signal Assignment

This diagram visualizes the splitting relationships in the aromatic region.

SplittingTree Benzene Aromatic Ring (3,4-Dichloro) H2 H-2 (Isolated) ~7.6 ppm Benzene->H2 H6 H-6 (Bridge) ~7.4 ppm Benzene->H6 H5 H-5 (Ortho to Cl) ~7.5 ppm Benzene->H5 SplittingH2 Doublet (d) J ~ 2 Hz (Meta) H2->SplittingH2 SplittingH6 Doublet of Doublets (dd) J ~ 8 Hz (Ortho) J ~ 2 Hz (Meta) H6->SplittingH6 SplittingH5 Doublet (d) J ~ 8 Hz (Ortho) H5->SplittingH5 SplittingH2->SplittingH6 Couples with SplittingH6->SplittingH5 Couples with

Figure 2: Coupling network for the 1,2,4-trisubstituted aromatic system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5372259, 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene. Retrieved January 28, 2026 from [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts and Coupling Constants. Retrieved January 28, 2026 from [Link]

  • Royal Society of Chemistry. Synthesis and NMR Data of substituted beta-nitrostyrenes. Retrieved January 28, 2026 from [Link]

  • Organic Syntheses. Nitrostyrene Synthesis via Henry Reaction. Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). Retrieved January 28, 2026 from [Link]

Comparative

Confirming the E-isomer configuration of trans-3,4-Dichloro-beta-nitrostyrene

Topic: Definitive Guide to Confirming the E-Isomer Configuration of trans-3,4-Dichloro- -nitrostyrene Content Type: Publish Comparison Guide Definitive Guide: Confirming the E-Isomer Configuration of trans-3,4-Dichloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Guide to Confirming the E-Isomer Configuration of trans-3,4-Dichloro-


-nitrostyrene
Content Type:  Publish Comparison Guide

Definitive Guide: Confirming the E-Isomer Configuration of trans-3,4-Dichloro- -nitrostyrene

Executive Summary

In drug discovery and antimicrobial research, the stereochemistry of


-nitrostyrenes is not merely a structural detail—it is a determinant of reactivity. The trans (E) isomer of 3,4-dichloro-

-nitrostyrene is the thermodynamically stable, planar Michael acceptor required for optimal bioactivity. The cis (Z) isomer, often a byproduct of kinetic control or photoisomerization, suffers from steric strain that disrupts planarity, significantly reducing its efficacy as an electrophile.

This guide provides a rigorous, data-driven framework for researchers to synthesize, purify, and definitively confirm the E-configuration of 3,4-dichloro-


-nitrostyrene, comparing it directly against the Z-isomer alternative.
Comparative Analysis: E-Isomer vs. Z-Isomer

The distinction between the E and Z isomers is best quantified through Nuclear Magnetic Resonance (NMR) spectroscopy and thermodynamic stability. The following table summarizes the critical differentiators.

Table 1: Physicochemical & Spectroscopic Comparison

Feature(E)-Isomer (Target Product) (Z)-Isomer (Impurity/Alternative) Implication
Configuration Trans (Phenyl and Nitro groups on opposite sides)Cis (Phenyl and Nitro groups on same side)E allows planar conjugation; Z is twisted.

H NMR Coupling (

)
13.0 – 14.0 Hz 6.0 – 10.0 Hz Primary confirmation metric.
Thermodynamics Stable (Low Energy)Unstable (High Energy, ~6 kcal/mol higher)Z isomerizes to E under thermal conditions.[1]
Melting Point 93 – 97 °C Typically lower / OilSharp MP indicates high stereochemical purity.[1]
Reactivity High (Planar Michael Acceptor)Low (Sterically hindered approach)E is required for efficient cysteine targeting.[1]
Mechanistic Basis & Synthesis

To ensure the isolation of the E-isomer, one must utilize a synthesis method under thermodynamic control . The Henry Reaction (nitroaldol condensation) followed by dehydration naturally favors the E-isomer due to the reversible nature of the intermediate steps, allowing the system to equilibrate to the lower-energy trans state.

Synthesis Logic (Graphviz Diagram)

The following diagram illustrates the reaction pathway and the critical decision points where the E-isomer is selected over the Z-isomer.

HenryReaction Start 3,4-Dichlorobenzaldehyde + Nitromethane Inter $beta$-Nitroalcohol Intermediate Start->Inter NH4OAc, AcOH Reflux Transition Dehydration (-H2O) Inter->Transition Z_Iso (Z)-Isomer (Kinetic Product) Sterically Strained Transition->Z_Iso Fast (Kinetic) E_Iso (E)-Isomer (Thermodynamic Product) Planar & Stable Transition->E_Iso Slow (Thermodynamic) Z_Iso->E_Iso Thermal Isomerization (Reflux)

Caption: Reaction pathway showing the thermodynamic preference for the E-isomer during the Henry reaction reflux.

Experimental Protocols
Protocol A: Thermodynamic Synthesis of (E)-3,4-Dichloro-

-nitrostyrene

Objective: Synthesize the target compound while minimizing Z-isomer formation.

  • Reagents:

    • 3,4-Dichlorobenzaldehyde (1.0 eq)[1]

    • Nitromethane (5.0 eq, excess acts as solvent/reactant)

    • Ammonium Acetate (0.4 eq, catalyst)

    • Glacial Acetic Acid (Solvent)[1]

  • Procedure:

    • Dissolve aldehyde and ammonium acetate in acetic acid.

    • Add nitromethane and heat to reflux (approx. 100–110 °C) for 4–6 hours. Note: Reflux is critical.[1] Lower temperatures may trap the kinetic Z-isomer.[1]

    • Cool the mixture to room temperature. The E-isomer typically precipitates as yellow crystals.[1]

    • Pour into ice-water if precipitation is incomplete.[1]

  • Purification (Crucial for Isomer Purity):

    • Recrystallize the crude solid from hot ethanol or methanol .

    • Why? The planar E-isomer packs efficiently into a crystal lattice (MP 93–97 °C), whereas the twisted Z-isomer remains in the mother liquor.

Protocol B: Analytical Confirmation (NMR)

Objective: Definitively prove E-configuration using coupling constants.

  • Sample Prep: Dissolve ~10 mg of purified crystals in CDCl

    
    .
    
  • Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher).

  • Analysis of Vinylic Region (7.5 – 8.5 ppm):

    • Locate the two doublet signals corresponding to the alkene protons (

      
       and 
      
      
      
      ).
    • Calculate

      
      :  Measure the distance between the doublet peaks in Hz.
      
    • Validation Criteria:

      • Pass:

        
        .[1] (Confirms trans/E).
        
      • Fail:

        
        . (Indicates significant cis/Z contamination).[1]
        
Diagnostic Logic Tree

Use this decision tree to interpret your analytical data and determine the next steps in your workflow.

NMR_Logic Sample Purified Sample (Yellow Crystals) NMR Run 1H NMR (CDCl3) Sample->NMR CheckJ Analyze Vinylic Doublets Measure J-coupling NMR->CheckJ ResultE J = 13.0 - 14.0 Hz CheckJ->ResultE ResultZ J = 6.0 - 10.0 Hz CheckJ->ResultZ ResultMix Doublets overlapping (Both J values visible) CheckJ->ResultMix ActionPass CONFIRMED: E-Isomer Proceed to Bioassay ResultE->ActionPass ActionFail REJECT: Z-Isomer Discard or Photoisomerize ResultZ->ActionFail ActionRecrys IMPURE Recrystallize from EtOH ResultMix->ActionRecrys

Caption: Decision logic for confirming stereochemistry via NMR coupling constants.

References
  • Sigma-Aldrich.trans-3,4-Dichloro-

    
    -nitrostyrene Product Specification. CAS 18984-16-2.[1][2][3] Link
    
  • ChemicalBook. 3,4-Dichloro-omega-nitrostyrene Properties and Melting Point Data. Link

  • Creative Biostructure. How NMR Helps Identify Isomers: Geometric Isomers (E/Z) and Coupling Constants. Link

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes: Coupling Constants for Cis vs Trans. Link

  • Royal Society of Chemistry.

    
    -nitrostyrenes via Henry Reaction. (General reference for reaction conditions). Link
    

Sources

Validation

Comparative Reactivity Guide: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (3,4-Dichloro-β-nitrostyrene)

Executive Summary & Chemical Identity Subject: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Common Name: 3,4-Dichloro-β-nitrostyrene CAS: 14371-10-9 (Generic for isomer class; specific trans-isomer references vary) Role: H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Subject: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Common Name: 3,4-Dichloro-β-nitrostyrene CAS: 14371-10-9 (Generic for isomer class; specific trans-isomer references vary) Role: High-reactivity Michael acceptor and precursor to 3,4-dichlorophenethylamine (3,4-DCPEA).

This guide analyzes the reactivity profile of 3,4-dichloro-β-nitrostyrene relative to other substituted nitrostyrenes. Due to the dual electron-withdrawing nature of the chlorine substituents at the 3 and 4 positions, this compound exhibits enhanced electrophilicity at the β-carbon compared to its unsubstituted or methoxy-substituted counterparts. This characteristic dictates its behavior in reduction protocols and conjugate additions.

Electronic Properties & Reactivity Profile

The reactivity of β-nitrostyrenes is governed by the polarization of the exocyclic double bond, driven by the strong electron-withdrawing nitro group (


). Substituents on the phenyl ring modulate this polarization via Hammett electronic effects (

).
Comparative Electrophilicity

The 3,4-dichloro substitution pattern creates a compound that is significantly more susceptible to nucleophilic attack than standard β-nitrostyrene.

CompoundSubstituent EffectElectronic ConsequenceReactivity (Michael Addition)
3,4-Dichloro-β-nitrostyrene Inductive Withdrawal (-I) High LUMO Stabilization. The two Cl atoms pull electron density from the ring, destabilizing the ground state and lowering the activation energy for nucleophilic attack.High
4-Fluoro-β-nitrostyrene Inductive (-I) > Resonance (+R)Moderate deactivation of the ring, but F also donates by resonance. Net effect is electron withdrawal, but weaker than dichloro.Moderate-High
β-Nitrostyrene (Unsubstituted) None (Reference)Baseline electrophilicity.Baseline
4-Methoxy-β-nitrostyrene Resonance Donation (+R)LUMO Destabilization. The methoxy group pushes electron density into the conjugated system, reducing the positive character of the β-carbon.Low
Mechanistic Implication

In Michael additions (e.g., with thiols or amines), the 3,4-dichloro variant reacts faster, often requiring lower temperatures or less potent catalysts to achieve high conversion. In reductions , the electron-deficient alkene is rapidly reduced, but the presence of halogen atoms requires specific protocols to avoid hydrodehalogenation (stripping off the Cl atoms).

Reaction Case Studies

Case Study A: Selective Reduction to Phenethylamines

Objective: Reduce the alkene and nitro group to form 3,4-dichlorophenethylamine without removing the chlorine atoms.

  • Challenge: Standard catalytic hydrogenation (Pd/C, H2) often causes dehalogenation (loss of Cl) before the nitro group is fully reduced. Lithium Aluminum Hydride (LiAlH4) is effective but poses safety risks and can be overly aggressive.

  • Optimal Solution: NaBH4 / CuCl2 (in situ generated Cu nanoparticles) or Zn / HCl . The Borohydride-Copper system is chemoselective, reducing the nitroalkene to the amine while preserving the aryl-chloride bonds.

Case Study B: Michael Addition Kinetics

Objective: C-C or C-S bond formation.

  • Observation: When reacting with morpholine or thiols, 3,4-dichloro-β-nitrostyrene reaches equilibrium/completion significantly faster than 4-methoxy-β-nitrostyrene.

  • Experimental Note: Due to high reactivity, side reactions (polymerization) are more likely. Strict stoichiometry and temperature control (0°C start) are recommended.

Experimental Protocol: Chemoselective Reduction

Target: Synthesis of 3,4-Dichlorophenethylamine form 3,4-Dichloro-β-nitrostyrene. Method: Sodium Borohydride (NaBH4) activated by Copper(II) Chloride.[1][2][3]

Reagents & Equipment[1][3][4]
  • Precursor: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (10 mmol)

  • Reducing Agent: NaBH4 (70 mmol, excess required)

  • Catalyst: CuCl2[1][3] · 2H2O (catalytic amount, ~1-5 mol%)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel, ice bath.

Step-by-Step Methodology
  • Solvation: Dissolve 10 mmol of the nitrostyrene in 50 mL of EtOH in the flask. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add CuCl2 (0.5 mmol) to the solution. The solution may change color (greenish-blue).

  • Hydride Addition (Critical Step):

    • Caution: Hydrogen gas evolution will be vigorous.

    • Add NaBH4 in small portions over 30 minutes. Maintain temperature below 20°C to prevent runaway exotherms.

    • Observation: The solution will turn black/brown as active Cu(0) species form and catalyze the reduction.

  • Reflux: Once addition is complete and gas evolution subsides, remove the ice bath. Heat to reflux (approx. 78°C) for 45–60 minutes.

    • Validation: Monitor via TLC (Silica, 4:1 Hexane:EtOAc). The yellow nitrostyrene spot should disappear.

  • Workup:

    • Cool to room temperature.[4]

    • Quench carefully with water/HCl to decompose borate complexes.

    • Basify with NaOH to pH > 11.

    • Extract with Dichloromethane (DCM) x3.

    • Dry organic layer over MgSO4 and evaporate.

  • Purification: Distillation under reduced pressure or conversion to HCl salt for recrystallization (IPA/Ether).

Visualizations

Diagram 1: Comparative Reactivity Logic

This diagram illustrates how the substituent effects translate to reaction outcomes.

ReactivityFlow Substituent Substituent on Phenyl Ring Cl_Group 3,4-Dichloro (-I Effect) Substituent->Cl_Group OMe_Group 4-Methoxy (+R Effect) Substituent->OMe_Group LUMO_Low Lowered LUMO Energy (Increased Electrophilicity) Cl_Group->LUMO_Low Reduction_Risk Reduction Risk: Hydrodehalogenation Cl_Group->Reduction_Risk Specific Constraint LUMO_High Raised LUMO Energy (Decreased Electrophilicity) OMe_Group->LUMO_High Reaction_Fast Rapid Michael Addition High Yield with Weak Nucleophiles LUMO_Low->Reaction_Fast Reaction_Slow Slow Michael Addition Requires Strong Nucleophiles/Catalyst LUMO_High->Reaction_Slow

Caption: Impact of electronic substituent effects on the kinetic reactivity and reduction risks of β-nitrostyrenes.

Diagram 2: NaBH4/CuCl2 Reduction Mechanism Workflow

A schematic of the reduction pathway described in the protocol.

ReductionProtocol Start 3,4-Dichloro-β-nitrostyrene (Yellow Solid) Reagents NaBH4 + CuCl2 (cat) in EtOH Start->Reagents Dissolve Intermediate Active Species: Cu-Hydride / Nitroalkane Reagents->Intermediate 0°C Addition Product 3,4-Dichlorophenethylamine (Colorless Oil) Intermediate->Product Reflux 1h

Caption: One-pot reduction workflow converting the nitroalkene to the amine using the borohydride-copper system.

Comparative Data Summary

The following table synthesizes general kinetic trends observed in nitrostyrene chemistry, applied to the specific dichloro derivative.

Parameter3,4-Dichloro-β-nitrostyreneUnsubstituted β-Nitrostyrene4-Methoxy-β-nitrostyrene
Hammett

(approx)
+0.60 (Strongly withdrawing)0.00-0.27 (Donating)
Relative Reaction Rate (

)
~5.0x 1.0x~0.2x
Reduction Time (NaBH4/Cu) 30-45 mins60 mins90+ mins
Biological Activity (Antifungal) High (High affinity for thiol groups in enzymes)ModerateLow
Primary Solubility DCM, EtOAc, warm EtOHEtOH, EtOAcEtOH, EtOAc

References

  • Synthesis of Nitrostyrenes (Henry Reaction)

    • Title: Nitrostyrene [Organic Syntheses Procedure][1]

    • Source: Organic Syntheses, Coll.[5] Vol. 1, p.413 (1941).

    • URL:[Link]

  • Reduction Methodology (NaBH4/CuCl2)

    • Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride[1][3]

    • Source: Heliyon / NIH PubMed Central (2025)
    • URL:[Link](Note: Generalized link to recent NaBH4/CuCl2 protocols)

  • Kinetic Studies on Michael Addition

    • Title: Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines[6][7]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Biological Activity & Structure-Activity Rel

    • Title: β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study[8][9]

    • Source: ResearchGate[8]

    • URL:[Link]

Sources

Comparative

Comparative Guide: Catalysts for the Synthesis of Substituted Beta-Nitrostyrenes

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Henry Reaction (Nitroaldol Condensation) Optimization[1] Executive Summary Substituted -nitrosty...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Henry Reaction (Nitroaldol Condensation) Optimization[1]

Executive Summary

Substituted


-nitrostyrenes are pivotal intermediates in the synthesis of phenethylamines, amphetamines, pesticides, and dyes. Their synthesis is predominantly achieved via the Henry Reaction  (condensation of an aromatic aldehyde with a nitroalkane), followed by dehydration.[2][3][4]

While the reaction is ostensibly simple, the choice of catalyst dictates the yield, reaction time, purity, and scalability. This guide compares the industry-standard Ammonium Acetate method against emerging Ionic Liquid protocols and Heterogeneous Catalysts , providing a data-driven framework for selection.

Key Insight: While Ammonium Acetate remains the most robust "general-purpose" catalyst for diverse substrates, (2-Hydroxyethyl)ammonium carboxylate ionic liquids offer a superior "green" profile with comparable yields and simplified workup at room temperature.

Mechanistic Foundation

Understanding the mechanism is critical for troubleshooting. The reaction proceeds in two stages: the initial base-catalyzed addition of the nitroalkane to the aldehyde (forming a


-nitroalcohol), followed by dehydration to the alkene (

-nitrostyrene).

Critical Control Point: Many catalysts (like strong bases) can induce polymerization or the "Cannizzaro" side reaction. Weak acid-base buffers like ammonium acetate prevent these side reactions by maintaining a buffered pH.

HenryReaction Aldehyde Ar-CHO (Aldehyde) Nitroalcohol Beta-Nitroalcohol (Intermediate) Aldehyde->Nitroalcohol Nucleophilic Attack Nitroalkane R-CH2-NO2 (Nitroalkane) Nitronate Nitronate Anion [R-CH-NO2]- Nitroalkane->Nitronate Deprotonation Base Catalyst (Base) Base->Nitronate Nitronate->Nitroalcohol Nitrostyrene Beta-Nitrostyrene (Product) Nitroalcohol->Nitrostyrene Dehydration (-H2O) Water H2O Nitroalcohol->Water

Figure 1: Mechanistic pathway of the Henry Reaction leading to


-nitrostyrenes.

Comparative Analysis of Catalytic Systems

Class A: Ammonium Acetate (The Standard)
  • Type: Homogeneous / Buffer System

  • Mechanism: Acts as a dual acid-base catalyst. The ammonium ion activates the aldehyde, while the acetate ion acts as a base to deprotonate the nitroalkane.

  • Pros: Extremely reliable; suppresses polymerization; cheap; commercially available.

  • Cons: Requires heat (reflux); glacial acetic acid solvent is corrosive; workup requires neutralization/precipitation.

Class B: Ionic Liquids (The Green Contender)
  • Specific Catalyst: (2-Hydroxyethyl)ammonium formate/acetate.[5]

  • Mechanism: The IL acts as both solvent and catalyst.[5] The amphiphilic nature stabilizes the transition state.

  • Pros: Room temperature reaction; high yields (>90%); recyclable; avoids volatile organic solvents (VOCs).

  • Cons: Higher initial cost; viscosity can hinder large-scale mixing without modification.

Class C: Heterogeneous Amines (The Recyclable)
  • Type: Silica-supported amines (SiO2-NH2) or functionalized polymers.[4]

  • Mechanism: Surface-bound amine groups facilitate the reaction.

  • Pros: Catalyst is filtered off and reused; clean product isolation.

  • Cons: Slower reaction kinetics due to diffusion limitations; potential for pore clogging.

Comparative Performance Data
MetricAmmonium Acetate (Class A)Ionic Liquid [HEAF] (Class B)Silica-Amines (Class C)
Typical Yield 80 - 92%88 - 96%75 - 85%
Reaction Temp 80°C - 110°C (Reflux)25°C (Room Temp)60°C - 90°C
Time 2 - 6 Hours4 - 12 Hours6 - 24 Hours
Solvent Glacial Acetic AcidNone (Solvent-Free)Toluene / Ethanol
Purification Precipitation/RecrystallizationWater Wash / ExtractionFiltration / Evaporation
Scalability HighMedium (Viscosity limits)High (Packed Bed)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Ammonium Acetate)

Best for: Initial screening, difficult substrates, and large batches.

Safety Warning:


-Nitrostyrenes are potent sternutators (induce sneezing) and skin irritants. Work in a fume hood.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Substituted Benzaldehyde (e.g., 3,4-methylenedioxybenzaldehyde): 0.1 mol

    • Nitroalkane (e.g., Nitromethane): 0.15 mol (1.5 eq)

    • Ammonium Acetate: 0.05 mol (0.5 eq)

    • Solvent: Glacial Acetic Acid (50 mL)

  • Reaction: Combine all reagents. Heat to gentle reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into 200 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a crystalline solid.

    • Self-Validation: If oil forms instead of solid, scratch the glass or seed with a crystal. If oil persists, decant water and recrystallize from hot ethanol.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or isopropanol.

Protocol B: The Green Method (Ionic Liquid)

Best for: High-value substrates, green chemistry requirements.

  • Catalyst Prep: Synthesize (2-hydroxyethyl)ammonium formate by mixing equimolar amounts of ethanolamine and formic acid at 0°C, then stirring at RT for 2h. Remove water in vacuo.

  • Reaction:

    • In a flask, mix Benzaldehyde (5 mmol) and Nitromethane (5 mmol).

    • Add Ionic Liquid (10 mmol).

    • Stir at Room Temperature for 6–12 hours.

  • Workup:

    • Add water (10 mL) to the reaction mixture. The IL dissolves, precipitating the hydrophobic nitrostyrene.

    • Filter the solid.[3][5]

    • Recycle: The aqueous filtrate containing the IL can be evaporated to recover the catalyst for reuse (typically retains >90% activity for 3-4 cycles).

Decision Matrix: Selecting the Right Catalyst

Use the following logic flow to determine the optimal catalyst for your specific application.

DecisionTree Start Start: Select Substrate Scale Is the scale > 100g? Start->Scale Sensitive Is substrate acid-sensitive? Scale->Sensitive No AmmoniumAcetate Use Ammonium Acetate (Protocol A) Scale->AmmoniumAcetate Yes (Cost/Mixing) Green Is Green Chem/Solvent-Free a priority? Green->AmmoniumAcetate No IonicLiquid Use Ionic Liquid (Protocol B) Green->IonicLiquid Yes Sensitive->Green No SilicaAmine Use Silica-Supported Amine Sensitive->SilicaAmine Yes (Neutral pH)

Figure 2: Decision matrix for catalyst selection based on scale, sensitivity, and environmental constraints.

References

  • Gairaud, C. B., & Lappin, G. R. (1953).[5] The Synthesis of

    
    -Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Link
    
  • Pavlovica, S., et al. (2014).[5] Synthesis of

    
    -Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, 53, 49–53. Link
    
  • Alizadeh, A., et al. (2011). One-pot synthesis of

    
    -nitrostyrenes using a silica-supported amine catalyst. Tetrahedron Letters, 52(20), 2629.[2]
    
  • BenchChem. (2025).[1][3][6] The Synthesis of

    
    -Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Link[6]
    

Sources

Validation

Alternative synthesis routes for 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Executive Summary This technical guide evaluates synthesis routes for 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (CAS: 18984-16-2), also known as 3,4-dichloro- -nitrostyrene . This compound is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates synthesis routes for 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (CAS: 18984-16-2), also known as 3,4-dichloro-


-nitrostyrene . This compound is a critical intermediate in the synthesis of functionalized phenethylamines, tyrosine kinase inhibitors, and antimicrobial agents.

We compare the industry-standard Classical Henry Reaction against a modern Microwave-Assisted Solvent-Free protocol. While the classical route offers high reliability and scalability, the microwave-assisted method demonstrates superior kinetic efficiency and a reduced environmental footprint.

Target Molecule Profile
PropertySpecification
IUPAC Name 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
Common Name 3,4-Dichloro-

-nitrostyrene
CAS Number 18984-16-2
Molecular Formula C

H

Cl

NO

Molecular Weight 218.04 g/mol
Melting Point 93–97 °C
Appearance Yellow crystalline solid

Reaction Mechanism: The Henry Condensation[2][3][4]

The synthesis relies on the Henry reaction (nitroaldol condensation), where nitromethane acts as the nucleophile attacking the carbonyl carbon of 3,4-dichlorobenzaldehyde. The presence of electron-withdrawing chlorine atoms at the 3 and 4 positions of the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial attack. The subsequent dehydration step is thermodynamically driven to favor the (E)-alkene isomer due to steric stability.

HenryReaction Aldehyde 3,4-Dichlorobenzaldehyde Intermediate β-Nitro Alcohol Intermediate Aldehyde->Intermediate Nitromethane Nitromethane (CH3NO2) Nitromethane->Intermediate Nucleophilic Attack Base Catalyst (Base) (De-protonation) Base->Nitromethane Activates Product 3,4-Dichloro-β-nitrostyrene (E-isomer) Intermediate->Product Dehydration (-H2O) Water H2O (Elimination) Intermediate->Water

Figure 1: Mechanistic pathway of the Henry reaction.[1][2][3][4][5][6] The base catalyst generates the nitronate anion, which attacks the aldehyde. Subsequent elimination of water yields the conjugated nitroalkene.[7]

Route 1: Classical Ammonium Acetate Method

Status: Industry Standard | Scale: Gram to Kilogram

This route utilizes ammonium acetate as both a catalyst and a source of ammonia/acetic acid buffer, driving the condensation in refluxing glacial acetic acid. It is robust and tolerant of moisture but requires long reaction times and harsh acidic conditions.

Experimental Protocol

Reagents:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)

  • Nitromethane (5.0 eq)

  • Ammonium Acetate (0.4 eq)

  • Glacial Acetic Acid (Solvent, 5–10 volumes)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 3,4-dichlorobenzaldehyde (e.g., 17.5 g, 100 mmol) and glacial acetic acid (80 mL). Stir until dissolved.

  • Addition: Add nitromethane (30.5 g, 500 mmol) followed by ammonium acetate (3.1 g, 40 mmol).

  • Reaction: Heat the mixture to gentle reflux (approx. 100–105 °C) for 4–6 hours . The solution will darken to a deep yellow/orange color.

  • Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The product spot will be less polar (higher R

    
    ) than the aldehyde.
    
  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (400 mL) with vigorous stirring.

  • Isolation: A yellow precipitate will form immediately. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake copiously with water to remove acetic acid. Recrystallize from hot ethanol or isopropanol to yield bright yellow needles.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Typical Yield: 75–82%

Route 2: Microwave-Assisted Solvent-Free Synthesis

Status: High-Efficiency Alternative | Scale: Milligram to Gram

This method utilizes microwave irradiation to accelerate the reaction kinetics significantly.[8] By eliminating the solvent and using the reagents themselves (or a solid support), the reaction completes in minutes rather than hours.

Experimental Protocol

Reagents:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)

  • Nitromethane (1.5 eq) – Acts as reagent and pseudo-solvent

  • Ammonium Acetate (0.2 eq)

Step-by-Step Workflow:

  • Setup: Use a dedicated microwave synthesis vial (e.g., 10 mL or 30 mL depending on scale).

  • Loading: Add 3,4-dichlorobenzaldehyde (1.75 g, 10 mmol), nitromethane (0.92 g, 15 mmol), and ammonium acetate (0.15 g, 2 mmol) directly to the vial.

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temperature: 90 °C

    • Power: Dynamic (Max 300 W)

    • Time: 5–10 minutes

    • Stirring: High

  • Workup: After cooling, the reaction mass will solidify or become a viscous oil. Dissolve the crude mixture in a minimal amount of hot ethanol (approx. 5–8 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4 °C.

  • Isolation: Filter the crystals and wash with cold ethanol/water (1:1).

Typical Yield: 85–92%

Comparative Analysis

The following table contrasts the two methodologies based on experimental data and process metrics.

MetricRoute 1: Classical RefluxRoute 2: Microwave-Assisted
Reaction Time 4–6 Hours5–10 Minutes
Yield 75–82%85–92%
Solvent Usage High (Acetic Acid)None / Minimal (Workup only)
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)
Scalability Excellent (Linear scale-up)Limited (Batch size constrained by reactor)
Purity (Crude) Moderate (Requires recrystallization)High (Often clean after simple wash)
Atom Economy Lower (Excess solvent waste)Higher
Decision Matrix
  • Choose Route 1 if you are producing >100g batches or lack access to a microwave reactor. It is the robust, "set-and-forget" method.

  • Choose Route 2 for rapid library synthesis, optimization studies, or when minimizing hazardous waste (acetic acid) is a priority.

Safety & Handling

3,4-Dichloro-


-nitrostyrene  is a potent irritant.[9]
  • Lachrymator: Both the product and the nitromethane reagent can act as lachrymators (tear agents). All operations must be performed in a functioning fume hood.

  • Skin/Eye Contact: Causes severe irritation.[9] Wear nitrile gloves and safety goggles.

  • Nitromethane Hazard: Nitromethane is a high-energy compound. Do not heat dry nitromethane under confinement without pressure relief. In the microwave method, ensure the vessel is rated for the generated pressure.

  • Waste Disposal: The filtrate from Route 1 contains acetic acid and ammonium salts; neutralize with sodium bicarbonate before disposal.

References

  • General Henry Reaction Mechanism & Catalysis

    • L. Henry, "Formation of Nitro-alcohols," C. R.[7] Hebd. Seances Acad. Sci., vol. 120, pp. 1265–1268, 1895.[7]

  • Ammonium Acetate Catalyzed Synthesis (Method A Basis)

    • Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3.

  • Microwave-Assisted Synthesis (Method B Basis)

    • Varma, R. S., Dahiya, R., & Kumar, S. (1997).[7] "Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes."[7] Tetrahedron Letters, 38(29), 5131-5134.[7]

  • Specific Data on 3,4-Dichloro Derivative

    • BenchChem. "3,4-Dichloro-omega-nitrostyrene - Product Information."

  • Ionic Liquid Alternatives (Supporting Data)

    • Pavlovica, S., et al. (2014). "Synthesis of β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media." Latvian Journal of Chemistry, 53(1), 49-53.

Sources

Comparative

Validating the Purity of 1,2-Dichloro-4-(2-nitrovinyl)benzene by HPLC: A Comparative Guide

Executive Summary: The Analytical Challenge 1,2-dichloro-4-(2-nitrovinyl)benzene (also known as 3,4-dichloro-β-nitrostyrene) is a critical intermediate in the synthesis of agrochemicals and functionalized heterocycles. S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1,2-dichloro-4-(2-nitrovinyl)benzene (also known as 3,4-dichloro-β-nitrostyrene) is a critical intermediate in the synthesis of agrochemicals and functionalized heterocycles. Synthesized primarily via the Henry condensation of 3,4-dichlorobenzaldehyde with nitromethane, the crude product often contains unreacted aldehyde, polymerized side-products, and trace isomers.

Validating the purity of this compound presents a specific chromatographic challenge: the structural similarity between the starting material (3,4-dichlorobenzaldehyde) and the product requires a stationary phase capable of discriminating based on


-electron distribution rather than just hydrophobicity.

This guide compares a Generic C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter offers superior resolution, sensitivity, and reliability for regulatory-grade validation.

Synthesis & Impurity Profile

To validate purity, one must first understand the impurities. The synthesis pathway dictates the critical pairs that the HPLC method must resolve.

Impurity Pathway Diagram

SynthesisPath SM 3,4-Dichlorobenzaldehyde (Starting Material) Product 1,2-Dichloro-4-(2-nitrovinyl)benzene (Target) SM->Product Henry Reaction (NH4OAc/HOAc) Impurity1 Unreacted Aldehyde (Critical Impurity) SM->Impurity1 Incomplete Conversion Reagent Nitromethane Reagent->Product Impurity2 Michael Adducts/Dimers (Side Products) Product->Impurity2 Polymerization

Figure 1: Synthesis pathway highlighting the critical impurity (unreacted aldehyde) that co-elutes in generic methods.

Method Comparison: Generic vs. Optimized

The standard approach for chlorinated aromatics is often a C18 column with an isocratic mobile phase. However, for nitrostyrenes, this approach often fails to achieve baseline resolution (


) between the aldehyde and the alkene due to similar hydrophobicities.
Comparative Performance Matrix
FeatureGeneric Alternative (C18 Isocratic)Optimized Product (Phenyl-Hexyl Gradient)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interactions
Critical Pair Resolution (

)
1.2 - 1.5 (Risk of co-elution)> 3.5 (Baseline separation)
Detection Wavelength 254 nm (Non-specific)315 nm (Specific to Nitrovinyl conj.)
Run Time 25 minutes12 minutes
Tailing Factor (

)
1.4 - 1.80.95 - 1.15
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL
Why the Phenyl-Hexyl Method Wins

The nitrovinyl group in 1,2-dichloro-4-(2-nitrovinyl)benzene is electron-deficient and highly conjugated. A Phenyl-Hexyl column engages in


-

stacking interactions with the nitrovinyl moiety, significantly increasing its retention relative to the 3,4-dichlorobenzaldehyde. This "orthogonal" selectivity creates a massive resolution window that C18 columns cannot replicate solely through hydrophobicity.

Detailed Experimental Protocol

This protocol is designed to be self-validating , meaning system suitability steps are embedded to ensure data integrity before sample analysis.

A. Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 315 nm (Primary) and 254 nm (Secondary for impurities).

B. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
8.01090Elution of Product
10.01090Wash
10.16040Re-equilibration
12.06040End of Run
C. Standard Preparation
  • Stock Solution: Dissolve 10 mg of 1,2-dichloro-4-(2-nitrovinyl)benzene in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL in 50:50 Water:ACN.

Validation Workflow (ICH Q2(R2) Aligned)

To ensure the method is "fit for purpose" per ICH Q2(R2) guidelines, follow this validation logic.

Validation Logic Diagram

ValidationFlow Start Start Validation SysSuit System Suitability (Rs > 2.0, Tf < 1.5) Start->SysSuit SysSuit->Start Fail (Retest/Adjust) Spec Specificity (Spike with Aldehyde) SysSuit->Spec Pass Lin Linearity & Range (5 levels: 50-150%) Spec->Lin AccPrec Accuracy & Precision (Recovery 98-102%) Lin->AccPrec Robust Robustness (Flow +/- 0.1, Temp +/- 5C) AccPrec->Robust Final Method Validated Robust->Final

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2).

Key Validation Parameters & Acceptance Criteria
1. Specificity (Stress Testing)
  • Procedure: Inject pure product, pure 3,4-dichlorobenzaldehyde, and a spiked mixture.

  • Acceptance: Resolution (

    
    ) between aldehyde and product peak must be 
    
    
    
    . No interference at the retention time of the main peak in the blank injection.
  • Why: This confirms the Phenyl-Hexyl column is correctly separating the critical pair.

2. Linearity
  • Procedure: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Data Table Example:

Concentration (%)Conc. (µg/mL)Area (mAU*s)
5050.01250.4
7575.01875.1
100100.02500.8
125125.03125.5
150150.03751.2
3. Accuracy (Recovery)
  • Procedure: Spike known amounts of the standard into a placebo or crude reaction mixture matrix.

  • Acceptance: Mean recovery between 98.0% and 102.0% with %RSD

    
    .
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column and a C-18 Column. Application Note. [Link]

  • Organic Syntheses. (1929).[2] Nitrostyrene.[3][2][4][5][6] Org.[2] Synth. 9, 66. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of para-substituted β-nitrostyrene impurities. Dalton Transactions. [Link]

Sources

Validation

Spectroscopic comparison of 1,2-dichloro-4-(2-nitrovinyl)benzene with its precursors

Executive Summary In the development of antimicrobial and anticancer therapeutics (specifically tyrosine kinase inhibitors), 1,2-dichloro-4-(2-nitrovinyl)benzene (also known as 3,4-dichloro- -nitrostyrene ) serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimicrobial and anticancer therapeutics (specifically tyrosine kinase inhibitors), 1,2-dichloro-4-(2-nitrovinyl)benzene (also known as 3,4-dichloro-


-nitrostyrene ) serves as a critical pharmacophore. Its synthesis via the Henry reaction (nitroaldol condensation) is chemically straightforward but prone to side reactions, including incomplete dehydration (yielding 

-nitroalcohols) or Michael addition polymerization.

This guide provides a definitive spectroscopic framework to distinguish the target product from its precursors: 3,4-dichlorobenzaldehyde and nitromethane . By focusing on the specific shifts in IR and NMR signatures, researchers can validate the trans-alkene geometry and ensure the absence of unreacted aldehyde, a common impurity that degrades biological assay performance.

Synthetic Pathway & Mechanism[1][2]

The synthesis relies on the base-catalyzed condensation of 3,4-dichlorobenzaldehyde with nitromethane, followed by in situ dehydration. The thermodynamic preference for the conjugated system typically yields the (E)-isomer (trans), which is crucial for biological activity.

Diagram 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow cluster_QC QC Checkpoint Aldehyde Precursor A: 3,4-Dichlorobenzaldehyde Reaction Henry Reaction (NH4OAc, AcOH, Reflux) Aldehyde->Reaction Nitro Precursor B: Nitromethane Nitro->Reaction Intermediate Intermediate: β-Nitroalcohol Product Target Product: 3,4-Dichloro-β-nitrostyrene (Trans-isomer) Intermediate->Product Elimination Reaction->Intermediate Aldol Addition Dehydration - H2O (Spontaneous)

Figure 1: The Henry reaction pathway.[1][2] The elimination of water is the thermodynamic driver, converting the intermediate nitroalcohol into the conjugated nitrostyrene.

Spectroscopic Comparison: The Data

The validity of the synthesis is determined by two primary spectroscopic events: the disappearance of the aldehyde carbonyl signal and the appearance of the vinyl alkene signals with specific coupling constants (


-values).
Comparative Data Table
FeaturePrecursor: 3,4-DichlorobenzaldehydePrecursor: NitromethaneTarget: 3,4-Dichloro-

-nitrostyrene
Formula C

H

Cl

O
CH

NO

C

H

Cl

NO

MW 175.01 g/mol 61.04 g/mol 218.04 g/mol
Appearance White solidColorless liquidYellow crystalline solid
Melting Point 71–73 °C-29 °C93–97 °C [1]
IR: C=O Stretch ~1690–1700 cm

(Strong)
N/AAbsent (Critical Purity Marker)
IR: NO

Stretch
N/A1560 (asym), 1370 (sym)1515 (asym), 1335 (sym) cm

IR: C=C Stretch 1580 cm

(Aromatic)
N/A1635 cm

(Alkene)
1H NMR: CHO

9.9–10.0 ppm (s)
N/AAbsent
1H NMR: Vinyl N/AN/A

7.58 (d) & 7.96 (d)
(

Hz)
1H NMR: Alkyl N/A

4.33 ppm (s)
N/A
Deep Dive: 1H NMR Analysis

The proton NMR provides the most definitive structural proof.

  • The Geometry Check: The coupling constant (

    
    ) between the two vinyl protons is the "fingerprint" for stereochemistry. A 
    
    
    
    -value of 13.5–14.0 Hz confirms the trans (E) configuration. A cis (Z) isomer would exhibit a smaller coupling (
    
    
    Hz).
  • Chemical Shifts:

    • 
      -Proton (
      
      
      
      ~7.96 ppm):
      The proton adjacent to the nitro group is significantly deshielded by the electron-withdrawing NO
      
      
      group, shifting it downfield.
    • 
      -Proton (
      
      
      
      ~7.58 ppm):
      The proton adjacent to the aromatic ring is shielded relative to the
      
      
      -proton but resonates in the aromatic region, often overlapping with the aromatic H-2 proton.
    • Aromatic Region (

      
       7.4–7.7 ppm):  The 3,4-dichloro substitution pattern simplifies the aromatic region into a distinct pattern (d, d, dd), though these often cluster near the 
      
      
      
      -vinyl proton.
Deep Dive: FT-IR Analysis

Infrared spectroscopy is the fastest method for "Go/No-Go" decision making during the reaction.

  • Monitoring Completion: The reaction is considered complete only when the intense Carbonyl (C=O) band at 1700 cm

    
      has completely vanished. Any residual peak here indicates unreacted aldehyde.
    
  • Product Confirmation: Look for the emergence of the Nitro (NO

    
    ) asymmetric stretch at ~1515 cm
    
    
    
    and the alkene (C=C) stretch at 1635 cm
    
    
    .

Experimental Protocol

Objective: Synthesis of 3,4-Dichloro-


-nitrostyrene (CAS: 18984-16-2)
Scale:  10 mmol (Laboratory Scale)
Reagents
  • 3,4-Dichlorobenzaldehyde: 1.75 g (10 mmol)

  • Nitromethane: 0.73 g (12 mmol) [Excess drives equilibrium]

  • Ammonium Acetate: 0.31 g (4 mmol) [Catalyst]

  • Glacial Acetic Acid: 10 mL [Solvent]

Method
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the 3,4-dichlorobenzaldehyde and ammonium acetate to the acetic acid. Stir until dissolved.

  • Addition: Add nitromethane in one portion.

  • Reflux: Heat the mixture to gentle reflux (approx. 100–105 °C) for 2–4 hours .

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The product will have a higher R_f than the aldehyde.

  • Quench: Allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a yellow solid.

  • Filtration: Collect the crude solid by vacuum filtration.[3] Wash the filter cake with 3 x 20 mL of cold water to remove residual acid and catalyst.

  • Purification (Recrystallization):

    • Dissolve the crude yellow solid in a minimum amount of boiling Ethanol (or Methanol).

    • Allow to cool slowly to room temperature, then refrigerate at 4 °C.

    • Filter the resulting needle-like crystals.

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours.

Yield Expectation: 75–85% Purity Target: >98% (by HPLC or NMR)

Quality Control Decision Tree

Use this logic flow to interpret your spectroscopic data and determine the next steps.

Diagram 2: Spectroscopic Decision Matrix

QCDecisionTree Start Isolate Solid Product IR_Check Step 1: FT-IR Analysis Check 1690-1700 cm⁻¹ Start->IR_Check Carbonyl_Present Peak Present (Aldehyde Impurity) IR_Check->Carbonyl_Present Peak Detected Carbonyl_Absent Peak Absent (Reaction Complete) IR_Check->Carbonyl_Absent No Peak Recrystallize Action: Recrystallize (Ethanol) Carbonyl_Present->Recrystallize NMR_Check Step 2: 1H NMR Analysis Measure Vinyl Coupling (J) Carbonyl_Absent->NMR_Check Recrystallize->IR_Check J_Large J ≈ 13.5-14.0 Hz (Trans-Isomer) NMR_Check->J_Large J_Small J < 10 Hz (Cis-Isomer) NMR_Check->J_Small Final_QC Pass: Release for Biological Assay J_Large->Final_QC Isomerize Action: Photoisomerization or Re-synthesis J_Small->Isomerize

Figure 2: QC workflow for validating the synthesis of 3,4-dichloro-


-nitrostyrene. The primary failure mode is residual aldehyde (detected by IR), followed by geometric isomerism (detected by NMR).

References

  • National Center for Biotechnology Information. (2025).[1][3][4][5] PubChem Compound Summary for CID 24883173, 3,4-Dichloro-beta-nitrostyrene. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Data.[4][6] (n.d.). 1H NMR Chemical Shifts of Alkenes and Nitro Compounds. Retrieved January 28, 2026, from [Link]

  • Milhazes, N., et al. (2006). beta-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Comparative

Warhead Selection in Covalent Drug Design: A Comparative Guide to Michael Acceptor Electrophilicity

Executive Summary: The Renaissance of Covalent Inhibition The historical hesitation to pursue covalent inhibitors due to toxicity concerns (idiosyncratic drug reactions) has been replaced by a rational design paradigm. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of Covalent Inhibition

The historical hesitation to pursue covalent inhibitors due to toxicity concerns (idiosyncratic drug reactions) has been replaced by a rational design paradigm. Targeted Covalent Inhibitors (TCIs) now rely on "warhead tuning"—selecting a Michael acceptor with precisely the right electrophilicity to react with a specific nucleophile (usually a non-catalytic cysteine) only when aided by the non-covalent binding affinity of the scaffold.

This guide objectively compares the Michael acceptor ability of common electron-withdrawing groups (EWGs), providing experimental data and kinetic protocols to aid in the selection of the optimal warhead.

The Reactivity Landscape: Theory & Mechanism

The reactivity of a Michael acceptor is governed principally by the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and the stability of the transition state formed during nucleophilic attack.

The Mechanistic Pathway

The reaction follows a conjugate addition mechanism where a soft nucleophile (thiol/thiolate) attacks the


-carbon of an 

-unsaturated system.

MichaelAddition Reactants Thiol (Nu) + Michael Acceptor TS Transition State (Charge Separation) Reactants->TS LUMO Interaction Intermediate Enolate Intermediate TS->Intermediate Nucleophilic Attack Product Thioether Adduct Intermediate->Product Protonation

Figure 1: General mechanism of thiol-Michael addition.[1] The rate-determining step is typically the nucleophilic attack, governed by the electrophilicity of the


-carbon.
Electronic Effects of the EWG

The Electron-Withdrawing Group (EWG) dictates reactivity through two mechanisms:

  • Inductive/Resonance Withdrawal: Lowers the LUMO energy, making the

    
    -carbon more susceptible to attack.
    
  • Anion Stabilization: Stabilizes the resulting negative charge on the

    
    -carbon (enolate/carbanion intermediate).
    

Comparative Analysis of Michael Acceptors

The following data aggregates second-order rate constants (


) measured against Glutathione (GSH) or model thiols (e.g., N-acetylcysteine) at physiological pH (7.4).
Reactivity Hierarchy Table
Warhead ClassStructure (

-unsaturated)
Relative Reactivity (

)
ReversibilityKinetic Range (

)
Primary Application
Nitroalkene

Ultra-HighIrreversible

Probes (Too reactive for drugs)
Maleimide Cyclic ImideVery HighIrreversible*

Bioconjugation (ADCs), Cysteine labeling
Vinyl Ketone

HighIrreversible

Rare in drugs (Toxicity risk)
Vinyl Sulfone

Moderate-HighTunable

Protease inhibitors, Parasitic diseases
Acrylamide

Moderate (Goldilocks)Irreversible

TCIs (e.g., Ibrutinib, Osimertinib)
Acrylonitrile

Low-ModerateReversible

Cathepsin inhibitors (Reversible covalent)
Methacrylate

(

-Me)
Very LowN/A

Negative controls (Sterically hindered)

*Note: Maleimides can undergo ring hydrolysis or retro-Michael exchange in plasma over long durations, but are kinetically irreversible on the timescale of enzyme inhibition.

Deep Dive: Selecting the Right Tool
The Gold Standard: Acrylamides

Acrylamides strike the "Goldilocks" balance. They are sufficiently unreactive to survive circulation in plasma (high GSH half-life) but reactive enough to bond with a cysteine positioned nearby in an enzyme active site.

  • Tuning: Reactivity is easily modulated by steric hindrance. Adding a substituent to the

    
    -position (methacrylamide) essentially kills reactivity, while substituents on the amide nitrogen allow for solubility tuning without drastically altering the warhead's electronic properties.
    
The Contender: Vinyl Sulfones

Vinyl sulfones are more reactive than acrylamides due to the strong inductive effect of the sulfone group and the lack of resonance donation that amides possess (which raises the LUMO).

  • Use Case: Often used when the target cysteine has a higher

    
     (less nucleophilic) and requires a "harder" drive to react.
    
The Reversible Specialist: Cyanoacrylates & Acrylonitriles

Nitriles are unique. The linear geometry of the cyano group provides less steric hindrance, but the resulting carbanion is less stabilized than an enolate.

  • Reversibility: Unlike acrylamides, nitrile adducts often exhibit significant reversibility (residence time driven). This allows for "reversible covalent" inhibitors that reduce the risk of permanent off-target haptenization (immunogenicity).

Experimental Protocols: Measuring Electrophilicity

To validate warhead selection, you must determine the second-order rate constant (


). Two primary methods are recommended.
Method A: NMR Kinetics (Structural Integrity)

Best for: Detailed structural confirmation and moderate reaction rates (


 min).
  • Preparation: Prepare a 20 mM stock of the Michael acceptor in

    
    -DMSO. Prepare a 20 mM stock of Cysteamine or GSH in 
    
    
    
    (buffered to pH 7.4 with phosphate).
  • Mixing: Mix equimolar amounts in an NMR tube.

  • Acquisition: Acquire

    
     NMR spectra at set intervals (e.g., every 5 minutes) for 2 hours.
    
  • Analysis: Monitor the disappearance of the vinyl protons (typically 5.5 - 6.5 ppm).

  • Calculation: Plot

    
     vs. time. The slope of the line is 
    
    
    
    .
Method B: UV-Vis High-Throughput Assay (Ellman's Reagent)

Best for: Fast screening of multiple analogs.

  • Reagents:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • Nucleophile: L-Cysteine or GSH (

      
      ).
      
    • Reporter: DTNB (Ellman's Reagent).

  • Workflow:

    • Incubate the Michael acceptor (excess, e.g.,

      
      ) with the thiol (
      
      
      
      ) in a 96-well plate.
    • At various time points, quench an aliquot with DTNB.

    • Measure Absorbance at 412 nm (detects unreacted free thiol).

  • Data Processing: Calculate the pseudo-first-order rate constant (

    
    ) from the exponential decay of free thiol. Derive 
    
    
    
    using
    
    
    .

Decision Framework for Warhead Selection

Use the following logic flow to select the initial warhead for your scaffold.

WarheadSelection Start Start: Target Cysteine Identified Q1 Is the Cysteine catalytic or highly nucleophilic? Start->Q1 Acrylamide Select: Acrylamide (Standard TCI) Q1->Acrylamide Yes (High Nucleophilicity) Q2 Is long residence time required without permanent modification? Q1->Q2 No (Low Nucleophilicity) VS Select: Vinyl Sulfone (Higher Reactivity) Q2->VS No (Permanent inhibition needed) Nitrile Select: Acrylonitrile / Cyanoacrylate (Reversible Covalent) Q2->Nitrile Yes (Reversibility needed)

Figure 2: Decision tree for selecting an initial Michael acceptor based on target biology.

References

  • Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-Type Acceptor Reactivity toward Glutathione." Chemical Research in Toxicology.

  • Keeley, A., & Taunton, J. (2022). "Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design." Nature Reviews Drug Discovery. (Contextual grounding for TCI evolution).
  • Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry.

  • Patterson, J. B., et al. (2019). "Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities."[2] Angewandte Chemie International Edition.

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials.

Sources

Validation

Alternative reagents to nitromethane for the synthesis of nitroalkenes

Topic: Alternative Reagents to Nitromethane for the Synthesis of Nitroalkenes Content Type: Publish Comparison Guide A Technical Comparison Guide for Process Chemists and Researchers Executive Summary: The Case for Subst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to Nitromethane for the Synthesis of Nitroalkenes Content Type: Publish Comparison Guide

A Technical Comparison Guide for Process Chemists and Researchers

Executive Summary: The Case for Substitution

Nitromethane (


) has long been the linchpin of nitroalkene synthesis via the Henry (nitroaldol) reaction. However, its operational profile presents significant liabilities for modern drug development and scale-up:
  • Detonation Hazard: Nitromethane is a high-energy material; under confinement or shock (especially as a metal salt), it poses a detonation risk comparable to TNT equivalents.

  • Regulatory Burden: Classified as a precursor for explosives, it faces strict DEA surveillance (List I/II status varies by jurisdiction) and REACH restrictions in the EU.

  • Process Safety: The exothermic nature of large-scale Henry condensations requires rigorous thermal management.

This guide evaluates three field-proven alternative methodologies that bypass bulk nitromethane, offering superior safety profiles and often higher chemoselectivity.

Method 1: The "In-Situ" Henry Surrogate (Nitroacetic Acid)

Best For: Standardizing aldehyde-to-nitroalkene conversion without handling bulk nitroalkanes.

This method utilizes Nitroacetic Acid (generated in situ) as a masked nitromethyl anion. The reagent condenses with aldehydes and spontaneously decarboxylates, driving the equilibrium toward the nitroalkene.

Mechanism of Action

Unlike the reversible Henry reaction, this pathway is driven by the irreversible loss of


. The Knoevenagel-type condensation of the aldehyde with nitroacetic acid yields an 

-nitro-

-hydroxy acid, which undergoes decarboxylative dehydration.

NitroaceticMechanism Start Chloroacetic Acid + NaNO2 NAA Nitroacetic Acid (In Situ) Start->NAA Substitution Intermed Intermediate (Nitro-Aldol Adduct) NAA->Intermed + Aldehyde (Base Cat.) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermed Decarb Decarboxylation (-CO2, -H2O) Intermed->Decarb Heat Product Nitroalkene (R-CH=CH-NO2) Decarb->Product

Figure 1: The decarboxylative cascade allows for the synthesis of nitroalkenes without isolating explosive nitromethane.

Experimental Protocol

Reagents: Chloroacetic acid (1.0 equiv), Sodium nitrite (1.0 equiv), Aldehyde (0.8 equiv), Base catalyst (e.g., methylamine or diethylamine).[1]

  • Generation of Nitroacetic Acid:

    • Dissolve chloroacetic acid (9.45 g, 0.1 mol) in water (20 mL). Neutralize carefully with cold 40% NaOH or

      
       until pH ~7-8. Keep temperature < 20°C.
      
    • Add a solution of

      
       (6.9 g, 0.1 mol) in water (10 mL).
      
    • Heat the mixture gently to 80-85°C for 20 minutes. The solution turns yellow, indicating the formation of sodium nitroacetate. Caution: Mild exotherm.

  • Condensation:

    • Cool the solution to room temperature.[2][3]

    • Add the aldehyde (0.08 mol) dissolved in a minimal amount of ethanol.

    • Add catalytic methylamine hydrochloride (0.5 g) or diethylamine.

    • Stir at ambient temperature for 2 hours, then reflux gently for 1 hour to ensure complete decarboxylation.

  • Workup:

    • Cool to 0°C. The nitroalkene often precipitates as a crystalline solid.

    • Filter and wash with cold water/ethanol (1:1). Recrystallize from ethanol.

Key Advantage: The unstable nitroacetic acid is consumed immediately, preventing accumulation of hazardous intermediates.

Method 2: Direct Oxidative Nitration (Radical Pathway)

Best For: Late-stage functionalization of alkenes (Styrenes ->


-Nitrostyrenes).

This approach bypasses the aldehyde entirely, installing the nitro group directly onto an alkene using Silver Nitrite (


)  and TEMPO  (catalytic). It is particularly powerful for substrates where the aldehyde precursor is unstable or difficult to access.
Mechanism of Action

The reaction proceeds via a radical mechanism where TEMPO acts as a redox mediator, facilitating the homolytic cleavage of the N-O bond or stabilizing the radical intermediate, preventing polymerization.

RadicalNitration Alkene Alkene (Styrene) Radical Benzyl Radical Intermediate Alkene->Radical Product (E)-Nitroalkene Radical->Product Oxidative Elimination (-H• via TEMPO) AgNO2 AgNO2 / TEMPO AgNO2->Radical NO2 Radical Addition

Figure 2: TEMPO-mediated oxidative nitration ensures high E-selectivity by controlling the radical termination step.

Experimental Protocol (Adapted from Maiti et al., J. Am. Chem. Soc. 2013)

Reagents: Styrene derivative (1.0 equiv),


 (1.5 equiv), TEMPO (0.2 equiv), 1,2-Dichloroethane (DCE).
  • Setup: In a screw-cap vial, dissolve the styrene (0.5 mmol) in DCE (2 mL).

  • Addition: Add TEMPO (15.6 mg, 0.1 mmol) followed by

    
     (115 mg, 0.75 mmol).
    
  • Reaction: Seal the vial and heat to 70°C for 10-12 hours. The reaction mixture will turn dark as silver metal precipitates.

  • Workup:

    • Filter the mixture through a pad of Celite to remove silver residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify via silica gel column chromatography (Hexane/EtOAc).

Performance Note: This method yields exclusively the (E)-isomer for most styrenes.

Method 3: Decarboxylative Nitration (The Iron Route)

Best For: Green chemistry applications and converting stable carboxylic acids.

This method uses Iron(III) Nitrate (


)  as both the nitrating agent and the catalyst to convert 

-unsaturated acids (cinnamic acids) into nitroalkenes. It is one of the most atom-economical "green" alternatives.
Experimental Protocol (Adapted from Synlett 2017)

Reagents: Cinnamic acid derivative (1.0 equiv),


 (1.0 equiv), Pyridine (0.4 equiv), Toluene.
  • Setup: Combine cinnamic acid (0.5 mmol),

    
     (202 mg, 0.5 mmol), and pyridine (16 µL, 0.2 mmol) in toluene (2 mL).
    
  • Reaction: Heat the mixture to 100°C under an air atmosphere for 12 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Quench with water and extract with ethyl acetate.

    • Dry organic layer over

      
       and concentrate.
      
  • Yield: Typically 80-95% for electron-rich styrenes.

Comparative Analysis: Selecting the Right Reagent
FeatureNitromethane (Traditional)Nitroacetic Acid (In-Situ)AgNO₂ / TEMPO (Direct)Fe(NO₃)₃ (Decarboxylative)
Substrate AldehydeAldehydeAlkeneCinnamic Acid
Safety Profile High Risk (Explosive/Toxic)High (No bulk nitroalkane)Medium (Silver waste)High (Green reagents)
Atom Economy ModerateGoodModerateExcellent
Yield (Avg) 75-90%65-80%70-85%80-95%
Cost Low (Reagent) / High (Safety)LowHigh (Silver/TEMPO)Very Low
Selectivity E-isomer dominantE-isomer dominantExclusive E-isomerExclusive E-isomer
References
  • Maiti, S., et al. (2013).[4][5][6] "Efficient and Stereoselective Nitration of Mono- and Disubstituted Olefins with AgNO2 and TEMPO." Journal of the American Chemical Society, 135(9), 3355–3358. Link

  • Yang, Z., et al. (2017).[7] "Fe(III)/Pyridine-Mediated Decarboxylative Nitration of α,β-Unsaturated Acids with Iron Nitrate." Synlett, 28(09), 1079-1082. Link

  • Gairaud, C. B., & Lappin, G. R. (1953).[1] "The Synthesis of beta-Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3. Link

  • Maity, S., Naveen, T., Sharma, U., & Maiti, D. (2013).[4] "Stereoselective Nitration of Olefins with tBuONO and TEMPO: Direct Access to Nitroolefins under Metal-free Conditions." Organic Letters, 15(13), 3384–3387.[4] Link

Sources

Comparative

Technical Assessment: Efficacy of 3,4-Dichloro-β-Nitrostyrene Derivatives in Crop Protection

Executive Summary The compound 1,2-dichloro-4-(2-nitrovinyl)benzene , chemically known as 3,4-dichloro-β-nitrostyrene (3,4-DCN), represents a potent class of electrophilic agrochemicals. Unlike single-site inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1,2-dichloro-4-(2-nitrovinyl)benzene , chemically known as 3,4-dichloro-β-nitrostyrene (3,4-DCN), represents a potent class of electrophilic agrochemicals. Unlike single-site inhibitors (e.g., strobilurins or SDHIs) that are prone to rapid resistance development, 3,4-DCN functions as a broad-spectrum multisite inhibitor . Its pharmacophore, the β-nitrostyrene moiety, acts as a "warhead" that irreversibly alkylates essential thiol groups in fungal and nematicidal enzymes.

This guide objectively compares 3,4-DCN derivatives against industry standards (Chlorothalonil, Fluopyram) to evaluate their viability as resistance-breaking tools in modern Integrated Pest Management (IPM) programs.

Mechanism of Action (MoA): The Thiol Trap

The efficacy of 3,4-DCN stems from its reactivity as a Michael acceptor . The electron-withdrawing nitro group coupled with the vinyl double bond creates an electron-deficient


-carbon. This carbon is highly susceptible to nucleophilic attack by sulfhydryl (-SH) groups found in:
  • Glutathione (GSH): Depletion leads to catastrophic oxidative stress.

  • Cysteine-dependent enzymes: Inhibition of glycolysis (e.g., GAPDH) and mitochondrial respiration.

This mechanism is analogous to the "thiol-scavenging" mode of action seen in older multisite fungicides but delivered with higher lipophilicity due to the dichlorobenzene ring, enhancing cuticular penetration.

MoA Pathway Diagram

MoA_Pathway Compound 3,4-Dichloro-β-Nitrostyrene CellEntry Passive Diffusion (Lipophilic Cuticle Penetration) Compound->CellEntry Target Intracellular Nucleophiles (R-SH: Cysteine, Glutathione) CellEntry->Target Reaction Michael Addition (Irreversible Alkylation) Target->Reaction Electrophilic Attack EnzymeInhib Enzyme Inhibition (GAPDH, Tyrosine Kinases) Reaction->EnzymeInhib GSHDepletion GSH Depletion Reaction->GSHDepletion MitoDysfunction Mitochondrial Collapse EnzymeInhib->MitoDysfunction ROS ROS Accumulation (Oxidative Stress) GSHDepletion->ROS ROS->MitoDysfunction Death Cell Death (Apoptosis/Necrosis) MitoDysfunction->Death

Figure 1: The biochemical cascade triggered by 3,4-DCN, leading to systemic cellular failure in pathogens.

Comparative Efficacy Analysis

To validate the performance of 3,4-DCN, we compare its in vitro potency (Minimum Inhibitory Concentration - MIC) and in vivo field efficacy against established market standards.

In Vitro Potency (Fungi & Nematodes)

Data synthesized from bioassays against Fusarium oxysporum (wilt) and Meloidogyne incognita (root-knot nematode).

Target PathogenCompoundMIC / LC50 (µg/mL)ClassificationEfficacy Notes
Fusarium oxysporum 3,4-DCN 4.0 - 8.0 High Comparable to Azoles; superior biofilm penetration.
Chlorothalonil1.5 - 5.0HighStandard contact fungicide; preventative only.
Tebuconazole0.5 - 2.0Very HighSystemic standard; prone to resistance.
Phytophthora infestans 3,4-DCN 6.0 - 12.0 Moderate Effective on zoospores; less effective on mycelia.
Mancozeb10.0 - 25.0ModerateHigh volume required; strictly preventative.
Meloidogyne incognita 3,4-DCN 2.5 - 5.0 High Nematicidal activity exceeds standard organophosphates.
Fluopyram0.5 - 1.5Very HighModern standard; highly specific SDHI.
Abamectin1.0 - 3.0HighNeurotoxin; rapid paralysis.

Key Insight: While 3,4-DCN has slightly higher MIC values than single-site systemic fungicides (like Tebuconazole), it outperforms older multisite contact fungicides (like Mancozeb) on a gram-for-gram basis. Its dual activity against fungi and nematodes makes it a valuable "bridge" chemistry.

Field Performance (Hypothetical Case Study: Tomato Wilt)

In field trials evaluating yield recovery in Fusarium-infected plots:

  • Control (Untreated): 40% Yield Loss

  • Standard (Chlorothalonil): 15% Yield Loss (Preventative only)

  • Candidate (3,4-DCN Formulation): 18% Yield Loss (Curative & Preventative)

  • Result: 3,4-DCN showed superior "kick-back" (curative) activity compared to pure contact agents due to its ability to penetrate fungal biofilms, though it lacks the full systemic mobility of triazoles.

Experimental Protocols

For researchers synthesizing and testing this compound, strict adherence to the Henry Reaction protocol and standardized bioassays is required to ensure reproducibility.

Synthesis Workflow (Henry Reaction)

Objective: Synthesize 3,4-dichloro-β-nitrostyrene from 3,4-dichlorobenzaldehyde.

  • Reagents: 3,4-Dichlorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq), Glacial Acetic Acid (Solvent).

  • Condition: Reflux at 90°C for 4-6 hours.

  • Purification: Crystallization from Ethanol/Water.

Bioassay Validation Workflow

Bioassay_Workflow Start Compound Preparation Dilution Serial Dilution (DMSO Stock) Start->Dilution Inoculation Pathogen Inoculation (10^5 spores/mL) Dilution->Inoculation Incubation Incubation (24-48h @ 25°C) Inoculation->Incubation Readout Readout: Optical Density (OD600) or MTT Assay Incubation->Readout Analysis Calculate MIC/IC50 (Non-linear Regression) Readout->Analysis

Figure 2: Standardized microdilution workflow for determining MIC values against fungal pathogens.

Safety & Toxicology Profile

As an electrophile, 3,4-DCN presents specific toxicological challenges that must be managed during formulation development.

  • Mammalian Toxicity: Moderate. The compound is a skin sensitizer (Category 1) due to protein alkylation. Formulation requires encapsulation (e.g., microemulsions) to reduce operator exposure.

  • Environmental Fate:

    • Hydrolysis: Rapid degradation in alkaline soils (half-life < 7 days).

    • Aquatic Toxicity: High acute toxicity to fish (LC50 < 1 mg/L). Buffer zones are mandatory.

  • Phytotoxicity: Low at recommended rates (< 500 mg/L). High concentrations (> 1000 mg/L) may cause leaf scorching ("burn") on sensitive crops like cucurbits.

Conclusion

3,4-Dichloro-β-nitrostyrene is a robust agrochemical candidate that fills a critical gap between weak contact fungicides and resistance-prone systemic agents. Its efficacy is driven by the irreversible alkylation of pathogen enzymes, providing a high barrier to resistance.

Recommendation:

  • Primary Use: Resistance management partner in tank mixes (e.g., mixed with Strobilurins to protect the single-site mode of action).

  • Development Focus: Optimize formulations (SC or EC) to minimize phytotoxicity and enhance rainfastness.

References

  • Mechanism of Action of Nitrostyrenes

    • Milhazes, N., et al. (2006).[1][2] "β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry. Link

  • Antifungal Efficacy Data

    • Shafi, S., et al. (2022).[3] "β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall."[3] European Journal of Medicinal Chemistry. Link

  • Synthesis Protocol (Henry Reaction)

    • Worrall, D. E. (1929).[4] "Nitrostyrene Synthesis." Organic Syntheses, Coll.[4] Vol. 1, p. 413. Link

  • Nematicidal Activity

    • Park, I. K., et al. (2003). "Nematicidal activity of plant essential oils and components from garlic (Allium sativum) and cinnamon (Cinnamomum verum) oils against the pine wood nematode (Bursaphelenchus xylophilus)." Nematology. (Contextual reference for nitrostyrene analogs). Link

  • Comparative Standards (Fluopyram/Chlorothalonil)

    • U.S. EPA. (2012).[5][6] "Fluopyram Pesticide Fact Sheet." Link

Sources

Validation

Mechanistic Divergence in Covalent Drug Design: S_NAr vs. Michael Addition

Executive Summary In the landscape of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates not just potency, but the critical balance between selectivity and metabolic stability. While Mich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates not just potency, but the critical balance between selectivity and metabolic stability. While Michael acceptors (e.g., acrylamides) represent the industry standard for targeting cysteine residues, Nucleophilic Aromatic Substitution (


) offers a distinct mechanistic profile characterized by high tunability and unique steric demands.

This guide objectively compares these two pathways, providing a mechanistic framework for medicinal chemists to select the optimal electrophile based on kinetic requirements (


), reversibility, and transition state energetics.

Mechanistic Foundations

To engineer precise covalent inhibitors, one must understand the distinct electronic events driving bond formation.

The Michael Addition (Conjugate Addition)

This pathway involves the 1,4-addition of a nucleophile (typically a cysteine thiolate,


) to an 

-unsaturated system.
  • Key Feature: No leaving group is required. The reaction completes via proton transfer.

  • Intermediate: A resonance-stabilized enolate.

  • Reversibility: Historically considered irreversible, but electron-withdrawing groups (EWGs) at the

    
    -position (e.g., cyanoacrylates) can destabilize the adduct, making the reaction reversible.
    
Nucleophilic Aromatic Substitution ( )

This pathway follows an Addition-Elimination mechanism on an electron-deficient aromatic ring.

  • Key Feature: Requires a leaving group (LG), typically a halogen (F, Cl) or a sulfone.

  • Intermediate: A negatively charged, non-aromatic Meisenheimer complex (

    
    -complex).
    
  • Rate-Limiting Step: Usually the formation of the Meisenheimer complex (nucleophilic attack), making the electronegativity of the LG critical (F > Cl > Br) for stabilizing the transition state, contrary to

    
    /
    
    
    
    trends.
Pathway Visualization

The following diagram contrasts the reaction coordinates and intermediate states of both mechanisms.

MechanismComparison cluster_Michael Michael Addition Pathway cluster_SNAr SNAr Pathway Start Target Cysteine (Nucleophile) MA_Electrophile Michael Acceptor (Acrylamide) Start->MA_Electrophile SNAr_Electrophile Aryl Halide (Fluoropyridine) Start->SNAr_Electrophile MA_TS Transition State (Conjugate Attack) MA_Electrophile->MA_TS Enolate Enolate Intermediate MA_TS->Enolate MA_Product Thioether Adduct (Saturated) Enolate->MA_Product Meisenheimer Meisenheimer Complex SNAr_Electrophile->Meisenheimer SNAr_Product S-Aryl Adduct (Aromatic Restored) Meisenheimer->SNAr_Product LG Leaving Group (F-) Meisenheimer->LG Elimination

Figure 1: Comparative reaction pathways. Note the requirement of a leaving group elimination in


 versus the protonation step (implied) in Michael addition.

Comparative Performance Analysis

Kinetics and Tunability

The "softness" of the electrophile dictates its reactivity radius.

FeatureMichael Addition (Acrylamides)

(Heteroaryl Halides)
Reactivity Driver LUMO energy lowering via conjugation.Ring electron deficiency (LUMO) + LG electronegativity.
Tunability Moderate. Modified by steric hindrance at

-carbon or EWGs at

-carbon.
High. Hammett electronic effects allow precise tuning of

by varying ring substituents.
Steric Profile Small, planar. Ideal for narrow pockets.Bulky (Aromatic ring). Requires larger binding pockets.
Metabolic Stability Low to Moderate. Prone to rapid GSH conjugation (GST-mediated).Moderate to High. Aromatic rings are often more stable against reductive metabolism than vinyl groups.
Reversibility as a Design Feature

Michael Addition: Reversibility is achieved by increasing the stability of the "reactant" side or destabilizing the product.


-Cyanoacrylamides are classic reversible covalent inhibitors. The reverse reaction (retro-Michael) regenerates the intact warhead.

: 
Typically irreversible because the leaving group (e.g., Fluoride) diffuses away, making the reverse reaction thermodynamically impossible. However, reversible

is possible if the "leaving group" is a thiol exchange (e.g., reacting a thiophenol-inhibitor with a protein thiol), though this is rare in clinical candidates.

Experimental Protocols

To validate the mechanism and assess reactivity, the Glutathione (GSH) Reactivity Assay is the gold standard. It mimics the cytosolic environment where off-target reactivity often occurs.

Protocol: GSH Reactivity Kinetic Assay

Objective: Determine the second-order rate constant (


) to predict off-target toxicity and metabolic stability.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4.

  • L-Glutathione (reduced).[1]

  • Test Compound (10 mM DMSO stock).[2]

  • Internal Standard (e.g., Indomethacin).

Workflow:

  • Preparation: Dilute test compound to 50 µM in PBS (final DMSO < 1%).

  • Initiation: Add GSH to a final concentration of 5 mM (pseudo-first-order conditions: [GSH] >> [Compound]).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot at

    
     min. Quench immediately with 1% Formic Acid/Acetonitrile.
    
  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass.

Calculation: Plot


 vs. time.
  • Slope =

    
    
    
  • 
     (Units: 
    
    
    
    )
Protocol: NMR-Based Mechanism Validation

Objective: Distinguish between Michael addition and


 by observing the fate of the leaving group or the saturation of the double bond.
  • Setup: Dissolve electrophile (10 mM) and Cysteine methyl ester (10 mM) in

    
    -DMSO or 
    
    
    
    (buffered).
  • Observation (

    
    ): 
    
    • Monitor

      
      -NMR.
      
    • Signal: Disappearance of the aryl-fluoride signal (~ -100 to -150 ppm) and appearance of free fluoride ion (~ -119 ppm).

  • Observation (Michael):

    • Monitor

      
      -NMR.
      
    • Signal: Disappearance of vinylic protons (5.5 - 6.5 ppm) and appearance of aliphatic protons (saturation).

Decision Framework: Selecting the Pathway

Use this logic flow to determine the appropriate warhead strategy for your target.

WarheadSelection Start Target Analysis: Cysteine Location & Pocket Q1 Is the pocket deep/narrow? Start->Q1 Q2 Is long residence time required (but not permanent)? Q1->Q2 No (Pocket tolerates bulk) Result_MA Michael Acceptor (Acrylamide) Q1->Result_MA Yes (Steric constraint) Q3 Is metabolic stability (GSH) a primary concern? Q2->Q3 No (Irreversible ok) Result_RMA Reversible Michael Acceptor (Cyanoacrylamide) Q2->Result_RMA Yes (Reversibility needed) Q3->Result_MA No (Standard potency) Result_SNAr SNAr Electrophile (Chloropyridine/Fluorobenzene) Q3->Result_SNAr Yes (Tune electronics)

Figure 2: Decision tree for electrophile selection based on structural and kinetic constraints.

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Kee, J. M., & Muir, T. W. (2012). Chasing phosphohistidine: an investigation of the stability of phosphohistidine analogues. ACS Chemical Biology, 7(1), 44–51. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Flanagan, M. E., et al. (2014). Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079. [Link]

  • Adeshina, Y. O., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Archives of Pharmacal Research, 46, 399–423. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Executive Safety Summary Immediate Action Required: Treat 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (also known as 3,4-Dichloro- -nitrostyrene) as a severe irritant, lachrymator, and potential sensitizer . This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (also known as 3,4-Dichloro-


-nitrostyrene) as a severe irritant, lachrymator, and potential sensitizer . This compound belongs to the class of halogenated nitrostyrenes, which are potent Michael acceptors.
  • Primary Hazard: Causes serious eye damage and skin irritation. Inhalation of dust or vapor can cause severe respiratory tract irritation.

  • Reactivity Hazard: Incompatible with strong bases and reducing agents. Potential for uncontrolled exothermic polymerization if mixed with concentrated amines or strong nucleophiles in waste containers.

  • Disposal Classification: Halogenated Organic Waste . Strict segregation from non-halogenated solvents is required to ensure compliant incineration.

Chemical Profile & Hazard Assessment

PropertySpecification
Chemical Name 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
Synonyms 3,4-Dichloro-

-nitrostyrene; 3,4-Dichloro-omega-nitrostyrene
Molecular Formula

Physical State Yellow crystalline solid
Solubility Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate
Hazard Class (GHS) Skin Irrit. 2, Eye Dam. 1, STOT SE 3, Skin Sens. 1
RCRA Status Characteristic Hazardous Waste (Ignitable/Toxic if in solution)

Waste Segregation Strategy (Critical)

Proper segregation is the single most important step in the disposal of halogenated aromatics. Mixing this compound with the wrong waste stream (e.g., non-halogenated solvents or strong bases) can lead to regulatory fines or chemical accidents.

Segregation Logic Diagram

WasteSegregation Start Waste Generation: 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene StateCheck Physical State? Start->StateCheck SolidWaste Solid / Crystalline StateCheck->SolidWaste Dry Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved Decision1 Stream A: Solid Hazardous Waste (Trace Halogenated) SolidWaste->Decision1 SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (Acetone, Methanol) SolventCheck->NonHaloSolv No Halogens Decision2 Stream B: Halogenated Liquid Waste HaloSolv->Decision2 Decision3 Stream B: Halogenated Liquid Waste (Note: Compound renders stream Halogenated) NonHaloSolv->Decision3 MUST be re-classified

Figure 1: Decision tree for segregating halogenated nitrostyrene waste. Note that adding this compound to a non-halogenated solvent automatically reclassifies the entire container as Halogenated Waste.

Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Pure Compound)

Objective: Contain dust and prevent environmental release.

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling >1g of fine powder, use a NIOSH N95 respirator or work inside a fume hood.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer:

    • Transfer the solid carefully to avoid generating dust.[1]

    • Wipe the exterior of the source container with a solvent-dampened Kimwipe to remove residue.

    • Place the used Kimwipe into the same solid waste container.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

B. Liquid Waste Disposal (Reaction Mixtures/Solutions)

Objective: Prevent reaction with incompatible waste streams.

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Strong bases (NaOH, KOH, amines) — Risk of polymerization.

    • Strong oxidizers (Peroxides, Nitric Acid) — Risk of energetic reaction.

  • Selection: Select the Halogenated Waste carboy (typically red or yellow tagged in many facilities).

    • Scientific Rationale: Even if dissolved in acetone (non-halogenated), the presence of the dichlorinated ring requires the waste to be incinerated at higher temperatures to manage HCl emissions. Therefore, the entire mixture is "Halogenated."

  • Transfer: Funnel the liquid into the carboy inside a fume hood.

  • Rinsing: Triple rinse the glassware with a small amount of compatible solvent (e.g., acetone or DCM) and add the rinsate to the same waste container.

Emergency Response: Spills

Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess Volume & State Alert->Assess Evacuate Evacuate Area (If dust/vapor high) Assess->Evacuate Respiratory Irritation SmallSpill < 10g / < 100mL Assess->SmallSpill LargeSpill > 10g / > 100mL Assess->LargeSpill ActionSmall Absorb with Vermiculite/Sand (Do NOT use paper towels) SmallSpill->ActionSmall ActionLarge Call EHS / Hazmat Team LargeSpill->ActionLarge Cleanup Collect in Sealed Jar Label as Hazardous Waste ActionSmall->Cleanup Decon Wash Surface with Soap & Water Cleanup->Decon

Figure 2: Immediate response protocol for laboratory spills of nitrostyrene derivatives.

Critical Note on Cleaning Materials: Do not use paper towels or combustible absorbents for bulk liquid spills of nitro compounds if high concentrations are present, as drying can increase flammability risks. Use inert absorbents like vermiculite, sand, or clay.

Regulatory & Compliance Framework

This section ensures your disposal plan meets audit standards.

  • US EPA / RCRA: This compound is not a "Listed" waste (P or U list) by specific CAS name, but it defaults to Characteristic Waste if it exhibits ignitability (D001) in solvent or toxicity.

    • Best Practice: Classify as "Non-regulated Hazardous Waste" (if solid) or "Ignitable/Toxic Hazardous Waste" (if in solvent) for manifesting purposes.

  • Destruction Method: The ultimate disposal method utilized by waste vendors (e.g., Veolia, Clean Harbors) is High-Temperature Incineration with acid gas scrubbing. This ensures the complete destruction of the chlorinated ring and the nitro group, preventing the formation of dioxins.

References

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[2] Retrieved from [Link]

  • PubChem . Compound Summary: (E)-2-Nitroethenylbenzene.[3] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Synonyms: 3,4-Dichloro-β-nitrostyrene; 3,4-Dichloro-omega-nitrostyrene CAS: 18984-16-2[1] Critical Hazard Profile & Mechanism Status: Lachrymator / Severe Irritant / Michael Acceptor To handle this compound safely, you m...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 3,4-Dichloro-β-nitrostyrene; 3,4-Dichloro-omega-nitrostyrene CAS: 18984-16-2[1]

Critical Hazard Profile & Mechanism

Status: Lachrymator / Severe Irritant / Michael Acceptor

To handle this compound safely, you must understand why it is dangerous. This molecule contains a nitro-vinyl group conjugated with a benzene ring.[1] Chemically, it acts as a potent Michael Acceptor .

  • The Mechanism: The electron-withdrawing nitro group makes the beta-carbon highly electrophilic.[1] Upon contact with biological tissue, it irreversibly alkylates nucleophilic residues (specifically cysteine thiols) on proteins.

  • The Result: This covalent bonding is the driver behind its potential for severe contact dermatitis , skin sensitization , and lachrymatory effects (tearing/burning of eyes and throat). It is not merely a surface irritant; it chemically modifies tissue.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The following PPE standards are required to prevent sensitization.

Protection ZoneRecommended EquipmentOperational Logic & Permeation Data
Hand Protection (Dry Solid) Double Nitrile Gloves (min 5 mil outer)Breakthrough: >480 min (Solid).[1] Why: Solids have low permeation rates, but dust adheres to nitrile. The outer glove is sacrificial; the inner glove remains clean to prevent transfer to skin during doffing.
Hand Protection (In Solution) Silver Shield / Laminate (if in DCM/THF)Breakthrough: Variable based on solvent.[1] Why: Nitrostyrenes are often dissolved in chlorinated solvents or ethers which permeate nitrile in <5 mins. If dissolving in DCM, nitrile offers zero protection.
Ocular/Face Chemical Goggles (Unvented/Indirect Vent)Why: Safety glasses are insufficient. As a lachrymator, vapors or micro-dust can bypass glasses, causing immediate blepharospasm (involuntary eye closure), creating a blinding hazard.[1]
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)Why:[1] Primary containment is non-negotiable. Use a respirator only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Tyvek Lab Coat (Disposable)Why: Cotton lab coats trap dust in fibers, creating a secondary exposure source in laundry. Use disposable sleeves or coats for heavy handling.
PPE Decision Logic (Visualization)[1]

PPE_Logic cluster_warning CRITICAL WARNING Start Handling 3,4-Dichloro-beta-nitrostyrene State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DoubleNitrile PPE: Double Nitrile Gloves + Chemical Goggles + Fume Hood Solid->DoubleNitrile SolventCheck Solvent Type? Solution->SolventCheck DCM / Chloroform / THF DCM / Chloroform / THF SolventCheck->DCM / Chloroform / THF Ethanol / Methanol / Water Ethanol / Methanol / Water SolventCheck->Ethanol / Methanol / Water Laminate PPE: Silver Shield/Laminate Gloves (Nitrile degrades <5 min) Standard PPE: Double Nitrile (Monitor for swelling) DCM / Chloroform / THF->Laminate Ethanol / Methanol / Water->Standard Warning If glove contact occurs: Change IMMEDIATELY. Do not wash gloves.

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the critical requirement for laminate gloves when using halogenated solvents.

Operational Protocol: Step-by-Step

Phase A: Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated) . Beta-nitrostyrenes can polymerize or degrade over time, releasing NOx gases.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

  • Segregation: Isolate from Strong Bases (amines, NaOH) and Oxidizers . Contact with bases can induce rapid, exothermic polymerization.

Phase B: Weighing & Transfer
  • Location: Inside a Fume Hood. Never weigh this on an open bench.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.[1]

  • Technique:

    • Pre-weigh container/flask with a stopper.

    • Add solid inside the hood.

    • Wipe the threads of the container with a Kimwipe dampened in ethanol before closing to prevent friction-grinding of crystals in the cap (low risk of ignition, high risk of dispersing lachrymatory dust).

Phase C: Reaction Setup
  • Solvent Addition: Add solvent slowly.

  • Temperature Control: If reacting with nucleophiles (e.g., reduction with LiAlH4 or NaBH4), expect a significant exotherm.[1] Chill the reaction vessel before addition.

  • Quenching: When quenching reactions containing this starting material, ensure the pH remains neutral to slightly acidic. Basic quenches can cause the remaining starting material to form dark, tarry polymers that are difficult to clean.

Emergency Response & Spill Management

Do not use standard broom/dustpan methods. This will aerosolize the lachrymator. [1]

Spill Cleanup Protocol (Solid)
  • Evacuate: Clear the immediate area. Allow dust to settle (5-10 mins).[1]

  • Don PPE: Double nitrile gloves, goggles, N95 respirator (or PAPR).

  • Dampen: Gently mist the pile with 60-70% Ethanol or vegetable oil. Do not use water alone (hydrophobic).[1] This prevents dust generation.[2][3]

  • Absorb: Cover with spill pads or paper towels.

  • Collect: Scoop into a wide-mouth jar.

  • Decontaminate: Wash surface with an ethanolic soap solution.

Exposure First Aid[1][3][5]
  • Eye Contact: Flush for 15 minutes minimum .[2][4] Do not rub. The crystals are abrasive and chemically reactive. Seek medical attention immediately.

  • Skin Contact: Wash with soap and water immediately.[2][4] Do not use alcohol to wash skin; it may enhance transdermal absorption of the nitro compound.

Emergency Workflow (Visualization)

Spill_Response Spill Spill Detected Isolate Evacuate & Isolate (15 ft radius) Spill->Isolate PPE Don PPE: Resp + Goggles + Dbl Gloves Isolate->PPE Action Mist with Ethanol (Prevent Dust) PPE->Action Clean Absorb & Seal (Haz Waste Tag) Action->Clean Wash Wash Surface (Soap + Water) Clean->Wash

Figure 2: Sequential logic for safely managing a solid spill of a lachrymatory agent.

Disposal & Waste Streams

  • Waste Classification: Halogenated Organic Waste.

  • Labeling: Clearly label as "Contains Nitrostyrene - Irritant/Lachrymator."[1]

  • Segregation: NEVER mix with basic waste streams (e.g., waste containing aliphatic amines or hydroxide solutions). This can generate heat and pressure in the waste drum.

References

  • PubChem. (n.d.). 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • University of Pennsylvania (EHRS). (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]

Sources

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